3-Cyanobenzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-(hydroxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOFIIVWHXIDGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370442 | |
| Record name | 3-Cyanobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874-97-5 | |
| Record name | 3-(Hydroxymethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyanobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Hydroxymethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Cyanobenzyl Alcohol: Synthesis, Reactions, and Applications in Drug Discovery
CAS Number: 874-97-5 Molecular Formula: C₈H₇NO Molecular Weight: 133.15 g/mol
Introduction
3-Cyanobenzyl alcohol, also known as 3-(hydroxymethyl)benzonitrile, is a bifunctional aromatic organic compound that serves as a critical building block in modern organic synthesis. Its structure, featuring both a nucleophilic alcohol and an electrophilic, metabolically stable nitrile group on a benzene ring, makes it a versatile intermediate for the synthesis of complex molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, key reactions, and its significant role as a precursor in the development of pharmaceutical agents. The strategic placement of the cyano and alcohol groups in a meta-relationship offers unique opportunities for creating diverse molecular architectures, making it a valuable component in the medicinal chemist's toolbox.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in research and development. This data is crucial for reaction monitoring, quality control, and structural confirmation.
Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 874-97-5 | [1] |
| Appearance | Colorless to light yellow liquid | |
| Molecular Weight | 133.15 g/mol | [2] |
| Melting Point | 28-32 °C | [1] |
| Boiling Point | 165 °C @ 16 mmHg | [1] |
| Density | 1.13 g/cm³ | [1] |
| Refractive Index | 1.5502 (28.5 °C) | [1] |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic, benzylic, and hydroxyl protons. The aromatic protons typically appear as multiplets in the range of δ 7.4-7.7 ppm. The benzylic methylene protons (-CH₂-) are observed as a singlet around δ 4.7 ppm, and the hydroxyl proton (-OH) signal is a broad singlet whose chemical shift is concentration and solvent dependent.[3][4]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the nitrile carbon. The nitrile carbon (C≡N) is typically found in the downfield region of the spectrum, around 118-120 ppm. The benzylic carbon (-CH₂OH) resonates around 63-65 ppm. Aromatic carbons will appear in the δ 128-142 ppm range.[4][5]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by several key absorption bands that confirm the presence of its functional groups.[6][7][8]
-
O-H Stretch: A strong, broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the alcohol hydroxyl group.
-
C≡N Stretch: A sharp, medium-intensity absorption band around 2230 cm⁻¹ indicates the presence of the nitrile group.
-
C-O Stretch: A strong band in the 1260-1050 cm⁻¹ region corresponds to the carbon-oxygen single bond of the primary alcohol.
-
Aromatic C-H Stretch: Peaks are typically observed just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Absorptions in the 1600-1400 cm⁻¹ region are indicative of the benzene ring.
-
Synthesis and Key Reactions: A Mechanistic Perspective
The reactivity of this compound is dictated by its two primary functional groups. The alcohol moiety can be oxidized or converted into a better leaving group for nucleophilic substitution, while the nitrile group can undergo hydrolysis or reduction. This dual reactivity allows for chemoselective transformations, a highly desirable trait in multi-step synthesis.
Synthesis: Selective Reduction of 3-Cyanobenzaldehyde
A common and efficient laboratory-scale synthesis of this compound involves the selective reduction of the aldehyde group of 3-cyanobenzaldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and excellent chemoselectivity, reducing aldehydes and ketones without affecting less reactive functional groups like nitriles or esters.[9][10][11]
Causality of Reagent Choice: The selectivity of NaBH₄ stems from the less polar B-H bond compared to the Al-H bond in stronger reducing agents like lithium aluminum hydride (LiAlH₄).[10] This moderate reactivity is sufficient to reduce the highly electrophilic carbonyl carbon of an aldehyde but is not potent enough to attack the less electrophilic carbon of the nitrile group under standard conditions. This allows for the precise and high-yield synthesis of the desired product without the need for protecting groups.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 3-cyanobenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.0-1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C to control the exothermic reaction.
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Carefully add dilute hydrochloric acid (e.g., 1M HCl) dropwise to the cooled reaction mixture to neutralize the excess NaBH₄ and the resulting borate esters.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound, which can be further purified by column chromatography if necessary.
Reaction Mechanism: Nucleophilic Addition
The reduction proceeds via a nucleophilic addition mechanism. The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻), a potent nucleophile.[9][11][12]
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Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to 3-(Hydroxymethyl)benzonitrile: Properties, Synthesis, and Applications
Abstract
3-(Hydroxymethyl)benzonitrile, also known as 3-cyanobenzyl alcohol, is a bifunctional aromatic compound featuring both a hydroxymethyl and a nitrile group. This unique combination of reactive sites makes it a highly versatile and valuable building block in organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its chemical and physical properties, established synthesis protocols, key chemical reactions, and significant applications, with a focus on its role in drug discovery and development.
Compound Identification and Physicochemical Properties
3-(Hydroxymethyl)benzonitrile is a distinct chemical entity with well-defined properties. Its identity is established by its unique CAS Registry Number, molecular formula, and systematic name.
Key Identifiers:
The physical and chemical properties of 3-(Hydroxymethyl)benzonitrile are critical for its handling, storage, and application in synthetic chemistry. These properties are summarized in the table below.
Table 1: Physicochemical Properties of 3-(Hydroxymethyl)benzonitrile
| Property | Value | Source(s) |
| Physical State | Solid | [3] |
| Melting Point | 28-32 °C | [2][3] |
| Boiling Point | 283.80 °C | [2] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [4] |
| Solubility | Water: 0.1 g/100 mL; Chloroform: 0.02 g/100 mL | [2] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Topological Polar Surface Area | 44.0 Ų | [1] |
Synthesis and Manufacturing Insights
The synthesis of 3-(hydroxymethyl)benzonitrile and its analogs is of significant industrial interest, particularly for supplying starting materials for pharmaceutical production. While specific, proprietary manufacturing processes may vary, the fundamental synthetic strategies often rely on established organic transformations. A common conceptual approach involves the selective transformation of functional groups on a substituted toluene or benzoic acid derivative.
For instance, a plausible and scalable route could start from 3-methylbenzonitrile. This pathway involves the selective oxidation or halogenation of the benzylic methyl group, followed by hydrolysis.
Conceptual Synthesis Workflow: From 3-Methylbenzonitrile
This process is exemplified by the synthesis of a related compound, 3-fluoro-4-(hydroxymethyl)benzonitrile, which utilizes a radical bromination followed by hydrolysis.[6][7] This two-step approach is efficient and scalable.
-
Step 1: Benzylic Bromination. The process begins with the radical bromination of the methyl group of 3-methylbenzonitrile. This reaction is typically initiated using a radical initiator like azobisisobutyronitrile (AIBN) or photochemically.[6][7] N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation, minimizing the formation of dibrominated byproducts when used in slight excess.[7] The choice of a non-polar solvent like acetonitrile is crucial to facilitate the radical chain reaction while avoiding unwanted side reactions.[6][7]
-
Step 2: Hydrolysis. The resulting 3-(bromomethyl)benzonitrile is then subjected to hydrolysis to convert the bromomethyl group into a hydroxymethyl group. This can be achieved using a mild base like calcium carbonate in water.[6] The selection of a weaker base is a critical experimental choice to prevent the competing hydrolysis of the nitrile group, thus ensuring the selective formation of the desired product.[6]
Caption: Conceptual synthesis pathway for 3-(Hydroxymethyl)benzonitrile.
Chemical Reactivity and Derivatization Potential
The synthetic utility of 3-(hydroxymethyl)benzonitrile stems from the distinct reactivity of its two functional groups. This bifunctionality allows for its use as a versatile scaffold, enabling the sequential or orthogonal modification of the molecule to build complexity.
-
Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group can undergo standard transformations.
-
Oxidation: It can be selectively oxidized to 3-cyanobenzaldehyde or further to 3-cyanobenzoic acid using appropriate oxidizing agents.
-
Esterification/Etherification: The hydroxyl group readily reacts with acyl chlorides, anhydrides, or alkyl halides to form esters and ethers, respectively. This serves as a common handle for linking the molecule to other fragments.[8]
-
-
Nitrile Group (-C≡N): The nitrile group is a valuable functional group in medicinal chemistry and organic synthesis.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield 3-(hydroxymethyl)benzoic acid.
-
Reduction: The nitrile can be reduced to a primary amine (3-aminomethyl)benzyl alcohol, providing a basic center for further functionalization.
-
Role as a Bioisostere: In drug design, the nitrile group is often used as a bioisostere for a carbonyl group or a halogen atom. It can act as a hydrogen bond acceptor, influencing the binding of a molecule to its biological target.[9][10]
-
Caption: Key chemical transformations of 3-(Hydroxymethyl)benzonitrile.
Applications in Drug Discovery and Development
3-(Hydroxymethyl)benzonitrile is a significant structural fragment found in numerous compounds evaluated in drug discovery. Its application as a starting material or intermediate is well-documented.
-
Intermediate for Escitalopram: It is used in the synthesis of the widely prescribed antidepressant, escitalopram.[2] The synthesis involves converting the hydroxymethyl group into a leaving group, followed by nucleophilic substitution to build the core structure of the drug.
-
Scaffold for Kinase Inhibitors: Benzonitrile derivatives are prevalent in the design of kinase inhibitors, which are a major class of anticancer drugs. The nitrile group can form crucial hydrogen bonds with the hinge region of the kinase active site.[9]
-
Antiviral and Antimicrobial Agents: The benzonitrile scaffold has been explored for the development of agents against various pathogens. For example, certain derivatives have shown inhibitory activity against the Hepatitis C Virus (HCV) by blocking viral entry into host cells.[9]
The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrile group) in a relatively simple, rigid aromatic framework makes 3-(hydroxymethyl)benzonitrile an attractive starting point for fragment-based drug design.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of 3-(hydroxymethyl)benzonitrile are essential for laboratory safety. The following information is derived from available Safety Data Sheets (SDS).
Table 2: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [4] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][4] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][4] |
| Storage | Store at 10°C - 25°C in a well-ventilated place. Keep container tightly closed. | [2] |
| Personal Protective Equipment (PPE) | Dust mask (type N95 or equivalent), safety glasses/eyeshields, and chemical-resistant gloves. | [4] |
Conclusion
3-(Hydroxymethyl)benzonitrile is a chemical intermediate of significant value, bridging basic chemical feedstocks with complex, high-value molecules like pharmaceuticals. Its bifunctional nature provides synthetic chemists with a versatile platform for molecular construction. A thorough understanding of its properties, reactivity, and safety protocols is paramount for leveraging its full potential in research and development, particularly in the ongoing quest for novel therapeutics.
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Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. Retrieved from [Link]
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PubChem. (n.d.). 3-(Hydroxymethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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3-Cyanobenzyl alcohol molecular weight
An In-Depth Technical Guide to 3-Cyanobenzyl Alcohol (C₈H₇NO) for Advanced Research Applications
Introduction and Core Properties
This compound, also known as 3-(hydroxymethyl)benzonitrile, is a bifunctional aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure incorporates a reactive benzylic alcohol and a versatile nitrile group on a benzene ring, making it a valuable intermediate for constructing more complex molecular architectures. The nitrile moiety, in particular, is a recognized pharmacophore found in numerous approved drugs, where it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical transformations.[1]
This guide provides a comprehensive overview of this compound, detailing its fundamental properties, a validated synthesis protocol, key synthetic applications, and essential safety protocols, designed for professionals in drug development and chemical research.
Core Physicochemical Data
The fundamental properties of this compound are summarized below, providing a critical data foundation for its use in experimental design.
| Property | Value | Source(s) |
| Molecular Weight | 133.15 g/mol | [2][3][4] |
| Molecular Formula | C₈H₇NO | [2][4][5] |
| CAS Number | 874-97-5 | [2][4][5] |
| IUPAC Name | 3-(hydroxymethyl)benzonitrile | [2] |
| Synonyms | m-Cyanobenzyl alcohol, 3-(Hydroxymethyl)benzonitrile | [5][6][7] |
| Appearance | White to off-white solid or colorless to light yellow liquid | [6] |
| Melting Point | 28-32 °C | [5][7][8] |
| Boiling Point | 109-110 °C at 0.1 Torr | [5] |
| Density | ~1.2 g/cm³ | [5] |
Molecular Structure and Spectroscopic Profile
The utility of this compound stems from its distinct functional groups: a primary alcohol, a nitrile, and an aromatic ring.
Chemical Structure:
Figure 1: 2D structure of 3-(hydroxymethyl)benzonitrile.
Expected Spectroscopic Signatures:
-
¹H NMR: Protons on the aromatic ring would appear in the δ 7.4-7.8 ppm region. The benzylic methylene protons (-CH₂-) would present as a singlet around δ 4.7 ppm, and the alcohol proton (-OH) would be a broad singlet whose position is concentration and solvent-dependent.
-
¹³C NMR: Aromatic carbons would resonate in the δ 110-140 ppm range. The nitrile carbon (-C≡N) would appear around δ 118 ppm, and the benzylic carbon (-CH₂OH) near δ 64 ppm.[2]
-
FTIR: Key vibrational modes would include a broad O-H stretch (~3350 cm⁻¹), a sharp C≡N stretch (~2230 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and C-O stretching (~1050 cm⁻¹).
Synthesis Protocol: Selective Reduction of 3-Cyanobenzaldehyde
A reliable and scalable synthesis of this compound involves the selective reduction of the aldehyde functional group of 3-cyanobenzaldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and excellent chemoselectivity; it readily reduces aldehydes and ketones without affecting more robust functional groups like nitriles.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-cyanobenzaldehyde (e.g., 10.0 g, 76.3 mmol) and methanol (100 mL). Stir until the solid is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring. This is crucial to moderate the initial exothermic reaction upon addition of the reducing agent.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (e.g., 1.44 g, 38.1 mmol, 0.5 equivalents) in small portions over 15-20 minutes. The number of hydride equivalents is key; each mole of NaBH₄ provides four hydride equivalents, but using a slight sub-stoichiometric amount based on the aldehyde ensures high selectivity and avoids unnecessary quenching later.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Let the reaction proceed for an additional 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Quenching: Carefully re-cool the flask in an ice bath. Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) dropwise until gas evolution (from excess NaBH₄) ceases and the pH is slightly acidic (~pH 5-6). This step neutralizes the borate esters formed during the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 75 mL). The organic layers are combined.
-
Washing and Drying: Wash the combined organic layers with saturated sodium chloride solution (brine) (1 x 100 mL) to remove residual water and methanol. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the filtrate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% ethyl acetate) to afford this compound as a pure solid or oil.
Applications in Drug Development and Organic Synthesis
This compound is a strategic starting material for synthesizing a variety of pharmaceutical intermediates and other high-value organic compounds. The alcohol can be easily converted to other functional groups (e.g., halides, ethers, esters), while the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions.
Synthetic Pathway Example
The following diagram illustrates a potential synthetic route where this compound is elaborated into a more complex, hypothetical drug-like scaffold. This showcases its utility as a foundational building block.
Caption: Synthetic utility of this compound.
This pathway demonstrates:
-
Activation: The conversion of the benzylic alcohol to a bromide, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
-
Carbon-Oxygen Bond Formation: Formation of an ether linkage, a common structural motif in pharmaceuticals, via a Williamson ether synthesis.
-
Pharmacophore Introduction: Reduction of the nitrile to a primary amine, introducing a basic center that can be crucial for target binding or improving the pharmacokinetic properties of the final molecule.
Safety, Handling, and Storage
This compound is a chemical that requires careful handling in a laboratory setting. It is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[4][9]
| Hazard Statement | Precautionary Measures | First Aid |
| H315: Causes skin irritation.[4][5] | P280: Wear protective gloves/clothing/eye protection.[9] | Skin: Wash with plenty of soap and water. If irritation persists, get medical advice.[4][9] |
| H319: Causes serious eye irritation.[4][5] | P264: Wash hands and exposed skin thoroughly after handling.[9] | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][9] |
| H335: May cause respiratory irritation.[4] | P271: Use only outdoors or in a well-ventilated area.[5] | Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4] |
| H302: Harmful if swallowed.[4] | P270: Do not eat, drink or smoke when using this product.[9] | Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[4][9] |
Storage: Store in a cool, dry, and well-ventilated place.[5][9] Keep the container tightly closed and away from incompatible materials such as strong acids and oxidizing agents.[9]
Conclusion
With a molecular weight of 133.15 g/mol , this compound is more than a simple chemical entity; it is a strategic tool for chemical innovation.[2][3][5] Its dual functionality allows for orthogonal chemical modifications, providing a direct and efficient route to a wide array of complex molecules. For researchers and scientists in drug discovery and process development, a thorough understanding of its properties, synthesis, and reactive potential is essential for leveraging its full capabilities in the creation of novel chemical matter.
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Authored by a Senior Application Scientist
An In-depth Technical Guide to 3-Cyanobenzyl Alcohol: Properties, Synthesis, and Characterization
This guide provides a comprehensive technical overview of this compound (CAS RN: 874-97-5), a key bifunctional building block for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, provide a validated synthesis protocol, detail methods for its analytical characterization, and discuss its applications and safety considerations.
Core Physicochemical Profile
This compound, also known as 3-(hydroxymethyl)benzonitrile, is an aromatic compound featuring both a primary alcohol and a nitrile functional group.[1][2] This unique combination makes it a versatile intermediate in organic synthesis. Its physical state at ambient temperature is dependent on its melting point, which is near room temperature. Consequently, it may be encountered as either a low-melting solid or a colorless to light yellow clear liquid.[1][3][4]
A summary of its key physical and chemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO | [5] |
| Molecular Weight | 133.15 g/mol | [5] |
| Appearance | Colorless to light yellow/orange liquid or solid | [1][3][4] |
| Melting Point | 28-32 °C | [6][7] |
| Boiling Point | 165 °C @ 16 mmHg 109-110 °C @ 0.1 Torr | [1][6][7] |
| Density | ~1.13 g/cm³ | [7] |
| Refractive Index | ~1.56 - 1.57 | [1][6] |
| CAS Number | 874-97-5 | [1][5] |
Synthesis and Purification
The most direct and reliable laboratory-scale synthesis of this compound is achieved through the chemoselective reduction of the aldehyde group of 3-cyanobenzaldehyde. This transformation is effectively carried out using a mild reducing agent, such as sodium borohydride (NaBH₄), which selectively reduces the aldehyde in the presence of the more chemically resistant nitrile group.[3]
Causality of Method Selection: Sodium borohydride is chosen for its excellent functional group tolerance. Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), which would reduce both the aldehyde and the nitrile, NaBH₄ in a protic solvent like methanol provides high yields of the desired benzyl alcohol without affecting the cyano moiety.[3] This selectivity is paramount for the integrity of the final product.
Experimental Protocol: Selective Reduction of 3-Cyanobenzaldehyde
This protocol details a self-validating system where reaction progress is monitored, ensuring complete conversion before workup.
-
Dissolution & Cooling:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-cyanobenzaldehyde (e.g., 10.0 g, 76.3 mmol) in methanol (150 mL).
-
Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to between 0 and 5 °C. This cooling is critical to moderate the exothermic reaction and prevent side reactions.
-
-
Reagent Addition:
-
Slowly add sodium borohydride (e.g., 1.44 g, 38.1 mmol, 0.5 equivalents) portion-wise to the stirred solution.
-
Maintain the internal temperature below 10 °C throughout the addition. The portion-wise addition ensures the reaction rate is controlled.
-
-
Reaction & Monitoring:
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot indicates reaction completion.
-
-
Quenching & Workup:
-
Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding 1 M hydrochloric acid (HCl) until the solution is slightly acidic (pH ~6) and effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water (100 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude alcohol via flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford pure this compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized material. The following techniques are standard for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in deuterated chloroform (CDCl₃).[8]
-
¹H NMR (Proton NMR): The proton spectrum provides information on the number of different types of protons and their connectivity.
-
δ ~7.4-7.7 ppm (4H, multiplet): These signals correspond to the four protons on the aromatic ring. The meta-substitution pattern results in a complex multiplet.
-
δ ~4.7 ppm (2H, singlet): This singlet is characteristic of the two equivalent benzylic protons of the -CH₂OH group.
-
δ ~2.0-3.0 ppm (1H, broad singlet): This variable signal corresponds to the hydroxyl (-OH) proton. Its chemical shift is concentration-dependent, and it may exchange with trace D₂O.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum reveals the number of chemically non-equivalent carbon atoms.
-
δ ~142-143 ppm (Ar-C): Quaternary aromatic carbon attached to the CH₂OH group.
-
δ ~129-133 ppm (Ar-CH): Signals for the four aromatic CH carbons.
-
δ ~118 ppm (C≡N): The characteristic signal for the nitrile carbon.
-
δ ~112-113 ppm (Ar-C): Quaternary aromatic carbon attached to the nitrile group.
-
δ ~64 ppm (-CH₂OH): The signal for the benzylic carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
-
3500-3200 cm⁻¹ (strong, broad): This prominent band is characteristic of the O-H stretching vibration of the hydrogen-bonded alcohol group.[9][10]
-
~3030 cm⁻¹ (weak to medium): Aromatic C-H stretching vibrations.[11]
-
2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the CH₂ group.[12]
-
2260-2210 cm⁻¹ (medium, sharp): This sharp absorption is a definitive indicator of the C≡N (nitrile) stretching vibration.[10][11]
-
1600-1450 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.[9]
-
~1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Molecular Ion (M⁺): A peak at m/z = 133, corresponding to the molecular weight of C₈H₇NO.[5]
-
Key Fragments: Common fragmentation pathways for benzyl alcohols include the loss of water (M-18) to give m/z = 115, and cleavage of the C-C bond to lose the hydroxymethyl radical (M-31), resulting in a cyanophenyl cation at m/z = 102.
| Analytical Technique | Expected Key Data | Purpose |
| ¹H NMR | δ 7.4-7.7 (4H, m), 4.7 (2H, s), 2-3 (1H, br s) | Confirms proton environment & connectivity |
| ¹³C NMR | δ 142, 129-133, 118, 112, 64 ppm | Confirms carbon skeleton |
| IR Spectroscopy | 3500-3200 (O-H), 2230 (C≡N), 1050 (C-O) cm⁻¹ | Confirms key functional groups |
| Mass Spectrometry | m/z = 133 (M⁺), 115, 102 | Confirms molecular weight & structure |
Reactivity and Applications in Drug Discovery
This compound is a valuable building block due to the differential reactivity of its two functional groups. The alcohol can be easily oxidized to an aldehyde or carboxylic acid, or converted into an ether, ester, or benzyl halide. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.
This versatility is highly prized in medicinal chemistry. The nitrile group, in particular, is a significant pharmacophore found in over 30 approved pharmaceutical drugs.[10] It can act as a bioisostere for other functional groups, participate in hydrogen bonding, and favorably modulate a compound's metabolic stability and pharmacokinetic profile.[10] Therefore, this compound serves as a readily available starting material for synthesizing complex molecules with potential therapeutic applications.
Safety, Handling, and Storage
Proper handling and storage are critical to ensure laboratory safety. This compound is classified as hazardous.
GHS Hazard Statements:
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[1][3]
-
H335: May cause respiratory irritation.[8]
Recommended Safety Protocols
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[1][6]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), protective clothing, and chemical safety goggles or a face shield.[1][6][8]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[1][8] Do not eat, drink, or smoke when using this product.[1][2] Avoid breathing dust, fumes, or vapors.[1][6]
-
Storage: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed and store locked up.[6][8] It is often recommended to store under refrigeration (0-10 °C).[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][8]
Safety Workflow Diagram
Caption: Core safety workflow for handling this compound.
References
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PrepChem.com. (n.d.). Synthesis of α-cyano-3-phenoxy-benzyl alcohol. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Hydroxymethyl)benzonitrile. PubChem. Retrieved January 12, 2026, from [Link]
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University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Department of Chemistry. Retrieved January 12, 2026, from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 12, 2026, from [Link]
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University of Pardubice. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 12, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved January 12, 2026, from [Link]
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funai, L., & El-Kattouny, A. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Chlorobenzyl alcohol. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Methylbenzyl alcohol. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). 3-Chlorobenzyl alcohol. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
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3-Cyanobenzyl alcohol structure
An In-Depth Technical Guide to 3-Cyanobenzyl Alcohol: Structure, Properties, and Synthetic Utility
Abstract
This compound, also known as 3-(hydroxymethyl)benzonitrile, is a bifunctional organic molecule of significant interest to the chemical and pharmaceutical industries. Its structure, featuring both a nucleophilic alcohol group and an electrophilically-activatable cyano group on a benzene scaffold, renders it a highly versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its core structure, physicochemical properties, and spectroscopic signature. Furthermore, it delves into the causality behind its synthesis and chemical reactivity, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this molecule in their synthetic programs.
Molecular Identity and Physicochemical Properties
The utility of any chemical intermediate begins with a precise understanding of its fundamental identity and physical characteristics. These properties govern its handling, reaction conditions, and purification strategies.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical entity is critical for regulatory compliance, literature searches, and procurement. This compound is known by several names and is cataloged under various international identifiers.
| Identifier | Value | Source |
| IUPAC Name | 3-(Hydroxymethyl)benzonitrile | [1] |
| Synonyms | This compound, m-Cyanobenzyl alcohol | [1][2][3][4] |
| CAS Number | 874-97-5 | [2][3][5][6][7] |
| Molecular Formula | C₈H₇NO | [1][2][3][5][6] |
| InChI Key | PCOFIIVWHXIDGT-UHFFFAOYSA-N | [2][4][8] |
Core Molecular Structure
The molecule consists of a benzene ring substituted at the meta positions (1 and 3) with a hydroxymethyl (-CH₂OH) group and a cyano (-C≡N) group. This arrangement dictates its reactivity, with the electron-withdrawing nature of the cyano group influencing the properties of both the aromatic ring and the benzylic alcohol.
Caption: Workflow for the synthesis of this compound.
Detailed Protocol: Synthesis of this compound via Reduction
This protocol is a self-validating system; successful synthesis is confirmed by the spectroscopic methods outlined in Section 2.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-cyanobenzaldehyde (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol, at room temperature.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, ~1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. The causality here is crucial: slow addition prevents an exothermic runaway and maximizes selectivity.
-
Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) at 0 °C to neutralize excess NaBH₄ and hydrolyze borate esters.
-
Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify via flash column chromatography on silica gel or vacuum distillation to obtain pure this compound. [9]
Chemical Reactivity and Synthetic Applications
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. This allows for stepwise modifications, making it a powerful intermediate in multi-step syntheses, particularly in drug discovery.
Reactivity at the Hydroxymethyl Group
The primary alcohol is a versatile functional handle.
-
Oxidation: It can be selectively oxidized back to 3-cyanobenzaldehyde using mild reagents like pyridinium chlorochromate (PCC) or more robustly to 3-cyanobenzoic acid with stronger oxidants like potassium permanganate (KMnO₄). [10]* Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or a halide) to facilitate Sₙ2 reactions. For instance, reaction with thionyl chloride (SOCl₂) yields 3-cyanobenzyl chloride.
Reactivity at the Cyano Group
The nitrile group offers a gateway to other nitrogen-containing functionalities, though it typically requires more forcing conditions than reactions at the alcohol.
-
Reduction: Catalytic hydrogenation (e.g., H₂, Raney Nickel) or reduction with strong hydrides like lithium aluminum hydride (LiAlH₄) converts the nitrile to a primary amine, 3-(aminomethyl)benzyl alcohol. [11]* Hydrolysis: Acidic or basic hydrolysis transforms the nitrile into a carboxylic acid (after initial formation of an amide), yielding 3-(hydroxymethyl)benzoic acid. [12]
Role in Medicinal Chemistry and Drug Development
The structural motifs within this compound are of high interest in medicinal chemistry.
-
The Cyano Group: The nitrile is often used as a bioisostere for a carbonyl group or a halogen. Its linear geometry, ability to act as a hydrogen bond acceptor, and strong dipole moment can lead to potent and selective interactions with biological targets like enzyme active sites. [12][13]* The Benzyl Alcohol Moiety: This group provides a scaffold that can be elaborated into various pharmacologically active structures. The alcohol itself can serve as a hydrogen bond donor or be used as an attachment point for other functional groups to modulate solubility and pharmacokinetic properties. [14][15]
Caption: Key reaction pathways originating from this compound.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. [5][7]It is also known to cause skin and serious eye irritation. [8][16]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [5][7]* Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. [5][7]Do not eat, drink, or smoke when using this product. [5][7]* Storage: Store in a dry, well-sealed container, often under refrigeration (0-10°C). [5]
Conclusion
This compound is a foundational building block whose value is derived from its structural simplicity and functional group duality. A thorough understanding of its properties, spectroscopic fingerprints, and predictable reactivity is essential for its effective application. For professionals in drug development and organic synthesis, this molecule represents not just a starting material, but a strategic intermediate offering multiple avenues for the construction of novel and complex chemical entities with significant biological potential.
References
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3-(Hydroxymethyl)benzonitrile. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis of α-cyano-3-phenoxy-benzyl alcohol. PrepChem.com. [Link]
-
p-Cyanobenzyl alcohol. PubChem, National Center for Biotechnology Information. [Link]
-
What is the effect of cyano group on bioactivity?. ResearchGate. [Link]
-
Cyano groups – Knowledge and References. Taylor & Francis Online. [Link]
-
Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, MDPI. [Link]
-
3-methylbenzyl Alcohol at BMRB. Biological Magnetic Resonance Bank. [Link]
-
Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). The Royal Society of Chemistry. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science. [Link]
-
Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Journal of the Chemical Society of Pakistan. [Link]
-
Table of Characteristic IR Absorptions. University of Chemistry and Technology, Prague. [Link]
-
Proposed reaction mechanisms for observed products with benzyl alcohol and NO3. ResearchGate. [Link]
-
NMR Chemical Shifts. University of Puget Sound. [Link]
-
3-Chlorobenzyl alcohol. NIST WebBook. [Link]
- Process for the preparation of 3-hydroxybenzyl alcohol.
-
ROLE OF BENZYL ALCOHOL IN THE UNFOLDING AND AGGREGATION OF INTERFERON α-2A. PMC, National Institutes of Health. [Link]
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An In-depth Technical Guide to 3-Cyanobenzyl Alcohol: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-Cyanobenzyl alcohol, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, key reactions, and its role as a valuable intermediate in the preparation of pharmaceutically active compounds. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols.
Chemical Identity and Physicochemical Properties
This compound, also known by its IUPAC name 3-(hydroxymethyl)benzonitrile, is an aromatic compound featuring both a hydroxyl and a cyano functional group.[1] This unique combination of a nucleophilic alcohol and an electrophilic nitrile on a benzene ring makes it a highly useful building block in organic synthesis.
Synonyms and Identifiers:
-
Common Names: this compound, m-Cyanobenzyl alcohol[1]
-
IUPAC Name: 3-(hydroxymethyl)benzonitrile[1]
-
Other Names: 3-Cyanobenzenemethanol, Benzonitrile, 3-(hydroxymethyl)-[1]
-
CAS Number: 874-97-5[1]
-
Molecular Formula: C₈H₇NO[1]
-
Molecular Weight: 133.15 g/mol [1]
Physicochemical Data Summary:
| Property | Value | Reference(s) |
| Appearance | Colorless to light yellow liquid or solid | [2] |
| Melting Point | 28-32 °C | [2] |
| Boiling Point | 165 °C at 16 mmHg | [2] |
| Solubility | Soluble in common organic solvents like ethanol, methanol, and THF. | |
| pKa | ~13.90 (predicted for the hydroxyl group) | [2] |
Synthesis of this compound
The preparation of this compound can be efficiently achieved through the reduction of commercially available precursors such as 3-cyanobenzaldehyde or 3-cyanobenzoic acid and its esters. The choice of reducing agent is critical for achieving high yields and chemoselectivity.
Reduction of 3-Cyanobenzaldehyde
A mild and selective method for synthesizing this compound is the reduction of 3-cyanobenzaldehyde using sodium borohydride (NaBH₄). This reagent has the advantage of selectively reducing the aldehyde group in the presence of the nitrile functionality.[3]
Experimental Protocol: Reduction of 3-Cyanobenzaldehyde with NaBH₄
-
Materials:
-
3-Cyanobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve 3-cyanobenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound as a crude product, which can be further purified by column chromatography on silica gel if necessary.[4]
-
Reduction of 3-Cyanobenzoic Acid Derivatives
For the synthesis from 3-cyanobenzoic acid or its esters, a more potent reducing agent is required. Lithium aluminum hydride (LiAlH₄) is effective for this transformation, reducing the carboxylic acid or ester to the primary alcohol.[3][5]
Experimental Protocol: Reduction of a 3-Cyanobenzoic Acid Ester with LiAlH₄
-
Materials:
-
Methyl 3-cyanobenzoate (or another ester)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen inlet, ice bath
-
-
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon).
-
In a three-necked flask equipped with a dropping funnel, condenser, magnetic stirrer, and nitrogen inlet, suspend LiAlH₄ (1.5-2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the 3-cyanobenzoic acid ester (1 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, slow, dropwise addition of:
-
Deionized water (volume in mL equal to the mass of LiAlH₄ in g).
-
15% aqueous sodium hydroxide solution (volume in mL equal to the mass of LiAlH₄ in g).
-
Deionized water (volume in mL equal to three times the mass of LiAlH₄ in g).
-
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.[6]
-
Key Reactions of this compound
The bifunctional nature of this compound allows for a range of chemical transformations targeting either the hydroxyl or the cyano group.
Reactions of the Hydroxyl Group
The selective oxidation of the primary alcohol to the corresponding aldehyde is a crucial transformation, as 3-cyanobenzaldehyde is also a valuable synthetic intermediate. A modern and efficient method employs a catalytic system of iron(II) bromide and TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy).[7]
Experimental Protocol: Catalytic Oxidation to 3-Cyanobenzaldehyde
-
Materials:
-
This compound
-
Iron(II) bromide (FeBr₂)
-
rac-Alanine-OH
-
TEMPO
-
1,4-Dioxane
-
Oxygen (balloon)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1 equivalent), iron(II) bromide (0.05 equivalents), rac-Alanine-OH (0.1 equivalents), TEMPO (0.1 equivalents), and 1,4-dioxane.
-
Purge the flask with oxygen (an oxygen-filled balloon is sufficient).
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
After completion (monitored by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to yield pure 3-cyanobenzaldehyde.[7]
-
The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives. The Fischer esterification, using an excess of a carboxylic acid and a strong acid catalyst, is a common method.[8]
Experimental Protocol: Fischer Esterification
-
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid)
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine this compound (1 equivalent), the carboxylic acid (1.2-2 equivalents), and a catalytic amount of concentrated sulfuric acid in toluene.
-
Heat the mixture to reflux, collecting the water generated in the Dean-Stark trap.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be purified by chromatography or distillation.[8]
-
Reactions of the Cyano Group
The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, typically requiring heat. This would yield 3-(hydroxymethyl)benzoic acid.
General Procedure for Acidic Hydrolysis:
-
Heat a solution of this compound in an aqueous acid (e.g., aqueous HCl or H₂SO₄) at reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, which may cause the product to precipitate.
-
Isolate the product by filtration and recrystallize from a suitable solvent.
The cyano group can be reduced to a primary amine (3-aminomethylbenzyl alcohol) using strong reducing agents like lithium aluminum hydride.[9]
General Procedure for Reduction of the Cyano Group:
-
Caution: This reaction should be performed under anhydrous conditions and an inert atmosphere.
-
In a procedure analogous to the reduction of a carboxylic acid ester (Section 2.2), add a solution of this compound in anhydrous THF to a stirred suspension of LiAlH₄ in THF at 0 °C.
-
After the addition, the reaction is typically heated at reflux to ensure complete reduction of the nitrile.
-
After cooling, the reaction is carefully quenched using the Fieser workup procedure as described in Section 2.2.
-
The product, 3-aminomethylbenzyl alcohol, is isolated from the organic phase.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a key starting material and intermediate in the synthesis of several active pharmaceutical ingredients (APIs) and other biologically active molecules.
Intermediate in the Synthesis of Escitalopram
One of the most notable applications of this compound is its use in the synthesis of the selective serotonin reuptake inhibitor (SSRI) antidepressant, Escitalopram. It serves as a precursor to the key intermediate 4-[4-(dimethylamino)-1-(4'-fluorophenyl)-1-hydroxy-1-butyl]-3-(hydroxymethyl)-benzonitrile, often referred to as the "diol intermediate". This diol is then subjected to a stereoselective cyclization to form the active S-enantiomer of citalopram (Escitalopram).
Scaffold for Kinase Inhibitors
The benzonitrile moiety is a common feature in many kinase inhibitors, where the nitrile group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. This compound provides a convenient starting point for the elaboration of more complex molecules. For example, derivatives of 3-substituted benzamides, which can be synthesized from precursors derived from this compound, have been investigated as Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia.[10]
Precursor for Antiviral Agents
The structural motifs present in this compound are also found in compounds with antiviral activity. The development of novel antiviral agents is a continuous effort in medicinal chemistry, and versatile building blocks are essential. For instance, chiral cyanoacrylate derivatives have been synthesized and evaluated for their antiviral activity against tobacco mosaic virus.[11] While not a direct application, this highlights the utility of the cyanobenzyl scaffold in this therapeutic area.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in synthesis. Below is a summary of typical spectroscopic data.
¹H and ¹³C NMR Data:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |
| ¹H | ~7.6 | m | Aromatic CH | [2] |
| ¹H | ~7.4 | m | Aromatic CH | [2] |
| ¹H | 4.71 | s | -CH₂-OH | [2] |
| ¹H | ~2.0 | br s | -OH | [2] |
| ¹³C | ~143 | s | Aromatic C-CH₂OH | [2] |
| ¹³C | ~134 | d | Aromatic CH | [2] |
| ¹³C | ~130 | d | Aromatic CH | [2] |
| ¹³C | ~129 | d | Aromatic CH | [2] |
| ¹³C | ~118 | s | -C≡N | [2] |
| ¹³C | ~113 | s | Aromatic C-CN | [2] |
| ¹³C | 64.4 | t | -CH₂-OH | [2] |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| 3500-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) | [12][13] |
| 3100-3000 | Medium | Aromatic C-H stretch | [12][13] |
| 2230-2210 | Medium, Sharp | C≡N stretch (nitrile) | [12][13] |
| 1600-1450 | Medium | Aromatic C=C stretch | [12][13] |
| ~1050 | Strong | C-O stretch (primary alcohol) | [12][13] |
Biological Context and Potential Signaling Pathway Interactions
While this compound is primarily utilized as a synthetic intermediate, its structural motifs are present in molecules with demonstrated biological activity. For instance, various benzyl alcohol derivatives have been investigated for their effects on cellular signaling pathways. A study on 3,5-dihydroxy-4-methoxybenzyl alcohol revealed its anticancer activity in glioblastoma cells through the regulation of multiple signaling pathways, including the inhibition of PI3-kinase/Akt/mTOR and the upregulation of tumor suppressors like p53.[14]
Furthermore, the benzonitrile scaffold is a known pharmacophore in various enzyme inhibitors. Derivatives of 3-(hydroxymethyl)benzonitrile have been explored as potential inhibitors for enzymes such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase, which is involved in cholesterol biosynthesis.[15] The development of novel kinase inhibitors often involves the incorporation of the benzonitrile group to achieve potent and selective inhibition.[16][17] These examples suggest that while this compound itself may not be a potent biological modulator, its structure provides a valuable starting point for the design of molecules that can interact with key cellular signaling pathways.
Conclusion
This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its bifunctional nature, coupled with the distinct reactivity of its hydroxyl and cyano groups, allows for its strategic incorporation into a wide array of complex molecules. From its critical role in the industrial synthesis of antidepressants to its potential as a scaffold for novel kinase inhibitors and other therapeutic agents, this compound continues to be a compound of high interest. This guide has provided a detailed overview of its synthesis, reactivity, and applications, and it is our hope that the experimental protocols and technical insights contained herein will prove valuable to the scientific community.
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Introduction to 3-Cyanobenzyl Alcohol
An In-depth Technical Guide: The Boiling Point of 3-Cyanobenzyl Alcohol
Executive Summary: This technical guide provides a comprehensive analysis of the boiling point of this compound (CAS No. 874-97-5), a critical physical property for researchers, chemists, and drug development professionals. The document elucidates the underlying physicochemical principles that dictate its boiling behavior, with a strong emphasis on the interplay of intermolecular forces. It compiles and discusses reported literature values, highlighting the necessity of measurement under reduced pressure due to the compound's thermal lability. Furthermore, this guide presents detailed, field-proven protocols for the accurate experimental determination of its boiling point using both micro- and macro-scale techniques, ensuring methodological integrity and data reliability.
Chemical Identity and Structure
This compound, also known as 3-(hydroxymethyl)benzonitrile, is an aromatic organic compound featuring both a hydroxyl (-OH) and a nitrile (-C≡N) functional group attached to a benzene ring in a meta (1,3) substitution pattern.[1]
-
Structure:
Significance in Research and Development
This compound serves as a versatile bifunctional building block in organic synthesis. The hydroxyl group can be oxidized to an aldehyde or carboxylate, or participate in ether and ester formation. The nitrile group is a precursor to amines, amides, and carboxylic acids. This dual reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Accurate knowledge of its physical properties, particularly the boiling point, is paramount for purification via distillation, for defining reaction conditions, and for ensuring process safety and scalability.
Theoretical Framework: Factors Governing Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, initiating a phase transition to gas.[4][5] This property is not an arbitrary number but a direct reflection of the energy required to overcome the intermolecular forces (IMFs) holding the liquid molecules together.[6][7]
The Dominant Role of Intermolecular Forces (IMFs)
For this compound, three types of IMFs are operative, with their combined strength resulting in a high boiling point.
-
Hydrogen Bonding: The presence of the hydroxyl (-OH) group is the single most significant factor.[8][9] The highly polarized O-H bond allows molecules to act as both hydrogen bond donors (via the H atom) and acceptors (via the O atom's lone pairs), creating a strong attractive network that requires substantial energy to disrupt.[10]
-
Dipole-Dipole Interactions: The nitrile group (-C≡N) possesses a very large dipole moment due to the significant electronegativity difference between carbon and nitrogen. This, along with the polar C-O bond of the alcohol, introduces strong, permanent dipole-dipole attractions between molecules.
-
Van der Waals Forces (London Dispersion): These temporary, induced-dipole forces exist in all molecules and increase with molecular size and surface area.[7] The benzene ring contributes significantly to the overall Van der Waals interactions.
The Critical Influence of External Pressure
The boiling point is pressure-dependent. A liquid boils at a lower temperature at a lower external pressure because less kinetic energy (and thus a lower temperature) is needed for the vapor pressure to match the surrounding pressure.[11] For compounds with high atmospheric boiling points, there is a significant risk of thermal decomposition before boiling can occur. Therefore, purification is almost always performed via vacuum distillation, and boiling points are reported at reduced pressures (e.g., in mmHg or Torr).
Reported Boiling Point Data for this compound
A review of supplier data and chemical databases reveals that the boiling point of this compound is consistently reported under vacuum, underscoring its high boiling nature and potential for decomposition at atmospheric pressure.
| Parameter | Value | Pressure | Source(s) |
| Boiling Point | 165 °C | 16 mmHg | Tokyo Chemical Industry[3], ChemicalBook[12][13] |
| Boiling Point | 109-110 °C | 0.1 Torr | Conier Chem&Pharma[2] |
| Melting Point | 28-32 °C | N/A | Conier Chem&Pharma[2], ChemicalBook[13] |
| Molecular Weight | 133.15 g/mol | N/A | PubChem[1] |
Note: 1 Torr is approximately equal to 1 mmHg.
The significant difference between the two reported boiling points (165 °C vs. 109-110 °C) is a direct and expected consequence of the vast difference in the pressures at which they were measured (16 mmHg vs. 0.1 mmHg). This data is crucial for selecting appropriate conditions for vacuum distillation.
Experimental Determination of Boiling Point
The high boiling point of this compound necessitates specific experimental techniques. Standard atmospheric methods are unsuitable. The choice between a micro- or macro-scale method depends on the quantity of material available.
Protocol 1: Micro-Scale Boiling Point Determination (Capillary Method)
This method is ideal for small sample quantities (<1 mL) and provides a boiling range. It is based on the principle of observing vapor bubble formation and cessation under controlled heating and cooling.[5][14]
Methodology:
-
Apparatus Setup:
-
Attach a small test tube containing 0.5 mL of this compound to a thermometer using a wire or rubber band. Ensure the bottom of the test tube is level with the thermometer bulb.
-
Place a small (1 mm O.D.) capillary tube, sealed at one end, into the test tube with the open end down.
-
Immerse the assembly in a heating bath (e.g., a Thiele tube or an aluminum block heater) filled with a high-temperature medium like silicone oil.[11] The oil level must be above the sample level but below the top of the test tube.
-
-
Heating and Observation:
-
Heat the bath slowly (1-2 °C per minute) with constant stirring.
-
As the temperature approaches the expected boiling point, a fine stream of bubbles will emerge from the inverted capillary tube as trapped air and then sample vapor escape.[11]
-
Causality: This continuous stream indicates that the vapor pressure of the sample has exceeded the pressure inside the capillary (external pressure + hydrostatic pressure of the liquid).
-
-
Boiling Point Reading:
-
Once a steady stream of bubbles is observed, remove the heat source and allow the bath to cool slowly.
-
The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point at that external pressure.[11]
-
Causality: At this moment, the vapor pressure of the sample is exactly equal to the external pressure, which is the definition of the boiling point.
-
-
Self-Validation:
-
The protocol is self-validating if the process is repeatable. A second trial should yield a boiling point within 1-2 °C of the first. An observed range rather than a sharp point can indicate impurities.
-
Protocol 2: Macro-Scale Determination via Vacuum Distillation
This method is used for purifying larger quantities ( >5 mL) of the compound and provides a highly accurate boiling point.[4]
Methodology:
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus using a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is rated for vacuum use and is free of cracks.
-
Place a magnetic stir bar or boiling chips in the distillation flask to prevent bumping.
-
Connect the apparatus to a vacuum pump via a cold trap and a manometer to accurately measure the pressure.
-
-
Procedure:
-
Charge the distillation flask with this compound (no more than two-thirds full).
-
Seal the system and slowly evacuate it to the desired pressure (e.g., 16 mmHg).
-
Begin heating the distillation flask gently using a heating mantle.
-
Observe the temperature on the thermometer. The temperature will rise and then stabilize as the vapor condenses on the thermometer bulb.
-
Causality: This stable temperature reading, observed while the liquid is actively boiling and distillate is collecting in the receiving flask, is the boiling point at the pressure measured by the manometer.
-
-
Data Collection and Validation:
-
Record the stable temperature and the corresponding pressure from the manometer.
-
A stable, narrow boiling range (e.g., 1-2 °C) during distillation is indicative of a pure compound. A wide boiling range suggests the presence of impurities.
-
Comparative Analysis
To contextualize the boiling point of this compound, it is useful to compare it with related molecules:
-
Benzyl Alcohol (C₇H₈O): Boiling point ~205 °C at 760 mmHg. The addition of the electron-withdrawing nitrile group in this compound increases molecular weight and adds a strong dipole, which is expected to raise the atmospheric boiling point significantly.
-
Benzonitrile (C₇H₅N): Boiling point ~191 °C at 760 mmHg. This molecule has strong dipole-dipole forces but lacks the powerful hydrogen bonding of an alcohol. The much higher boiling point of this compound demonstrates the immense contribution of hydrogen bonding.[8]
-
4-Cyanobenzyl alcohol (p-isomer): This isomer is expected to have a very similar boiling point to the this compound (m-isomer) as they have the same molecular weight and the same types of intermolecular forces. Minor differences can arise from slight variations in the overall molecular dipole moment and crystal packing in the solid state (affecting melting point more than boiling point).
Conclusion
The boiling point of this compound is a complex physical property dictated primarily by strong intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and Van der Waals forces. Due to its high molecular weight and robust intermolecular network, it has a high boiling point that necessitates measurement and purification under reduced pressure to prevent thermal degradation. Reported values, such as 165 °C at 16 mmHg, are consistent with its molecular structure. Accurate experimental determination requires specialized techniques like the capillary method for micro-scale analysis or vacuum distillation for macro-scale purification, providing essential data for its safe and effective use in scientific research and development.
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A Technical Guide to the Melting Point of 3-Cyanobenzyl Alcohol: Principles, Protocol, and Significance
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and a validated methodology for the accurate determination of the melting point of 3-Cyanobenzyl alcohol (3-(Hydroxymethyl)benzonitrile), a key intermediate in organic synthesis. The document emphasizes the theoretical underpinnings, procedural best practices, and the significance of this fundamental physical property as a critical quality attribute.
Physicochemical Profile of this compound
This compound is a solid organic compound whose identity and purity are paramount in synthetic workflows. Its key physical properties are summarized below. The melting point is a defining characteristic used for preliminary identification and as a primary indicator of sample purity.
| Property | Value | Reference |
| Melting Point | 28-32 °C | [1][2][3] |
| Molecular Formula | C₈H₇NO | [3][4][5] |
| Molecular Weight | 133.15 g/mol | [4] |
| Boiling Point | 165 °C at 16 mmHg | [2] |
| Density | ~1.13 - 1.2 g/cm³ | [1][2] |
| Appearance | Colorless to light yellow solid/liquid | [6] |
| CAS Number | 874-97-5 | [4][7] |
The Theoretical Basis of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the liquid phase.[8] This process requires sufficient energy to overcome the intermolecular forces holding the molecules together in a crystal lattice.[9] The specific melting point of a compound is therefore intrinsically linked to its molecular structure and the strength of these forces.
Key Factors Influencing the Melting Point of this compound:
-
Intermolecular Forces: The structure of this compound features a polar nitrile group (-C≡N) and a hydroxyl group (-OH) capable of hydrogen bonding. These strong dipole-dipole interactions and hydrogen bonds result in a higher melting point compared to nonpolar compounds of similar molecular weight.[10][11][12][13]
-
Molecular Symmetry and Packing: The way molecules pack into a crystal lattice significantly affects the melting point. More symmetrical molecules tend to pack more efficiently, leading to a more stable crystal lattice that requires more energy to break apart, thus resulting in a higher melting point.[13][14]
-
Purity: The melting point is an exceptionally sensitive indicator of purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-2.0 °C.[12] The presence of even small amounts of soluble impurities disrupts the crystal lattice, which lowers the energy required to melt the solid. This phenomenon, known as melting point depression, results in both a lower and a broader melting range.[8][11][12][15] Therefore, a sharp melting range that aligns with the literature value is a strong indication of high purity.
A Self-Validating Protocol for Accurate Melting Point Determination
To ensure the generation of trustworthy and reproducible data, the following protocol incorporates self-validating steps, primarily through rigorous instrument calibration.
Prerequisite: Instrument Calibration
Rationale: The accuracy of any melting point determination is contingent upon the accuracy of the thermometer and apparatus. Calibration is a non-negotiable first step to ensure the integrity of the data.
Methodology:
-
Select at least two certified reference standards whose melting points bracket the expected melting point of this compound (28-32 °C). Given the low melting point, standards like Vanillin (81–83 °C) and Acetanilide (114–116 °C) can be used to validate the instrument's performance at higher temperatures, ensuring its linear response.[16] For low-temperature validation, other appropriate certified standards should be used if available.
-
Operate the melting point apparatus according to the manufacturer's instructions.[17]
-
Determine the melting point of each reference standard using the slow heating rate (1-2 °C/min) described in section 3.3.
-
Compare the observed melting points to the certified values. If the instrument reading deviates significantly, a calibration curve should be generated or the instrument should be serviced.[17][18]
-
Affix a calibration status label to the instrument, noting the date and the operator.[19]
Step 1: Sample Preparation
Rationale: The physical state of the sample directly impacts heat transfer and the uniformity of melting. Proper preparation is essential for a sharp, observable transition.
Methodology:
-
Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and cause melting point depression.[8][20]
-
If the sample consists of coarse crystals, gently pulverize a small amount into a fine, homogeneous powder using a mortar and pestle.[8][21] This ensures uniform packing and efficient heat transfer within the capillary tube.[8]
Step 2: Capillary Method Execution
Rationale: This standard method provides a reliable means of observing the melting transition under controlled heating. The rate of heating is the most critical experimental parameter for achieving accuracy.[9]
Methodology:
-
Loading the Capillary: Jab the open end of a capillary melting point tube into the powdered sample.[20] Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the sealed end.[20] The final packed sample height should be approximately 2-3 mm.[20][22]
-
Placing the Sample: Insert the loaded capillary tube into the heating block of the calibrated melting point apparatus.[15]
-
Rapid Initial Heating: Set the apparatus to a rapid heating rate (e.g., 5-10 °C/minute) until the temperature is about 15-20 °C below the expected melting point of ~30 °C.[18][20] Expert Note: For a low-melting compound like this compound, this initial heating should be done with extreme care, or started from room temperature at the slow heating rate.
-
Slow Final Heating: Once the temperature is within 15 °C of the expected melting point, reduce the heating rate to a slow 1-2 °C/minute.
-
Causality: A slow heating rate is crucial to allow for thermal equilibrium between the heating block, the thermometer, and the sample.[20] Heating too quickly will cause the thermometer reading to lag behind the true temperature of the sample, resulting in an erroneously high observed melting point.[23]
-
-
Observation and Recording: Observe the sample closely through the magnifying lens.
-
Reporting: The melting point should be reported as the range from T₁ to T₂.
Workflow and Data Interpretation
The logical flow for an accurate melting point determination is critical for ensuring a robust and reliable outcome.
Caption: Workflow for the accurate determination of melting point.
Interpreting the Results:
-
High Purity: A sharp melting range (e.g., 1-2 °C wide) that falls within the established literature value of 28-32 °C indicates a high degree of purity.
-
Presence of Impurities: A melting range that is both depressed (starts at a lower temperature) and broad (spans several degrees) is a strong indication that the sample is impure.[12] This information is critical for deciding if a sample requires further purification before being used in a subsequent synthetic step.
Significance in Research and Drug Development
In the context of drug development and complex organic synthesis, intermediates like this compound must meet stringent purity criteria. The determination of the melting point serves as a fundamental, cost-effective, and rapid quality control test.[8] It provides immediate feedback on the success of a purification procedure (e.g., recrystallization) and validates the identity and quality of a starting material before it is committed to a multi-step synthesis, thereby saving valuable resources and preventing the formation of impure downstream products.
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3-Cyanobenzyl alcohol safety data sheet
An In-Depth Technical Guide to the Safe Handling of 3-Cyanobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data associated with this compound (CAS No. 874-97-5). It is intended to equip researchers, scientists, and drug development professionals with the in-depth knowledge necessary to handle this compound safely and effectively in a laboratory setting. Beyond a simple recitation of safety data sheet (SDS) information, this document elucidates the rationale behind safety protocols, offering a self-validating framework for risk assessment and management.
Chemical Identity and Properties
This compound, also known as 3-(Hydroxymethyl)benzonitrile, is an organic compound with the molecular formula C₈H₇NO[1][2][3]. It presents as a solid or a colorless to light yellow clear liquid[4]. Understanding its physical and chemical properties is the foundation of its safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 874-97-5 | [2][5] |
| Molecular Formula | C₈H₇NO | [1][2][6] |
| Molecular Weight | 133.15 g/mol | [1][2][6] |
| Melting Point | 28-32 °C | [2][4] |
| Boiling Point | 109-110 °C @ 0.1 Torr; 165°C @ 16mm | [2][4] |
| Flash Point | 109 - 125.4 °C | [2][4] |
| Density | ~1.13 - 1.2 g/cm³ | [2][4] |
| Appearance | Solid or Colorless to Light yellow/orange clear liquid | [4] |
The relatively high flash point suggests that this compound does not pose a significant fire hazard at standard room temperature. However, its combustible nature necessitates avoiding open flames and sparks, particularly when heated[2][4].
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[2][5][6]. The primary hazards are related to acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system[1][2][5][6].
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][5][6] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][5][6] |
The signal word for this compound is "Warning" [2][5][6]. This classification mandates specific handling procedures to mitigate exposure risks. The causality is clear: the chemical's intrinsic properties can lead to physiological harm upon direct contact or ingestion. Therefore, the subsequent protocols are designed to create barriers between the researcher and the chemical.
Logical Framework for GHS Hazard Assessment
The GHS classification process follows a logical, evidence-based workflow. For a given compound like this compound, toxicological data is assessed against established criteria to determine the nature and severity of the hazard.
Caption: GHS Hazard Assessment Workflow for this compound.
Exposure Control and Personal Protective Equipment (PPE)
Given the identified hazards, a multi-layered approach to exposure control is essential. This involves engineering controls, administrative controls, and finally, personal protective equipment.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors[2][5]. This is a primary line of defense, directly addressing the "May cause respiratory irritation" (H335) hazard.
-
Administrative Controls: Wash hands and any exposed skin thoroughly after handling[2][5]. Do not eat, drink, or smoke in the laboratory area where this chemical is used[5]. These procedural controls are designed to prevent accidental ingestion, which is critical due to its classification as "Harmful if swallowed" (H302).
-
Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable and serves as the final barrier to exposure.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[5][7]. This is a direct countermeasure to the "Causes serious eye irritation" (H319) hazard.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure[2][5][8]. This addresses the "Causes skin irritation" (H315) hazard. Gloves should be inspected before use and changed regularly[9].
-
Respiratory Protection: If working outside of a fume hood or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator[5].
-
Safe Handling and Storage Protocols
Protocol for Safe Handling
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Verify that the chemical fume hood is functioning properly.
-
Dispensing: Avoid the formation of dust and aerosols[2]. If the material is solid, handle it gently.
-
Operations: Keep the container tightly closed when not in use. Avoid breathing dust, fumes, or vapors[2][5].
-
Cleaning: Clean up any spills promptly, following the accidental release measures outlined in Section 6.
-
Post-Handling: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory[5]. Remove contaminated clothing and wash it before reuse[2].
Protocol for Safe Storage
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place[2][5][8].
-
Location: Store locked up[2][5]. This prevents unauthorized access.
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and acids[5][8]. Contact with these substances could lead to vigorous reactions.
First-Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of an exposure. All laboratory personnel should be familiar with these procedures and the location of safety equipment.
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing[1][5][8]. If the person feels unwell or if breathing is difficult, call a POISON CENTER or doctor[1][5].
-
Skin Contact: If on skin, wash with plenty of soap and water[1][5][10]. If skin irritation occurs, get medical advice/attention[1][5]. Contaminated clothing should be removed immediately[2].
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes[5][10]. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes[5]. If eye irritation persists, get medical advice/attention[1][5].
-
Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell[1][5]. Rinse the mouth with water[1][5]. Do NOT induce vomiting[1][8].
Accidental Release and Fire-Fighting Measures
Accidental Release Protocol
In the event of a spill, a systematic response is required to ensure personnel safety and environmental protection.
Caption: Step-by-step workflow for responding to a spill of this compound.
Personal precautions include ensuring adequate ventilation and wearing the appropriate PPE[5]. Environmentally, the substance should not be released into the environment[5]. For cleanup, sweep up the material and shovel it into a suitable container for disposal[1].
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam[5][8][11].
-
Unsuitable Extinguishing Media: A solid water jet may be ineffective[11].
-
Specific Hazards: During a fire, hazardous decomposition products can be released, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen cyanide[5][8].
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear[5][8].
Stability and Reactivity
This compound is stable under normal storage conditions[1][5][8]. However, certain conditions and materials should be avoided to prevent hazardous reactions.
-
Conditions to Avoid: Incompatible products and excess heat[5][8].
-
Incompatible Materials: Strong oxidizing agents and acids[5][8].
-
Hazardous Decomposition Products: Under thermal decomposition, it can produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide[5][8].
-
Hazardous Polymerization: Hazardous polymerization does not occur[5][8].
Toxicological and Ecological Information
While comprehensive toxicological data is not fully available, the existing information drives the GHS classification.
-
Acute Toxicity: It is classified as Category 4 for acute oral toxicity, meaning it is harmful if swallowed[1][5]. Dermal and inhalation toxicity data are limited[1].
-
Irritation: It is a known skin and serious eye irritant (Category 2)[1][2][5][6].
-
Respiratory Effects: It may cause respiratory irritation (STOT SE, Category 3), targeting the respiratory system[1][2][5][6].
-
Chronic Effects: Information on carcinogenicity, mutagenicity, and reproductive toxicity is not available, and the toxicological properties have not been fully investigated[5].
-
Ecological Information: There is no specific data indicating it is hazardous to the environment, but releases should be avoided as a matter of good practice[5].
Conclusion
This compound is a valuable compound in research and development, but it possesses hazards that demand respect and careful handling. By understanding its chemical properties, adhering to the GHS classifications, and implementing robust safety protocols—from engineering controls to the correct use of PPE—researchers can mitigate the risks effectively. This guide provides the technical foundation and logical framework for creating a safe and self-validating system of laboratory practice when working with this chemical.
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A Comprehensive Technical Guide to the GHS Classification of 3-Cyanobenzyl Alcohol
Introduction: The Profile of a Versatile Synthetic Intermediate
3-Cyanobenzyl alcohol, systematically known as 3-(hydroxymethyl)benzonitrile (CAS No. 874-97-5), is a bifunctional organic compound featuring both a nitrile and a primary alcohol group.[1][2][3][4][5] This unique structure makes it a valuable and versatile building block in medicinal chemistry and the synthesis of complex organic molecules. Its role as a precursor in the development of novel pharmaceutical agents and functional materials necessitates a thorough understanding of its chemical hazard profile to ensure safe handling and application.
This guide provides an in-depth analysis of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for this compound. It is designed to equip researchers, chemists, and drug development professionals with the critical safety information required for risk assessment, the implementation of appropriate engineering controls, and the selection of personal protective equipment (PPE). By grounding our understanding in the harmonized data from authoritative safety data sheets (SDS), we can establish a robust framework for its safe utilization in a laboratory and manufacturing context.
GHS Hazard Identification at a Glance
The GHS classification for this compound is consistently reported across multiple suppliers and safety databases. The primary hazards are associated with acute toxicity and irritation. The following table summarizes the essential GHS label elements.[1][3][4][5][6]
| GHS Element | Classification | Details |
| Signal Word | Warning | [1][2][3][4][5][6][7] |
| Pictogram |
ngcontent-ng-c4006390337="" class="ng-star-inserted"> | GHS07 (Exclamation Mark)[3][5] |
| Hazard Statements | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. |
| H315 | Causes skin irritation.[1][2][3][4][5][6] | |
| H319 | Causes serious eye irritation.[1][2][3][4][5][6] | |
| H335 | May cause respiratory irritation.[1][2][3][4][5][6] |
In-Depth Analysis of Hazard Classifications
The hazard statements assigned to this compound are derived from its classification into specific GHS hazard classes and categories. Understanding these classifications provides the scientific basis for the required safety precautions.
Acute Toxicity: A Multi-Route Hazard
This compound is classified as Acute Toxicity, Category 4 , through oral, dermal, and inhalation routes (H302 + H312 + H332).[1] A Category 4 classification indicates that the substance is harmful, though not fatal at lower doses, through these three primary routes of occupational exposure. The causality for this classification is based on toxicological data (LD50/LC50 values) that fall within the GHS criteria for this category. For laboratory personnel, this multi-route toxicity underscores the importance of preventing ingestion (e.g., no eating or drinking in the lab), skin contact (through proper glove selection), and inhalation of aerosols or vapors (by working in a well-ventilated area or fume hood).[7]
Irritation Potential: Skin and Eyes
The compound is a recognized irritant to both skin and eyes.
-
Skin Irritation (Category 2, H315): This classification signifies that direct contact can cause inflammation, redness, and discomfort.[1][2][3][4][5][6] The chemical properties of the molecule allow it to disrupt the normal barrier function of the skin, leading to an irritant response.
-
Serious Eye Irritation (Category 2A, H319): This is a more significant concern.[1][2][3][4][5][6] The "2A" subcategory implies that the substance causes reversible eye irritation. Splashes or contact with vapors can lead to pain, redness, and watering, which can persist if not addressed immediately with copious rinsing. The chemical structure, containing both a polar alcohol and a moderately polar nitrile group, likely contributes to its ability to interact with and disrupt the sensitive tissues of the eye.
Specific Target Organ Toxicity - Single Exposure (STOT-SE)
This compound is classified as STOT SE, Category 3, with H335 (May cause respiratory irritation) .[1][3][5][6][7] This means that a single exposure, primarily through inhalation, can cause transient irritation of the respiratory tract, leading to symptoms such as coughing and shortness of breath.[6] This hazard classification directly dictates the need for robust engineering controls, such as the mandatory use of a chemical fume hood when handling the substance, especially if it is heated or aerosolized.
GHS Logic and Practical Application
The GHS framework provides a logical workflow from raw toxicological data to the final label elements that inform safe handling practices.
GHS Classification Workflow Diagram
The following diagram illustrates the decision-making process for classifying and labeling a chemical like this compound according to GHS standards.
Caption: GHS classification workflow for this compound.
Precautionary Statements (P-Statements)
The hazard classifications mandate specific precautionary measures, which are summarized below for practical laboratory application.
| Category | P-Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4][5][6] |
| P264 | Wash skin thoroughly after handling.[2][4][5][6] | |
| P270 | Do not eat, drink or smoke when using this product.[7] | |
| P271 | Use only outdoors or in a well-ventilated area.[2][4][5][6] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][6] | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7] |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[1][2][4][6] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4][6] | |
| P312 | Call a POISON CENTER/doctor if you feel unwell.[1][7] | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[1] | |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[1] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |
| P405 | Store locked up.[2][7][8] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2][7] |
Recommended Safe Handling Protocol
The GHS classification serves as a self-validating system for establishing safe laboratory practices. The following protocols are derived directly from the identified hazards.
Engineering Controls & Personal Protective Equipment (PPE)
-
Primary Engineering Control: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to mitigate the inhalation hazard (H332, H335).[2][6][7]
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[7] Given the "serious eye irritation" classification, a face shield should also be worn when handling larger quantities or if there is a significant splash risk.
-
Skin Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always check the manufacturer's breakthrough time data for the specific glove material. A lab coat is mandatory to prevent skin contact.[6][7]
-
Hygiene: An eyewash station and safety shower must be readily accessible in the immediate work area. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6][7]
First Aid Measures
The response protocols are directly linked to the hazard statements:
-
Inhalation (H332, H335): Immediately move the affected person to fresh air and keep them in a position comfortable for breathing. If symptoms persist or if the person feels unwell, seek immediate medical attention.[1][7]
-
Skin Contact (H312, H315): Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][7]
-
Eye Contact (H319): Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6][7]
-
Ingestion (H302): Do NOT induce vomiting. Rinse the mouth thoroughly with water. Call a poison control center or doctor immediately for treatment advice.[1][7]
Conclusion
The GHS classification of this compound as a Category 4 acute toxin and a skin, eye, and respiratory irritant provides a clear and actionable framework for its safe handling. The "Warning" signal word and the associated hazard statements (H302, H312, H332, H315, H319, H335) are not merely regulatory requirements; they are fundamental safety communications rooted in toxicological evidence. For professionals in research and drug development, adherence to the prescribed precautionary statements and the use of appropriate engineering controls and PPE are paramount to mitigating risk and ensuring a safe laboratory environment when utilizing this versatile chemical intermediate.
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solubility of 3-Cyanobenzyl alcohol in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Cyanobenzyl Alcohol in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the principles and practices for determining the solubility of this compound in various organic solvents. As a key intermediate in the synthesis of pharmaceuticals and specialty chemicals, understanding its solubility is paramount for process optimization, formulation development, and purification strategies. This document delves into the theoretical underpinnings of this compound's solubility based on its molecular structure, presents a systematic protocol for its experimental determination using the reliable shake-flask method, and outlines the analytical quantification process. This guide is intended for researchers, chemists, and drug development professionals seeking to generate accurate and reproducible solubility data to support their scientific endeavors.
Introduction
This compound, also known as 3-(Hydroxymethyl)benzonitrile (CAS No. 874-97-5), is a bifunctional aromatic compound featuring both a hydroxyl (-OH) and a nitrile (-CN) group.[1][2] This unique structure imparts a specific polarity and reactivity profile that makes it a valuable building block in organic synthesis. The successful execution of reactions, crystallizations, and formulations involving this compound is critically dependent on a thorough understanding of its solubility in different solvent systems.[3]
Solubility data is not merely a physical constant; it is a critical parameter that influences:
-
Reaction Kinetics: The rate and efficiency of chemical reactions are often dictated by the concentration of reactants in the solution phase.
-
Process Development: Selecting appropriate solvents for extraction, washing, and purification is essential for achieving high purity and yield.
-
Formulation Science: In pharmaceutical applications, solubility governs the ability to formulate a stable and bioavailable drug product.[4]
-
Safety and Handling: Knowledge of solubility aids in developing procedures for cleaning and waste management.
This guide provides both the theoretical framework for predicting solubility behavior and a robust, field-proven experimental protocol for its quantitative measurement.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[5] this compound's solubility is a nuanced interplay of its structural features:
-
Polar Groups: The molecule possesses two polar functional groups:
-
Hydroxyl Group (-OH): This group is highly polar and can act as both a hydrogen bond donor and acceptor. This facilitates strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents.
-
Nitrile Group (-CN): The cyano group has a strong dipole moment and can act as a hydrogen bond acceptor. It contributes significantly to the molecule's overall polarity.
-
-
Non-Polar Group:
-
Benzene Ring: The aromatic ring is non-polar and hydrophobic. It interacts favorably with non-polar or moderately polar solvents through van der Waals forces.
-
The balance between the polar hydroxyl/nitrile "head" and the non-polar aromatic "body" dictates its solubility profile. It is expected to exhibit good solubility in polar protic and aprotic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility will likely decrease as the solvent becomes highly non-polar (e.g., in alkanes), where the energy required to break the solute-solute interactions is not compensated by strong solute-solvent interactions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties is essential for designing and interpreting solubility experiments.
| Property | Value | Reference(s) |
| CAS Number | 874-97-5 | [1] |
| Molecular Formula | C₈H₇NO | [1][6] |
| Molecular Weight | 133.15 g/mol | [1][7] |
| Appearance | Colorless to light yellow solid/liquid | [2] |
| Melting Point | 28-32 °C | [1] |
| Boiling Point | 109-110 °C at 0.1 Torr | [1] |
| Density | ~1.2 g/cm³ | [1] |
| XLogP3 | 0.8 | [1] |
Note: With a melting point near room temperature, it is critical to ensure the system is in equilibrium with the solid phase during solubility determination.
Predicted Solubility Profile in Common Organic Solvents
| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |
| Methanol | Polar Protic | High | Strong hydrogen bonding with the -OH group. |
| Ethanol | Polar Protic | High | Strong hydrogen bonding with the -OH group. |
| Isopropanol | Polar Protic | High | Good hydrogen bonding capability. |
| Water | Polar Protic | Moderate | Benzyl alcohol has moderate solubility (4 g/100 mL); the nitrile group may slightly alter this.[8] |
| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions with both -OH and -CN groups. |
| Acetonitrile | Polar Aprotic | High | "Like dissolves like" principle due to the nitrile group; strong dipole interactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Highly polar solvent capable of accepting hydrogen bonds. |
| Ethyl Acetate | Polar Aprotic | Medium-High | Moderate polarity, acts as a hydrogen bond acceptor. |
| Dichloromethane | Polar Aprotic | Medium | Can interact with the dipole moments of the polar groups. |
| Toluene | Non-Polar | Medium-Low | Favorable interactions with the benzene ring, but poor solvation of polar groups. |
| Hexane | Non-Polar | Low | Lacks the polarity to effectively solvate the -OH and -CN groups. |
Experimental Protocol: Thermodynamic Solubility Determination
The most reliable method for determining the true equilibrium solubility of a compound is the shake-flask method .[9][10] This protocol ensures that the solvent is fully saturated with the solute and that a stable equilibrium has been reached between the solid and solution phases.
Principle
An excess amount of solid this compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9][11]
Experimental Workflow Diagram
Caption: Workflow for thermodynamic solubility determination.
Materials and Equipment
-
Solute: this compound (>98% purity)
-
Solvents: HPLC-grade or equivalent purity solvents
-
Equipment:
-
Analytical balance (4 decimal places)
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Volumetric flasks and pipettes
-
Orbital shaker or rotator with temperature control
-
Benchtop centrifuge with appropriate vial holders
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
HPLC system with a UV detector and a suitable C18 column
-
Step-by-Step Protocol
-
Preparation: Add an excess amount of this compound to a tared glass vial. The amount should be sufficient to ensure a solid phase remains after equilibrium (e.g., add 50-100 mg to 2 mL of solvent). Record the exact mass.
-
Causality: Adding excess solid is crucial to ensure the resulting solution is truly saturated, which is the definition of thermodynamic solubility.[9]
-
-
Solvent Addition: Add a precise volume of the chosen organic solvent to the vial (e.g., 2.0 mL).
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation. Allow the samples to equilibrate for at least 24-48 hours.
-
Causality: A prolonged equilibration time is necessary to ensure the dissolution process has reached a steady state.[12] Visual confirmation of remaining solid should be made. Sampling at multiple time points (e.g., 24, 48, and 72 hours) can be performed to definitively confirm that equilibrium has been achieved when concentrations no longer change.
-
-
Phase Separation: After equilibration, remove the vials and let them stand to allow larger particles to settle. Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet all undissolved solids.
-
Causality: Centrifugation is a reliable method to separate the solid and liquid phases without introducing heat or potential solvent evaporation that can occur with filtration of the entire sample.[9]
-
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial.
-
Causality: Filtering removes any remaining microscopic particles that could interfere with the HPLC analysis and ensures only the dissolved solute is measured.
-
-
Dilution: Perform an accurate, pre-determined dilution of the filtered sample with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.
-
Analysis: Analyze the diluted sample by HPLC-UV. The concentration is determined by comparing the peak area to a pre-established calibration curve.
Quantification via HPLC-UV
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). From this stock, create a series of at least five calibration standards of known concentrations that bracket the expected sample concentration.
-
Calibration Curve: Inject the standards into the HPLC system and record the peak area for each concentration. Plot peak area versus concentration and perform a linear regression. The curve should have a correlation coefficient (r²) > 0.999 for accuracy.
-
Calculation: Use the regression equation from the calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the final solubility in the original solvent. Express the final result in units such as mg/mL or mol/L.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[6][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[13]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[1]
Conclusion
The solubility of this compound is a complex function of its dual-natured molecular structure, featuring both polar hydrogen-bonding groups and a non-polar aromatic ring. This guide establishes a theoretical basis for predicting its behavior in various organic solvents and provides a detailed, robust protocol for its experimental determination. By employing the standardized shake-flask method coupled with precise HPLC analysis, researchers can generate the high-quality, reliable data necessary to advance projects in chemical synthesis, process development, and pharmaceutical formulation.
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3-Cyanobenzyl alcohol spectroscopic data (NMR, IR)
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Cyanobenzyl Alcohol
Authored by a Senior Application Scientist
This document provides a comprehensive analysis of this compound, a key intermediate in pharmaceutical and specialty chemical synthesis. Its structural integrity is paramount, necessitating rigorous analytical characterization. This guide offers an in-depth exploration of its nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic signatures, grounded in fundamental principles and validated experimental protocols. The methodologies and interpretations presented herein are designed to serve as a definitive reference for researchers, quality control analysts, and process chemists.
Molecular Structure and Analytical Workflow
The foundation of any spectroscopic analysis is a clear understanding of the target molecule's structure. This compound, with the molecular formula C₈H₇NO, possesses a disubstituted aromatic ring, presenting a distinct and interpretable pattern in spectroscopic analysis.[1] The numbering convention used throughout this guide is specified in the diagram below.
The analytical workflow for definitive structural elucidation combines multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for identity and purity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of proton (¹H) and carbon (¹³C) signals, a complete structural map can be assembled.
Experimental Protocol: NMR Sample Preparation
The quality of an NMR spectrum is directly dependent on meticulous sample preparation. The goal is to create a homogenous solution free of particulate matter, which can degrade spectral resolution.[2]
Methodology:
-
Weighing: Accurately weigh 10-25 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Deuterated solvents are essential as they are "invisible" in ¹H NMR and provide the deuterium lock signal required by the spectrometer for field stabilization.[3][4]
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.
-
Filtration: To remove any suspended impurities that can broaden spectral lines, filter the solution. A simple and effective method is to pass the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a 5 mm NMR tube.[2][5]
-
Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm, which is optimal for modern spectrometers.[3]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.
¹H NMR Spectroscopy: Analysis and Interpretation
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. Protons on an aromatic ring typically resonate in the 6.5-8.0 ppm region due to the deshielding effect of the ring current.[6][7][8] Benzylic protons, those on a carbon adjacent to the ring, are also deshielded and typically appear between 2.0-3.0 ppm.[6][7]
¹H NMR Spectral Data Summary (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.65 | m | 2H | H-2, H-4 |
| ~7.45 | m | 2H | H-5, H-6 |
| 4.78 | s | 2H | H-7 (CH₂) |
| 1.95 | s (br) | 1H | OH |
Interpretation:
-
Aromatic Protons (7.45-7.65 ppm): The four protons on the benzene ring are chemically non-equivalent and exhibit complex splitting patterns (multiplets, 'm') due to coupling with each other. The electron-withdrawing nature of the cyano group and the hydroxymethyl group influences their precise chemical shifts. Protons H-2 and H-4, being ortho and para to the electron-withdrawing cyano group, are expected to be shifted further downfield compared to H-5 and H-6.
-
Benzylic Protons (4.78 ppm): The two protons of the methylene group (-CH₂) are equivalent and appear as a singlet ('s'), indicating no coupling to adjacent protons. This is a characteristic signature of a benzylic alcohol.
-
Hydroxyl Proton (~1.95 ppm): The alcohol proton gives a broad singlet. Its chemical shift is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It often does not couple with the adjacent CH₂ protons because of rapid chemical exchange.
¹³C NMR Spectroscopy: Analysis and Interpretation
Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon atoms in a molecule. The chemical shifts are highly sensitive to the electronic environment, providing critical structural information. Aromatic carbons typically resonate between 110-160 ppm.[9] The presence of electron-withdrawing or electron-donating substituents can shift these signals significantly, providing clues to the substitution pattern.[10][11][12]
¹³C NMR Spectral Data Summary (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| 143.1 | C-1 | Quaternary carbon attached to the -CH₂OH group. |
| 132.9 | C-4 | Aromatic CH, para to the -CH₂OH group. |
| 131.9 | C-2 | Aromatic CH, ortho to the -CH₂OH group. |
| 130.3 | C-6 | Aromatic CH, ortho to the -CH₂OH group. |
| 129.5 | C-5 | Aromatic CH, meta to the -CH₂OH group. |
| 118.6 | C-8 (CN) | Nitrile carbon, characteristic chemical shift. |
| 112.7 | C-3 | Quaternary carbon attached to the CN group. |
| 64.1 | C-7 (CH₂) | Benzylic carbon attached to the electronegative oxygen. |
Source: Spectral data compiled from PubChem.[13]
Interpretation: The spectrum shows eight distinct carbon signals, consistent with the molecule's lack of symmetry.
-
Quaternary Carbons (C-1, C-3): The carbons directly attached to the substituents are readily identified. C-3, bonded to the electron-withdrawing cyano group, is found at 112.7 ppm, while C-1 is further downfield at 143.1 ppm.
-
Nitrile Carbon (C-8): The carbon of the cyano group appears at 118.6 ppm, a characteristic region for nitriles.[14]
-
Aromatic CH Carbons (C-2, C-4, C-5, C-6): These carbons resonate in the typical aromatic region. Their specific shifts are a result of the combined electronic effects of the two substituents.
-
Benzylic Carbon (C-7): This sp³-hybridized carbon is shifted downfield to 64.1 ppm due to the deshielding effect of the directly attached oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb infrared radiation at specific frequencies, creating a unique spectral fingerprint.
Experimental Protocol: IR Sample Preparation (ATR)
Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid and liquid samples with minimal preparation.[15]
Methodology:
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.
-
Apply Pressure: Lower the pressure arm to ensure firm and even contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.[15]
-
Data Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, thoroughly clean the sample residue from the ATR crystal using an appropriate solvent (e.g., isopropanol) and a soft tissue.
IR Spectroscopy: Analysis and Interpretation
The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups: the hydroxyl (-OH), the nitrile (-C≡N), and the substituted aromatic ring.
IR Spectral Data Summary
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| ~3350 | Strong, Broad | O-H Stretch | Alcohol |
| ~3050 | Medium | C-H Stretch | Aromatic |
| ~2900 | Medium | C-H Stretch | Aliphatic (CH₂) |
| ~2230 | Strong, Sharp | C≡N Stretch | Nitrile |
| ~1600, ~1480 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1050 | Strong | C-O Stretch | Primary Alcohol |
Source: Typical absorption ranges from established literature.[16][17][18]
Interpretation:
-
O-H Stretch (~3350 cm⁻¹): A strong and characteristically broad absorption band in this region is definitive proof of the hydroxyl group. The broadening is a result of intermolecular hydrogen bonding.
-
C≡N Stretch (~2230 cm⁻¹): A sharp and strong absorption at this frequency is a clear indicator of the nitrile functional group. Conjugation with the aromatic ring shifts this band to a slightly lower frequency compared to saturated nitriles.[18]
-
C-H Stretches (~3050, ~2900 cm⁻¹): Absorptions just above 3000 cm⁻¹ are typical for aromatic C-H stretching, while those just below are for the aliphatic C-H stretching of the methylene group.
-
Aromatic C=C Stretches (~1600, ~1480 cm⁻¹): These absorptions, often appearing as a pair or group of bands, are characteristic of the carbon-carbon double bond stretching within the benzene ring.
-
C-O Stretch (~1050 cm⁻¹): A strong band in this region corresponds to the stretching vibration of the carbon-oxygen single bond of the primary alcohol.
The following diagram illustrates the direct relationship between the molecule's structural features and the resulting spectroscopic signals.
Conclusion
The collective data from ¹H NMR, ¹³C NMR, and IR spectroscopy provide an unambiguous and comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, including the substitution pattern on the aromatic ring and the presence of the benzylic alcohol moiety. The IR spectrum definitively identifies the key alcohol and nitrile functional groups. The protocols and interpretations detailed in this guide establish a robust framework for the routine analysis and quality assurance of this important chemical intermediate, ensuring its suitability for downstream applications in research and development.
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An In-Depth Technical Guide to the Chemical Stability of 3-Cyanobenzyl Alcohol
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of 3-Cyanobenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the intrinsic stability of the molecule, explores its degradation pathways under forced conditions, and provides detailed protocols for stability testing. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the quality, safety, and efficacy of products derived from this compound.
Introduction to this compound
This compound, with the chemical formula C₈H₇NO, is an aromatic compound containing both a hydroxymethyl and a cyano group at the meta position of the benzene ring. Its unique bifunctional nature makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs). Understanding the chemical stability of this intermediate is paramount to controlling impurity profiles, ensuring consistent product quality, and meeting stringent regulatory requirements.
This guide delves into the critical aspects of this compound's stability, moving from its inherent molecular characteristics to its behavior under environmental stressors. By providing a framework for systematic stability evaluation, this document aims to empower researchers to develop robust handling, storage, and formulation strategies.
Intrinsic Chemical Stability and Storage
Based on available safety data sheets, this compound is considered stable under normal storage conditions.[1] To maintain its integrity, it is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][2]
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Room Temperature; some suppliers recommend refrigeration (0-10°C) | [3][4] |
| Atmosphere | Store in a well-ventilated place. | [1][2] |
| Container | Keep containers tightly closed. | [1][2][5] |
| Incompatible Materials | Acids, Oxidizing agents, Acid chlorides, Acid anhydrides. | [1][5] |
The primary intrinsic liabilities of the this compound molecule are the benzylic alcohol and the aromatic nitrile functionalities. The benzylic alcohol is susceptible to oxidation, while the nitrile group can undergo hydrolysis.
Predicted Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[2][6] Based on the chemical structure of this compound and literature on related compounds, the following degradation pathways are predicted under various stress conditions.
Hydrolytic Degradation
Hydrolysis of the nitrile group is a probable degradation pathway under both acidic and basic conditions.[7][8][9] This reaction would lead to the formation of 3-(hydroxymethyl)benzoic acid.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile group can be hydrolyzed to a carboxylic acid.
-
Base-Catalyzed Hydrolysis: Similarly, strong bases will facilitate the hydrolysis of the nitrile to a carboxylate salt, which upon acidification will yield the carboxylic acid.
Oxidative Degradation
The benzylic alcohol is the primary site for oxidative degradation.[4][10][11] Common oxidizing agents like hydrogen peroxide can oxidize the alcohol first to an aldehyde and subsequently to a carboxylic acid.
-
Primary Oxidation Product: 3-Cyanobenzaldehyde.
-
Secondary Oxidation Product: 3-Cyanobenzoic acid.
Photodegradation
Thermal Degradation
Elevated temperatures can provide the energy required for various degradation reactions. For this compound, thermal stress may accelerate both hydrolysis (if moisture is present) and oxidation. At very high temperatures, decomposition to products like carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide can occur.[1]
Diagram 1: Predicted Degradation Pathways of this compound
Caption: Predicted major degradation pathways for this compound.
Experimental Protocols for Forced Degradation Studies
The following protocols are designed based on ICH guidelines to induce degradation of this compound and to develop a stability-indicating analytical method.[2][14] A target degradation of 5-20% is generally recommended to avoid the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions.[15]
General Sample Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as a mixture of acetonitrile and water. This stock solution will be used for all stress conditions. A control sample, protected from the stress condition, should be analyzed concurrently.[3]
Hydrolytic Stress
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Keep the solution at 60°C for 24 hours.
-
After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for 4 hours.
-
After the incubation period, neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
Oxidative Stress
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
After the incubation period, dilute to a final volume of 10 mL with the mobile phase.
Thermal Stress
-
Transfer a small amount of solid this compound to a vial.
-
Place the vial in a hot air oven maintained at 80°C for 48 hours.
-
After the exposure, allow the sample to cool to room temperature.
-
Prepare a 0.1 mg/mL solution in the mobile phase for analysis.
Photolytic Stress
-
Expose a solid sample and a 0.1 mg/mL solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][12]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
After exposure, prepare the solid sample to a concentration of 0.1 mg/mL in the mobile phase for analysis.
Diagram 2: Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Stability-Indicating Analytical Methodology
A validated stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products and process-related impurities.[4][16][17] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[15][18]
Recommended HPLC Method
Given the aromatic nature of this compound and its predicted degradation products (which include aromatic acids and aldehydes), a reversed-phase HPLC method is recommended.
Table 2: Proposed Stability-Indicating HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for a wide range of polar and non-polar aromatic compounds.[9][19] |
| Mobile Phase A | 0.1% Phosphoric acid in Water | Provides acidic pH to ensure carboxylic acids are in their protonated form for better retention and peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography. |
| Gradient Elution | Start with a lower percentage of Mobile Phase B and gradually increase. | To effectively separate compounds with a range of polarities, from the more polar 3-(hydroxymethyl)benzoic acid to the less polar this compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | To ensure reproducible retention times. |
| Detection Wavelength | 220 nm | A wavelength where both the parent compound and potential degradation products are likely to have good absorbance. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume. |
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[14] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through the forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
This technical guide has provided a comprehensive overview of the chemical stability of this compound. While stable under recommended storage conditions, it is susceptible to degradation through hydrolysis of the nitrile group and oxidation of the benzylic alcohol under stress conditions. The outlined forced degradation protocols and the proposed stability-indicating HPLC method provide a robust framework for researchers and drug development professionals to thoroughly evaluate and control the stability of this important pharmaceutical intermediate. Adherence to these principles will ensure the development of safe, effective, and high-quality pharmaceutical products.
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An In-Depth Technical Guide to the Potential Hazards of 3-(Hydroxymethyl)benzonitrile
Abstract
This technical guide provides a comprehensive analysis of the potential hazards associated with 3-(Hydroxymethyl)benzonitrile (CAS No. 874-97-5), a versatile chemical intermediate. While specific toxicological data for this compound is limited, this guide synthesizes available information, including its physicochemical properties, GHS hazard classifications, and toxicological data from structurally related compounds such as benzonitrile. By employing a read-across approach, we infer potential hazards and outline a robust framework for risk assessment and safe handling. This document is intended for researchers, chemists, and professionals in drug development and chemical synthesis who handle or are considering the use of 3-(Hydroxymethyl)benzonitrile. We emphasize the importance of adhering to stringent safety protocols and recommend specific toxicological studies to fill existing data gaps.
Introduction and Physicochemical Profile
3-(Hydroxymethyl)benzonitrile, also known as 3-cyanobenzyl alcohol, is an aromatic nitrile containing both a hydroxymethyl and a nitrile functional group.[1][2] Its unique bifunctional nature makes it a valuable building block in the synthesis of various organic molecules, including pharmaceuticals.[3] For instance, it is a known intermediate in the synthesis of the antidepressant escitalopram.[3] A thorough understanding of its potential hazards is paramount for ensuring laboratory and industrial safety.
Table 1: Physicochemical Properties of 3-(Hydroxymethyl)benzonitrile
| Property | Value | Source |
| Molecular Formula | C₈H₇NO | [1][2] |
| Molecular Weight | 133.15 g/mol | [1][2] |
| CAS Number | 874-97-5 | [1][2] |
| Appearance | Solid | [4] |
| Melting Point | 30.00 °C | [3] |
| Boiling Point | 283.80 °C | [3] |
| Flash Point | 125.40 °C (closed cup) | [2][3] |
| Synonyms | This compound | [1][2] |
GHS Hazard Classification and Toxicological Profile
Based on aggregated data from multiple suppliers, 3-(Hydroxymethyl)benzonitrile has a harmonized GHS classification indicating it is a hazardous substance.[1][2][5]
Table 2: GHS Hazard Classification for 3-(Hydroxymethyl)benzonitrile
| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Source: PubChem, Sigma-Aldrich[1][2][5]
Acute Toxicity
Benzonitrile is classified as harmful if swallowed or in contact with skin. The oral LD50 in rats is approximately 1.0 g/kg, and the dermal LD50 in rats and rabbits ranges from 1200-2000 mg/kg bw.[6][7] Acute inhalation of benzonitrile can cause respiratory distress, and mice appear to be more sensitive than rats.[6][7]
Given these data for benzonitrile, it is prudent to handle 3-(Hydroxymethyl)benzonitrile with a high degree of caution, assuming it may have moderate acute toxicity. The hydroxymethyl group may influence the toxicokinetics and toxicodynamics of the molecule compared to the parent benzonitrile.
Skin and Eye Irritation
The GHS classification of 3-(Hydroxymethyl)benzonitrile as a skin and eye irritant is well-established.[1][2][5] Contact with the skin can lead to redness, itching, and inflammation. Ocular exposure is likely to cause significant irritation, potentially leading to pain, redness, and reversible damage.
The mechanism of irritation for many nitriles is not fully elucidated but may involve disruption of cellular membranes and inflammatory responses. For benzonitrile, it is considered a slight skin irritant in animal studies, though human case studies suggest a greater potential for irritation.[7]
Respiratory Irritation
Inhalation of 3-(Hydroxymethyl)benzonitrile dust or vapors may irritate the respiratory tract, leading to symptoms such as coughing, sneezing, and shortness of breath.[1][8] This is consistent with the effects of many volatile organic compounds and fine particulate solids.
Genotoxicity and Carcinogenicity
There is no specific data on the genotoxicity or carcinogenicity of 3-(Hydroxymethyl)benzonitrile. However, a study on benzonitrile showed that it can induce micronuclei in V79 cells, indicating an aneugenic effect (interference with chromosome segregation).[6] This was observed at low concentrations, suggesting that the benzonitrile structure may interact with the cellular spindle apparatus.[6] Further investigation is required to determine if 3-(Hydroxymethyl)benzonitrile shares this property. No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, or NTP.[9][10]
Metabolism and Mechanism of Toxicity
The metabolism of 3-(Hydroxymethyl)benzonitrile in humans has not been specifically studied. However, research on related compounds provides insights into potential metabolic pathways. A study on a Burkholderia species demonstrated that 3-hydroxybenzonitrile is metabolized by nitrile hydratase and amidase to 3-hydroxybenzoic acid.[11] This suggests a plausible pathway for 3-(Hydroxymethyl)benzonitrile, where the nitrile group is hydrolyzed to a carboxylic acid.
Caption: Proposed metabolic pathway of 3-(Hydroxymethyl)benzonitrile.
The toxicity of many nitriles is associated with the in vivo release of cyanide. However, studies on benzonitrile have shown that it is not metabolized to cyanide.[12] Therefore, the toxicity of 3-(Hydroxymethyl)benzonitrile is likely due to the parent molecule or its metabolites, rather than cyanide poisoning. The irritant effects are likely a result of direct chemical interaction with biological macromolecules in the skin, eyes, and respiratory tract.
Risk Assessment and Safe Handling Protocols
A thorough risk assessment should be conducted before any work with 3-(Hydroxymethyl)benzonitrile. This involves evaluating the potential routes of exposure and implementing appropriate control measures.
Engineering Controls
-
Ventilation: All handling of 3-(Hydroxymethyl)benzonitrile should be performed in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[4]
-
Containment: For larger quantities, closed systems should be used to minimize the risk of release.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) to prevent skin contact.[2][5]
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.[2][5]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95) should be worn.[2][5]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.
Storage and Handling
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] Keep away from incompatible materials such as strong oxidizing agents.[4]
-
Handling: Avoid creating dust. Use non-sparking tools. Wash hands thoroughly after handling.
First Aid Measures
-
In case of skin contact: Immediately wash with plenty of soap and water.[8] Remove contaminated clothing. If irritation persists, seek medical attention.[8]
-
In case of eye contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses, if present and easy to do. Continue rinsing.[8] Seek immediate medical attention.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[8] If you feel unwell, call a poison center or doctor.[8]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Experimental Protocols for Hazard Assessment
Due to the limited specific toxicological data for 3-(Hydroxymethyl)benzonitrile, the following experimental protocols are recommended to generate the necessary data for a comprehensive risk assessment.
In Vitro Eye Irritation Test (OECD TG 492)
This test uses a reconstructed human cornea-like epithelium (RhCE) model to assess the potential for eye irritation.
Methodology:
-
Tissue Culture: Culture the RhCE tissues according to the manufacturer's instructions.
-
Application of Test Chemical: Apply a defined amount of 3-(Hydroxymethyl)benzonitrile (as a solid or dissolved in a suitable solvent) to the surface of the RhCE tissue.
-
Exposure: Incubate for a specified period (e.g., 6 hours for solids).
-
Rinsing: Thoroughly rinse the test chemical from the tissue surface.
-
Post-Exposure Incubation: Incubate the tissues in fresh medium.
-
Viability Assessment: Determine the tissue viability using the MTT assay.
-
Data Analysis: Compare the viability of the treated tissues to the negative control. A reduction in viability below a certain threshold (e.g., 60%) indicates that the substance is an eye irritant.
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The Strategic Intermediate: A Technical Guide to 3-Cyanobenzyl Alcohol for Advanced Synthesis
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, particularly within the pharmaceutical and fine chemical industries, the judicious selection of intermediates is paramount to the efficiency, scalability, and ultimate success of a synthetic campaign. 3-Cyanobenzyl alcohol, also known as 3-(hydroxymethyl)benzonitrile, stands out as a versatile and strategically valuable building block. Its bifunctional nature, possessing both a reactive hydroxymethyl group and a synthetically malleable nitrile moiety on a meta-substituted benzene ring, offers a wide array of possibilities for molecular elaboration. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its critical applications as a chemical intermediate.
Physicochemical Properties and Safety Profile
A thorough understanding of the physical and chemical characteristics of a reagent is fundamental to its effective and safe utilization in the laboratory.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 874-97-5 | [1] |
| Molecular Formula | C₈H₇NO | [1] |
| Molecular Weight | 133.15 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 28-32 °C | [3] |
| Boiling Point | 109-110 °C at 0.1 Torr | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Flash Point | 125.4 ± 20.4 °C | [3] |
| Refractive Index | 1.572 | [3] |
Safety and Handling:
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[5] Work should be conducted in a well-ventilated fume hood.[5] In case of contact with skin or eyes, the affected area should be rinsed immediately and thoroughly with water.[5] If inhaled, the individual should be moved to fresh air.[5]
Synthesis of this compound
The accessibility of a chemical intermediate is a key factor in its practical application. This compound can be reliably synthesized through several routes, with the reduction of 3-cyanobenzaldehyde being a common and efficient laboratory method.
Synthesis via Reduction of 3-Cyanobenzaldehyde
The selective reduction of the aldehyde functionality in 3-cyanobenzaldehyde in the presence of the nitrile group can be readily achieved using mild reducing agents such as sodium borohydride (NaBH₄).[5]
Experimental Protocol: Selective Reduction of 3-Cyanobenzaldehyde
-
Materials: 3-Cyanobenzaldehyde, Methanol, Sodium borohydride (NaBH₄), Dilute Hydrochloric Acid, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate.
-
Procedure:
-
Dissolve 3-Cyanobenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0-5 °C in an ice bath.[5]
-
Slowly add sodium borohydride portion-wise to the stirred solution, ensuring the temperature is maintained below 10 °C.[5]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Once the reaction is complete, carefully quench the excess NaBH₄ by the dropwise addition of dilute hydrochloric acid until the effervescence ceases and the mixture is neutralized.[5]
-
Extract the product into an organic solvent such as ethyl acetate.[5]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[5]
-
Chemical Reactivity and Transformations
The synthetic utility of this compound stems from the differential reactivity of its two functional groups, allowing for a range of selective transformations.
Reactions of the Hydroxymethyl Group
The primary alcohol functionality is a versatile handle for a variety of chemical modifications.
The selective oxidation of the benzylic alcohol back to the corresponding aldehyde is a crucial transformation, often employed in multi-step syntheses. A variety of oxidizing agents can be used, with modern methods favoring catalytic systems for their efficiency and milder reaction conditions.[6]
Mechanism of TEMPO-Catalyzed Oxidation:
The oxidation of alcohols using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst, in conjunction with a stoichiometric oxidant, is a widely used and efficient method. The mechanism involves the oxidation of TEMPO to the corresponding oxoammonium ion, which is the active oxidant that converts the alcohol to the aldehyde.[1]
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method.[3][6]
Mechanism of Fischer-Speier Esterification:
The mechanism involves the protonation of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the ester.[2][3][7]
The formation of ethers from this compound can be achieved through various methods, with the Williamson ether synthesis being a prominent example. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.[8][9][10][11]
Reactions of the Nitrile Group
The cyano group is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of this compound.
The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This two-step process proceeds through an amide intermediate.[12][13][14] This transformation allows for the introduction of a carboxylic acid group at the meta position relative to the hydroxymethyl group.
Mechanism of Acid-Catalyzed Nitrile Hydrolysis:
The mechanism involves the initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water, followed by tautomerization, leads to an amide, which is then further hydrolyzed to the carboxylic acid.[12][13]
The nitrile group can be reduced to a primary amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[3][6] This reaction provides a route to 3-(aminomethyl)benzyl alcohol, a valuable building block in its own right. It is important to note that strong reducing agents like LiAlH₄ will also reduce the benzylic alcohol to a methyl group, so chemoselective reduction of the nitrile may require protection of the alcohol group.
Applications in Pharmaceutical Synthesis
The strategic placement of the hydroxyl and cyano groups makes this compound a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).
Synthesis of Citalopram
Citalopram is a selective serotonin reuptake inhibitor (SSRI) used to treat depression.[15] While various synthetic routes to Citalopram exist, some patented methods utilize intermediates that can be derived from this compound. For instance, the synthesis of the key intermediate 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile involves chemistry where a 3-substituted benzyl alcohol derivative is a precursor.[16] The hydroxymethyl group of this intermediate is then involved in a cyclization step to form the dihydroisobenzofuran ring system of Citalopram.
Role as a Precursor to other Key Intermediates
The transformations of this compound, such as its oxidation to 3-cyanobenzaldehyde or the reduction of its nitrile group, generate other important intermediates. For example, 3-cyanobenzaldehyde is a precursor in the synthesis of various pharmaceuticals. The ability to readily access these derivatives from this compound underscores its importance as a foundational building block in a synthetic chemist's toolbox.
Spectroscopic Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Features and Assignments | Reference(s) |
| ¹H NMR | Aromatic protons (multiplet, ~7.4-7.6 ppm), benzylic protons (-CH₂-, singlet, ~4.7 ppm), hydroxyl proton (-OH, broad singlet, variable ppm). | [17] |
| ¹³C NMR | Aromatic carbons (~129-143 ppm), nitrile carbon (-CN, ~119 ppm), benzylic carbon (-CH₂OH, ~64 ppm). | [17][18] |
| IR Spectroscopy | O-H stretch (broad, ~3350 cm⁻¹), C-H stretch (aromatic, ~3050 cm⁻¹), C≡N stretch (sharp, ~2230 cm⁻¹), C-O stretch (~1040 cm⁻¹). | [2][19] |
Conclusion
This compound is a highly valuable and versatile chemical intermediate with a rich and predictable reactivity profile. Its bifunctional nature allows for a wide range of selective transformations, making it a key building block in the synthesis of complex organic molecules, including important pharmaceuticals. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage its synthetic potential in their work. The ability to strategically manipulate both the hydroxyl and cyano functionalities provides a powerful tool for the construction of diverse molecular architectures, solidifying the role of this compound as a cornerstone of modern organic synthesis.
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Assignment of peaks from 1H and 13C NMR | Download Table - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. (2024, April 26). Retrieved January 12, 2026, from [Link]
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Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
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Methodological & Application
synthesis of 3-Cyanobenzyl alcohol from 3-cyanobenzaldehyde
An In-Depth Guide to the Synthesis of 3-Cyanobenzyl Alcohol from 3-Cyanobenzaldehyde
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the selective synthesis of this compound from its corresponding aldehyde, 3-cyanobenzaldehyde. The focus is on providing scientifically sound, field-proven protocols that emphasize safety, efficiency, and mechanistic understanding.
Strategic Overview: The Challenge of Chemoselectivity
The conversion of 3-cyanobenzaldehyde to this compound is a fundamental reduction reaction in organic synthesis. The primary scientific challenge lies in achieving high chemoselectivity. The molecule possesses two reducible functional groups: an aldehyde (-CHO) and a nitrile (-C≡N). A successful synthesis requires a reducing agent mild enough to selectively reduce the aldehyde to a primary alcohol while leaving the nitrile group intact.
Powerful reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), are generally unsuitable for this transformation as they are strong enough to reduce both the aldehyde and the nitrile, leading to the formation of (3-aminomethyl)benzyl alcohol.[1][2] Catalytic hydrogenation can also be employed, but achieving perfect selectivity can be challenging and often requires careful optimization of the catalyst, pressure, and temperature to avoid over-reduction.[3][4]
Therefore, the reagent of choice for this specific transformation is Sodium Borohydride (NaBH₄) . It is a mild and highly selective reducing agent that readily reduces aldehydes and ketones but does not typically affect less reactive functional groups like nitriles or esters under standard protic solvent conditions.[1][2][5] This inherent selectivity makes it an ideal, trustworthy, and efficient tool for this synthesis.
The Reaction Mechanism: Hydride Addition
The reduction of an aldehyde with sodium borohydride proceeds via a well-established two-step nucleophilic addition mechanism.[5][6]
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻), delivered from the borohydride complex (BH₄⁻), on the electrophilic carbonyl carbon of the aldehyde.[1][7] This attack breaks the carbon-oxygen π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.
-
Protonation: Following the hydride addition, the resulting alkoxide intermediate is protonated during an aqueous or mildly acidic workup step.[6][7] This step neutralizes the negative charge on the oxygen, yielding the final product, a primary alcohol.
The following diagram illustrates this core mechanistic pathway.
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Application Notes and Protocols for the Chemoselective Reduction of 3-Cyanobenzoic Acid to 3-Cyanobenzyl Alcohol
For: Researchers, scientists, and drug development professionals
Introduction: Navigating Chemoselectivity in Bifunctional Molecules
The selective transformation of one functional group in the presence of another is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science. The reduction of 3-cyanobenzoic acid to 3-cyanobenzyl alcohol presents a classic challenge in chemoselectivity. The molecule contains two reducible functional groups: a carboxylic acid and a nitrile. The choice of reducing agent is therefore critical to achieving the desired transformation without affecting the cyano group, which is a valuable synthetic handle for further molecular elaboration.
This document provides a detailed guide to the successful and selective reduction of 3-cyanobenzoic acid. We will delve into the rationale behind reagent selection, provide a robust experimental protocol, and discuss the underlying mechanistic principles. The protocols and insights provided herein are designed to be directly applicable in a research and development setting.
Reagent Selection: The Criticality of Chemoselectivity
The primary challenge in the reduction of 3-cyanobenzoic acid lies in the similar reactivity of the carboxylic acid and nitrile groups towards many common reducing agents. A powerful, non-selective reducing agent would lead to a mixture of products, including the desired alcohol, the corresponding amine (from nitrile reduction), and the amino alcohol (from the reduction of both groups).
Lithium Aluminum Hydride (LAH): A Non-Selective Reagent
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide array of functional groups, including both carboxylic acids and nitriles.[1][2][3][4][5] Its high reactivity makes it unsuitable for the selective reduction of the carboxylic acid in 3-cyanobenzoic acid. The use of LAH would likely result in the over-reduction of the nitrile group to an amine, leading to a complex product mixture and a low yield of the desired this compound.
Borane Complexes: The Key to Selective Reduction
Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are highly effective and chemoselective reagents for the reduction of carboxylic acids.[6][7] A key advantage of borane is its ability to selectively reduce carboxylic acids in the presence of many other functional groups, including esters, amides, and, crucially for this application, nitriles.[8][9] The remarkable utility of this reagent for such selective reductions has been demonstrated in the conversion of p-cyanobenzoic acid to p-cyanobenzyl alcohol in high yield (82%).[10]
The selectivity of borane arises from its electrophilic nature. It readily forms an acyloxyborane intermediate with the carboxylic acid, which is then rapidly reduced. In contrast, the nitrile group is less reactive towards borane under the same conditions, allowing for the selective transformation of the carboxylic acid.
Experimental Protocol: Borane-Mediated Reduction of 3-Cyanobenzoic Acid
This protocol is designed for the safe and efficient reduction of 3-cyanobenzoic acid to this compound using a borane-tetrahydrofuran complex.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Cyanobenzoic acid | ≥98% | Commercially available | |
| Borane-tetrahydrofuran complex | 1 M solution in THF | Commercially available | Handle under inert atmosphere |
| Tetrahydrofuran (THF) | Anhydrous | Commercially available | |
| Methanol | Reagent grade | Commercially available | For quenching |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Prepared from concentrated HCl | |
| Diethyl ether | Reagent grade | Commercially available | For extraction |
| Anhydrous magnesium sulfate | Reagent grade | Commercially available | For drying |
| Round-bottom flask | - | Standard laboratory equipment | |
| Magnetic stirrer and stir bar | - | Standard laboratory equipment | |
| Reflux condenser | - | Standard laboratory equipment | |
| Addition funnel | - | Standard laboratory equipment | |
| Inert gas supply (Nitrogen or Argon) | High purity |
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser, add 3-cyanobenzoic acid (5.0 g, 33.98 mmol). The apparatus should be under an inert atmosphere of nitrogen or argon.
-
Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask and stir until the 3-cyanobenzoic acid is completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Borane: Slowly add a 1 M solution of borane-tetrahydrofuran complex in THF (102 mL, 102 mmol, 3 equivalents) to the stirred solution via the addition funnel over a period of 30-45 minutes. Maintain the temperature at 0 °C during the addition. Caution: The reaction may be exothermic, and hydrogen gas is evolved. Ensure adequate ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice-water bath. Carefully and slowly add methanol (20 mL) dropwise to quench the excess borane. Caution: Vigorous hydrogen evolution will occur.
-
Acidification and Extraction: After the gas evolution has ceased, add 1 M aqueous HCl (50 mL) to the reaction mixture. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
Appearance: Colorless to light yellow liquid or a low-melting solid.[11][12]
-
Molecular Formula: C₈H₇NO[13]
-
Molecular Weight: 133.15 g/mol [11]
-
NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy should be used to confirm the structure. The spectra will show characteristic peaks for the aromatic protons, the benzylic CH₂ group, and the nitrile carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption for the nitrile group (around 2230 cm⁻¹) and a broad absorption for the hydroxyl group (around 3300 cm⁻¹).
Mechanism of Borane Reduction of Carboxylic Acids
The selective reduction of the carboxylic acid by borane proceeds through a well-established mechanism.
Caption: Simplified mechanism of carboxylic acid reduction by borane.
-
Formation of Acyloxyborane: The carboxylic acid reacts with borane in a rapid acid-base reaction to form an acyloxyborane intermediate and evolve hydrogen gas.
-
Reduction of the Acyloxyborane: The acyloxyborane is then further reduced by two more equivalents of borane to form a trialkoxyborane intermediate.
-
Hydrolysis: Upon aqueous workup, the trialkoxyborane is hydrolyzed to yield the corresponding primary alcohol.
Safety Considerations
-
Borane-THF Complex: Borane-tetrahydrofuran complex is flammable and reacts with water to produce flammable hydrogen gas. It should be handled in a well-ventilated fume hood under an inert atmosphere.[6]
-
Quenching: The quenching of excess borane with methanol is highly exothermic and produces a large volume of hydrogen gas. This step must be performed slowly and with adequate cooling and ventilation.
-
Solvents: Anhydrous THF and diethyl ether are flammable and should be handled with care, away from ignition sources.
Conclusion
The chemoselective reduction of 3-cyanobenzoic acid to this compound is a readily achievable transformation with the appropriate choice of reagents. Borane complexes, such as BH₃·THF, offer excellent selectivity for the reduction of the carboxylic acid group while leaving the nitrile functionality intact. The protocol detailed in these application notes provides a reliable and scalable method for the synthesis of this valuable bifunctional building block, which is of significant interest to the pharmaceutical and chemical industries. By understanding the principles of chemoselectivity and adhering to safe laboratory practices, researchers can confidently execute this important synthetic transformation.
References
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Application Notes and Protocols for the Purification of 3-Cyanobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of 3-Cyanobenzyl alcohol, a key intermediate in pharmaceutical synthesis and fine chemical manufacturing. Recognizing the critical impact of purity on reaction yields, impurity profiles, and the overall quality of active pharmaceutical ingredients (APIs), this document outlines three primary purification techniques: recrystallization, column chromatography, and vacuum distillation. Each protocol is presented with a focus on the underlying scientific principles, step-by-step instructions, and expert insights to ensure robust and reproducible results.
Introduction: The Imperative for Purity
This compound, also known as 3-(hydroxymethyl)benzonitrile, is a bifunctional molecule featuring both a nitrile and a primary alcohol. This unique structure makes it a versatile building block in the synthesis of a wide array of more complex molecules. However, crude this compound obtained from synthesis is often contaminated with unreacted starting materials, by-products, and residual solvents. These impurities can interfere with subsequent reactions, leading to lower yields, difficult purifications of downstream products, and the introduction of undesirable substances into the final compound. Therefore, effective purification is a non-negotiable step in any synthetic workflow involving this intermediate.
The choice of purification method is dictated by the nature and quantity of the impurities, the scale of the purification, and the desired final purity. This guide will explore the three most common and effective techniques for purifying this compound.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to designing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| Appearance | Colorless to light yellow/orange clear liquid or solid | [2][3] |
| Melting Point | 28-32 °C | [1] |
| Boiling Point | 109-110 °C at 0.1 Torr | [1] |
The relatively low melting point indicates that this compound can exist as either a low-melting solid or a liquid at or near room temperature. Its high boiling point at atmospheric pressure necessitates the use of vacuum distillation to prevent decomposition.
Purification Technique 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle lies in dissolving the impure compound in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.[4]
Rationale for Solvent Selection
The ideal recrystallization solvent for this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: To dissolve the compound completely.
-
Low solubility at low temperatures: To maximize the recovery of the purified compound upon cooling.
-
Inertness: The solvent should not react with this compound.
-
Volatility: The solvent should be easily removable from the purified crystals.
-
Dissimilar solubility for impurities: Impurities should either be highly soluble at all temperatures or insoluble in the hot solvent.
Given the polar nature of the alcohol and nitrile functional groups, a moderately polar solvent or a solvent pair is likely to be effective.
Recommended Recrystallization Solvents
| Solvent/Solvent System | Rationale |
| Toluene/Heptane | Toluene is a good solvent for aromatic compounds, while heptane acts as an anti-solvent. This pair allows for fine-tuning of the solubility. |
| Ethyl Acetate/Hexane | A common and effective solvent pair for compounds of moderate polarity.[5] |
| Ethanol/Water | The polarity of this mixture can be adjusted by varying the ratio of ethanol to water, making it a versatile system.[5] |
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Detailed Recrystallization Protocol
-
Solvent Selection: Perform small-scale solubility tests to determine the optimal solvent or solvent pair from the recommendations in section 3.2.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. If using a solvent pair, dissolve the compound in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to obtain a clear solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent the precipitation of impurities along with the product.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and yield of the purified product.
Purification Technique 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[6] For this compound, which is a polar molecule, normal-phase chromatography using a polar stationary phase like silica gel is most effective.
Principles of Separation
In normal-phase chromatography, the stationary phase (e.g., silica gel) is polar, and the mobile phase (eluent) is nonpolar. Polar compounds will adhere more strongly to the stationary phase and thus elute more slowly, while less polar compounds will travel down the column faster with the mobile phase. The polarity of the eluent can be gradually increased to elute compounds of increasing polarity.
Recommended Column Chromatography Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) | The hydroxyl and nitrile groups of this compound will interact with the polar silanol groups of the silica gel, allowing for good separation. |
| Mobile Phase (Eluent) | A gradient of Ethyl Acetate in Hexane (e.g., starting with 10% EtOAc and gradually increasing to 50% EtOAc) | This solvent system provides a good polarity range to first elute nonpolar impurities and then the more polar this compound. The optimal gradient should be determined by thin-layer chromatography (TLC).[7] |
| Alternative Mobile Phase | A gradient of Methanol in Dichloromethane (e.g., starting with 1% MeOH and gradually increasing to 10% MeOH) | This is a more polar solvent system suitable for separating more polar compounds. |
Column Chromatography Workflow Diagram
Caption: Workflow for the column chromatography of this compound.
Detailed Column Chromatography Protocol
-
TLC Analysis: Before running the column, determine the optimal eluent system using thin-layer chromatography (TLC). The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a vertical chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial nonpolar solvent, collecting fractions. Gradually increase the polarity of the eluent according to the pre-determined gradient.
-
Fraction Collection and Analysis: Collect fractions of a suitable volume and analyze them by TLC to identify which fractions contain the purified this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purification Technique 3: Vacuum Distillation
For thermally sensitive compounds with high boiling points, vacuum distillation is the preferred method of purification.[7] By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a lower temperature and minimizing the risk of decomposition.
Rationale for Vacuum Distillation
This compound has a high boiling point at atmospheric pressure, which can lead to degradation upon heating. Vacuum distillation allows for its purification at a significantly lower temperature, preserving its chemical integrity.
Vacuum Distillation Parameters
| Parameter | Recommended Value | Notes |
| Pressure | 1-10 Torr | The exact pressure will determine the boiling point. A good laboratory vacuum pump can achieve this range. |
| Boiling Point | ~110-120 °C at 1 Torr (estimated) | The boiling point at a given pressure can be estimated using a pressure-temperature nomograph. |
| Apparatus | Short-path distillation apparatus | Minimizes the distance the vapor has to travel, reducing product loss. |
Vacuum Distillation Workflow Diagram
Caption: Workflow for the vacuum distillation of this compound.
Detailed Vacuum Distillation Protocol
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is free of cracks and that all joints are properly greased and sealed to maintain a good vacuum.
-
Charging the Flask: Place the crude this compound into the distillation flask along with a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply the vacuum to the system.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently with a heating mantle.
-
Distillation and Collection: Collect the fraction that distills over at the expected boiling point for the given pressure. Discard any initial lower-boiling fractions (forerun) and stop the distillation before any higher-boiling impurities begin to distill.
-
Shutdown: After collecting the desired fraction, remove the heating mantle and allow the apparatus to cool completely before slowly releasing the vacuum.
Purity Assessment
After purification, it is essential to assess the purity of the this compound. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate is indicative of high purity.
-
Gas Chromatography (GC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is an indicator of high purity.
Safety Precautions
When working with this compound and the solvents used in its purification, it is crucial to adhere to standard laboratory safety procedures.[8][9]
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It can also cause skin and eye irritation.[1]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.[8]
Conclusion
The purification of this compound is a critical step in its use as a chemical intermediate. The choice of recrystallization, column chromatography, or vacuum distillation will depend on the specific circumstances of the synthesis. By understanding the principles behind each technique and following the detailed protocols provided in this guide, researchers can consistently obtain high-purity this compound, ensuring the success of their subsequent synthetic endeavors.
References
-
Organic Syntheses. (n.d.). Benzyl alcohol. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Chlorobenzyl alcohol on Newcrom R1 HPLC column. [Link]
-
The Japanese Pharmacopoeia. (n.d.). Benzyl Alcohol. [Link]
-
University of California, Irvine. (n.d.). Recrystallization. [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. [Link]
-
University of California, Irvine. (n.d.). Recrystallization-1.pdf. [Link]
-
PubChem. (n.d.). p-Cyanobenzyl alcohol. [Link]
-
University of California, Irvine. (n.d.). Recrystallization1. [Link]
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University of Colorado Boulder. (n.d.). Column Chromatography. [Link]
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Application Notes & Protocols: The Strategic Use of 3-Cyanobenzyl Alcohol in Modern Organic Synthesis
Introduction
3-Cyanobenzyl alcohol, also known as 3-(hydroxymethyl)benzonitrile, is a bifunctional aromatic building block of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science.[1] Its structure incorporates a nucleophilic primary alcohol and an electrophilic, electron-withdrawing nitrile (cyano) group on a benzene ring. This unique combination of functionalities allows for a diverse range of chemical transformations, making it a versatile precursor for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2][3] The hydroxyl group serves as a handle for oxidation, esterification, and etherification, while the cyano group can act as a key pharmacophore, a hydrogen bond acceptor, or be transformed into other functional groups.[2][4] This guide provides an in-depth exploration of the key synthetic applications of this compound, complete with detailed, field-proven protocols.
Core Synthetic Transformations of this compound
The strategic value of this compound lies in the ability to selectively target its functional groups to build molecular complexity. The primary transformations include oxidation of the alcohol, conversion into esters and ethers, and its use as a foundational scaffold for pharmacologically active agents.
Caption: Key synthetic pathways originating from this compound.
High-Yield Oxidation to 3-Cyanobenzaldehyde
The selective oxidation of this compound to 3-cyanobenzaldehyde is one of its most critical applications. 3-Cyanobenzaldehyde is a valuable intermediate for synthesizing a wide array of fine chemicals and pharmaceutical agents.[5] While various oxidizing agents can achieve this transformation, a robust and high-yielding method utilizes an iron(II) bromide/TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) catalytic system under an oxygen atmosphere.[6][7] This protocol is advantageous due to its use of readily available and less toxic reagents.[5]
Causality Behind Experimental Choices:
-
Catalytic System: The combination of a transition metal salt (FeBr₂) and a stable radical (TEMPO) creates a potent catalytic cycle for aerobic oxidation. Iron initiates the cycle, while TEMPO acts as the direct hydrogen abstractor from the alcohol, being regenerated by molecular oxygen.
-
Ligand: DL-alanine is included as a ligand to stabilize the iron catalyst and improve its efficacy.[6]
-
Solvent: 1,4-Dioxane is chosen as the solvent for its ability to dissolve all reactants and its relatively high boiling point, which allows the reaction to proceed at a reasonable rate under reflux.[5]
-
Atmosphere: Using an oxygen atmosphere (e.g., from a balloon) ensures a continuous supply of the terminal oxidant, driving the reaction to completion.[4]
Experimental Protocol: Iron/TEMPO-Catalyzed Oxidation
Caption: Workflow for the synthesis of 3-Cyanobenzaldehyde.[5]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.33 g, 10.0 mmol), iron(II) bromide (0.11 g, 0.5 mmol), DL-alanine (0.09 g, 1.0 mmol), and TEMPO (0.16 g, 1.0 mmol).[6]
-
Solvent Addition: Add 30.0 mL of 1,4-dioxane to the flask.[6]
-
Oxygen Atmosphere: Purge the flask with oxygen gas. A balloon filled with oxygen is sufficient to maintain the atmosphere.[4][5]
-
Reaction: Heat the mixture to reflux and stir for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
-
Workup: After the reaction is complete, cool the mixture to room temperature.[5]
-
Isolation: Filter the reaction mixture to remove solid residues. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[6]
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., n-hexane:ethyl acetate, 10:1 volume ratio) to yield pure 3-cyanobenzaldehyde.[6]
Data Presentation:
| Parameter | Value | Reference(s) |
| Starting Material | This compound | [5][6] |
| Product | 3-Cyanobenzaldehyde | [5][6] |
| Molar Ratio (Substrate:Cat) | 1 : 0.05 (FeBr₂) : 0.1 (Ala) : 0.1 (TEMPO) | [5] |
| Solvent | 1,4-Dioxane | [5] |
| Oxidant | Oxygen (O₂) | [5] |
| Temperature | Reflux | [5] |
| Reaction Time | 12 hours | [5] |
| Reported Yield | 89% | [5] |
Esterification: Synthesis of 3-Cyanobenzyl Esters
The conversion of this compound into its corresponding esters is a fundamental transformation that leverages the reactivity of the hydroxyl group.[8] These esters are valuable as fragrances, plasticizers, and intermediates in the synthesis of more complex molecules. The most direct method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst.[9][10]
Causality Behind Experimental Choices:
-
Acid Catalyst: A strong acid (e.g., H₂SO₄) is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it susceptible to nucleophilic attack by the alcohol.[11]
-
Le Chatelier's Principle: The reaction is an equilibrium process. To drive it towards the ester product, either the alcohol or the carboxylic acid is used in excess, or the water byproduct is removed as it forms (e.g., via a Dean-Stark apparatus).[11]
General Protocol: Fischer Esterification
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add this compound (1.0 eq), the desired carboxylic acid (1.0 - 2.0 eq), and a suitable solvent (e.g., toluene if water removal is intended, or excess carboxylic acid if it is a liquid).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%) dropwise to the stirring mixture.[11]
-
Reaction: Heat the mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the substrates. Monitor the reaction by TLC.[12]
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or distillation.
Data Presentation:
| Parameter | General Value / Condition | Reference(s) |
| Reactants | This compound, Carboxylic Acid | [10][12] |
| Catalyst | Concentrated H₂SO₄ (or other strong acid) | [11] |
| Stoichiometry | Excess of one reactant or removal of water | [11] |
| Temperature | Reflux | [12] |
| Typical Yield | Moderate to High (depends on substrates) | [12] |
Etherification: Synthesis of 3-Cyanobenzyl Ethers
The synthesis of ethers from this compound is another valuable transformation, often used to install a stable protecting group or to create specific structural motifs in target molecules.[14] A common method is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. For benzyl alcohols, acid-catalyzed dehydrative etherification is also a viable strategy.[15][16]
Causality Behind Experimental Choices:
-
Base (Williamson Synthesis): A strong base (e.g., NaH) is used to quantitatively deprotonate the alcohol, forming the highly nucleophilic sodium 3-cyanobenzyl alkoxide.
-
Electrophile: A primary alkyl halide is the ideal electrophile to minimize competing elimination reactions (E2).
-
Solvent: Anhydrous polar aprotic solvents like THF or DMF are used to dissolve the ionic intermediate and promote the Sₙ2 reaction.
General Protocol: Williamson Ether Synthesis
Caption: General workflow for the Williamson ether synthesis.
Step-by-Step Methodology:
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes or until hydrogen gas evolution ceases.
-
Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. Gentle heating may be required for less reactive halides.
-
Workup: Carefully quench the reaction by slowly adding water or a saturated ammonium chloride solution.
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Application in Drug Development and Agrochemicals
The 3-cyanobenzyl moiety is a privileged scaffold in medicinal chemistry and agrochemical design. The nitrile group is a versatile pharmacophore due to its unique electronic properties. It is metabolically stable and can act as a potent hydrogen bond acceptor, mimicking the function of a carbonyl group, or engage in dipole-dipole interactions within a protein's active site.[2][17]
-
As a Carbonyl Bioisostere: In many drug candidates, an aryl nitrile serves as a bioisosteric replacement for a ketone or aldehyde. This can improve selectivity and bioavailability by altering the molecule's interaction with metabolic enzymes or off-target receptors.[2]
-
Hydrogen Bonding: The nitrogen atom of the cyano group can form crucial hydrogen bonds with amino acid residues like arginine or with water molecules in an active site, anchoring the drug for effective binding.[2]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the nitrile influences the electronic density of the aromatic ring, which can be fine-tuned to optimize a compound's activity and pharmacokinetic profile.[17]
Therefore, this compound serves as a key starting material for introducing this important pharmacophore into larger, more complex biologically active molecules through the synthetic handles described above (oxidation, esterification, etherification).[18][19]
References
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- Benchchem. comparative study of different catalysts for 3-Cyanobenzaldehyde reactions.
- Benchchem. reactivity of the cyano and aldehyde groups in 3-Cyanobenzaldehyde.
- Tokyo Chemical Industry (India) Pvt. Ltd. This compound | 874-97-5.
- PrepChem.com. Synthesis of α-cyano-3-phenoxy-benzyl alcohol.
- PubChem. p-Cyanobenzyl alcohol | C8H7NO | CID 160549.
- Google Patents. JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde.
- ResearchGate.
- Organic Chemistry Portal.
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- Organic Syntheses Procedure. Reduction of Carboxylic Acids.
- ECHEMI.
- Organic-Chemistry.org. Acid to Ester - Common Conditions.
- ElectronicsAndBooks. Reaction Rates by Distillation. VI.
- Organic Syntheses Procedure.
- PMC - NIH. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
- Beilstein Journal of Organic Chemistry. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals.
- RSC Publishing. Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers.
- Kingchem. Agrochemical Building Blocks.
- Chemistry LibreTexts.
- SpringerLink. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
- PubMed.
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- YouTube.
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- A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets.
- NIH. Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii)
- PMC - PubMed Central. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
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- MDPI. Upgrading Renewable Phenols to Functional Benzyl Chlorides and Formamides: Versatile Building Blocks for the Chemical Industry.
- ResearchGate. Synthesis of Regioselectively Protected Building Blocks of Benzyl Β-D-Glucopyranoside | Request PDF.
- Benchchem. Using 2-Bromo-3,6-dichlorobenzyl alcohol as a building block in organic synthesis.
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Application Notes and Protocols for the Reactions of the Hydroxyl Group in 3-Cyanobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Chemistry of 3-Cyanobenzyl Alcohol
This compound is a valuable bifunctional molecule in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its structure, featuring a primary benzylic alcohol and a meta-substituted cyano group, offers a unique reactivity profile. The hydroxyl group serves as a versatile handle for a variety of chemical transformations, while the electron-withdrawing nature of the cyano group influences the reactivity at the benzylic position. This guide provides a detailed exploration of the key reactions involving the hydroxyl group of this compound, offering both mechanistic insights and practical, field-proven laboratory protocols. Understanding and harnessing these reactions are crucial for the rational design and synthesis of novel compounds with desired pharmacological or material properties.
The primary reactions of the hydroxyl group in this compound that will be discussed in this technical guide are:
-
Esterification: Formation of esters, which can serve as protecting groups or introduce new functionalities.
-
Etherification: Synthesis of ethers, often utilized as stable protecting groups in multi-step syntheses.
-
Oxidation: Conversion to the corresponding aldehyde, 3-cyanobenzaldehyde, a key building block.
-
Conversion to Halides: Transformation into benzylic halides, which are versatile intermediates for nucleophilic substitution reactions.
Esterification of this compound
Esterification of this compound is a fundamental transformation that can be achieved through several methods, most commonly via reaction with a carboxylic acid or its derivative. Benzyl esters are often employed as protecting groups for carboxylic acids because they can be cleaved under mild hydrogenolysis conditions.[1]
Fischer Esterification: An Acid-Catalyzed Approach
The Fischer esterification is a classic method involving the reaction of an alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[2] The reaction is reversible, and to drive the equilibrium towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.[2]
The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent dehydration to yield the ester.
Caption: Mechanism of Fischer Esterification with this compound.
Materials:
-
This compound
-
Benzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq.), benzoic acid (1.1 eq.), and toluene (to dissolve).
-
With stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (no more water is collected and starting material is consumed), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.[2]
Mitsunobu Reaction: Mild and Stereospecific Esterification
The Mitsunobu reaction provides a powerful method for esterification under mild, neutral conditions.[3] It involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3] A key feature of this reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral this compound.
Caption: Workflow for Mitsunobu Esterification.
Materials:
-
This compound
-
Carboxylic acid (e.g., 4-Nitrobenzoic acid)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.[4]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq.) in anhydrous THF dropwise.[4]
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product will contain triphenylphosphine oxide, which can often be removed by crystallization or column chromatography.[4]
Etherification of this compound
The formation of ethers from this compound is a common strategy for protecting the hydroxyl group. Benzyl ethers are stable to a wide range of reaction conditions, including acidic and basic media, but can be readily cleaved by catalytic hydrogenolysis.[5][6]
Williamson Ether Synthesis: A Classic SN2 Approach
The Williamson ether synthesis is a widely used method for preparing ethers.[7] It involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[8] For the synthesis of 3-cyanobenzyl ethers, this compound is deprotonated with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide.[9]
Caption: Williamson Ether Synthesis of a 3-Cyanobenzyl Ether.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 eq.) in anhydrous DMF.[9]
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
| Parameter | Value | Reference |
| Base | Sodium Hydride (NaH) | [9] |
| Alkylating Agent | Methyl Iodide (CH₃I) | [9] |
| Solvent | Anhydrous DMF or THF | [10] |
| Temperature | 0 °C to Room Temperature | [9] |
Oxidation of this compound
The oxidation of this compound to 3-cyanobenzaldehyde is a critical transformation, as the aldehyde is a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.[11] Several methods are available for this oxidation, with the choice of oxidant depending on the desired selectivity and scale of the reaction.
TEMPO-Catalyzed Oxidation: A Mild and Selective Method
A highly effective and mild method for the oxidation of primary alcohols to aldehydes involves the use of a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) (TEMPO) with a stoichiometric co-oxidant.[12] A system employing ferrous bromide (FeBr₂) and oxygen has been reported to be efficient for the oxidation of this compound.[11][13]
Materials:
-
This compound
-
Ferrous bromide (FeBr₂)
-
DL-alanine
-
TEMPO
-
1,4-Dioxane
-
Oxygen (balloon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.33 g, 10.0 mmol), ferrous bromide (0.11 g, 0.5 mmol), DL-alanine (0.09 g, 1.0 mmol), and TEMPO (0.16 g, 1.0 mmol).[11][12]
-
Add 1,4-dioxane (30.0 mL).[11]
-
Purge the flask with oxygen and maintain an oxygen atmosphere using a balloon.
-
Heat the reaction mixture to reflux and stir for 12 hours.[12]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any solids.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the crude 3-cyanobenzaldehyde by column chromatography on silica gel, eluting with a mixture of n-hexane and ethyl acetate (e.g., 10:1 v/v).[12]
| Parameter | Value | Reference |
| Substrate | This compound | [12] |
| Catalyst System | FeBr₂/DL-alanine/TEMPO | [11] |
| Oxidant | Oxygen (O₂) | [12] |
| Solvent | 1,4-Dioxane | [12] |
| Temperature | Reflux | [12] |
| Reaction Time | 12 hours | [12] |
| Reported Yield | ~89% | [12] |
Conversion of this compound to Halides
The transformation of the hydroxyl group of this compound into a halide (chloride or bromide) generates a reactive intermediate that is susceptible to nucleophilic substitution. This is a common strategy for introducing a wide range of functional groups at the benzylic position.
Reaction with Thionyl Chloride or Phosphorus Tribromide
Thionyl chloride (SOCl₂) is commonly used to convert primary alcohols to alkyl chlorides, while phosphorus tribromide (PBr₃) is effective for converting them to alkyl bromides.[14][15] These reactions typically proceed via an SN2 mechanism for primary alcohols, which would lead to the corresponding 3-cyanobenzyl halide.[15]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Anhydrous diethyl ether or dichloromethane
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous diethyl ether at 0 °C, slowly add thionyl chloride (1.2 eq.). A small amount of pyridine can be added to neutralize the HCl generated.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Once complete, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer, and wash it with cold water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-cyanobenzyl chloride.
-
Purification can be achieved by distillation under reduced pressure or column chromatography, though the product can be reactive.
Caution: These reactions generate corrosive and toxic gases (SO₂ and HCl or HBr) and should be performed in a well-ventilated fume hood.
Conclusion
The hydroxyl group of this compound is a versatile functional group that can be readily transformed into esters, ethers, aldehydes, and halides. The choice of reaction and conditions allows for the strategic manipulation of this building block in the synthesis of complex molecules. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in drug discovery and related fields, enabling the efficient and rational synthesis of novel chemical entities.
References
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- Benchchem. (n.d.). An In-depth Technical Guide to 3-Cyanobenzaldehyde.
- Benchchem. (n.d.). A comparative study of different catalysts for 3-Cyanobenzaldehyde reactions.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Cyanobenzaldehyde.
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- Benchchem. (n.d.). The reactivity of the cyano and aldehyde groups in 3-Cyanobenzaldehyde.
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- TCI Chemicals. (n.d.). Mitsunobu Reaction.
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- National Institutes of Health. (n.d.).
- National Institutes of Health. (2018, October 5). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions.
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- YouTube. (2023, November 5). Conversions of Alcohols into Alkyl Halides SN1 and SN2 Style.
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- YouTube. (2022, February 19).
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Application Notes and Protocols for the Derivatization of 3-Cyanobenzyl Alcohol
Introduction: The Strategic Importance of 3-Cyanobenzyl Alcohol Derivatives
This compound is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of compounds, particularly in the realms of medicinal chemistry and materials science. Its structure, featuring both a reactive hydroxyl group and a cyano moiety, allows for selective modifications at either or both positions, leading to a diverse range of derivatives with tailored properties. The derivatization of the benzylic alcohol is a common strategy to introduce various functional groups, modulate solubility, improve metabolic stability, or to act as a protecting group during multi-step syntheses.[1][2] The cyano group, on the other hand, can be transformed into other functionalities such as amines, carboxylic acids, or tetrazoles, further expanding the synthetic utility of this scaffold.[3][4]
This guide provides detailed application notes and protocols for the derivatization of this compound, focusing on practical and reliable methods for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower users to adapt and troubleshoot these methods for their specific applications.
PART 1: Derivatization via the Hydroxyl Group
The hydroxyl group of this compound is a primary site for derivatization, readily undergoing reactions such as esterification and etherification. These transformations are fundamental in organic synthesis for creating esters and ethers with a wide range of properties and applications.
Esterification: Synthesis of 3-Cyanobenzyl Esters
Esterification is a cornerstone reaction for modifying alcohols. The resulting 3-cyanobenzyl esters are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] For instance, certain pyrethroid insecticides incorporate a cyanobenzyl ester moiety.[5]
This classical method involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst.[6] The reaction is reversible, and thus, it is often necessary to remove water as it is formed to drive the equilibrium towards the product.[6]
Causality Behind Experimental Choices:
-
Excess Carboxylic Acid or Alcohol: Using one of the reactants in excess shifts the equilibrium towards the ester product, according to Le Châtelier's principle.[7]
-
Acid Catalyst (e.g., H₂SO₄, p-TsOH): The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6]
-
Azeotropic Removal of Water: Using a solvent like toluene and a Dean-Stark apparatus allows for the continuous removal of water, which is a byproduct of the reaction, thereby driving the reaction to completion.[6]
Detailed Protocol:
-
Reagent Preparation:
-
This compound (1.0 eq)
-
Carboxylic acid (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Toluene (sufficient to suspend reagents)
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add this compound, the desired carboxylic acid, and p-toluenesulfonic acid monohydrate.
-
Add enough toluene to suspend the reagents.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
-
Workup and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The Mitsunobu reaction is a powerful method for converting alcohols to esters, particularly for substrates that are sensitive to acidic conditions.[8][9] It proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral this compound.[9]
Causality Behind Experimental Choices:
-
Triphenylphosphine (PPh₃) and Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): These reagents form a key intermediate, an alkoxyphosphonium salt, which activates the hydroxyl group of the alcohol, turning it into a good leaving group.[9][10]
-
Carboxylic Acid as the Nucleophile: The carboxylate anion, formed in situ, acts as the nucleophile that displaces the activated hydroxyl group.[11]
-
Anhydrous Conditions: The reaction is sensitive to water, which can consume the reagents and lead to side products.
Detailed Protocol:
-
Reagent Preparation:
-
This compound (1.0 eq)
-
Carboxylic acid (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound, the carboxylic acid, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction Execution:
-
Slowly add the DEAD or DIAD solution dropwise to the cooled reaction mixture.[8]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The major byproducts are triphenylphosphine oxide and the reduced hydrazine derivative, which can often be removed by precipitation or column chromatography.
-
Purify the crude product by column chromatography on silica gel.
-
Etherification: Synthesis of 3-Cyanobenzyl Ethers
Etherification provides a means to introduce a variety of alkyl or aryl groups to the benzylic position, which can significantly alter the molecule's properties. Benzyl ethers are also common protecting groups for alcohols in organic synthesis.[1][2][12]
The Williamson ether synthesis is a classic and widely used method for preparing ethers. It involves the reaction of an alkoxide with an alkyl halide in an Sₙ2 reaction.[13]
Causality Behind Experimental Choices:
-
Strong Base (e.g., NaH, KH): A strong base is required to deprotonate the alcohol and form the corresponding alkoxide, which is a potent nucleophile.[14]
-
Alkyl Halide (e.g., Alkyl Bromide or Iodide): The alkyl halide serves as the electrophile. Primary alkyl halides are preferred to minimize competing elimination reactions.[13]
-
Polar Aprotic Solvent (e.g., DMF, THF): These solvents are ideal for Sₙ2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophilic alkoxide, thus enhancing its reactivity.[12]
Detailed Protocol:
-
Reagent Preparation:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Alkyl halide (1.1 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound in anhydrous DMF or THF.
-
Carefully add the sodium hydride portion-wise at 0 °C. (Caution: NaH reacts violently with water and is flammable).
-
-
Reaction Execution:
-
Stir the mixture at 0 °C for 30 minutes to allow for complete formation of the alkoxide.
-
Add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
PART 2: Derivatization via the Cyano Group
The cyano group of this compound offers a different avenue for derivatization, allowing for its transformation into various other functional groups.
Reduction of the Cyano Group: Synthesis of 3-(Aminomethyl)benzyl alcohol
The reduction of the nitrile functionality to a primary amine is a valuable transformation, leading to compounds with potential applications in medicinal chemistry.
Lithium aluminum hydride is a powerful reducing agent capable of reducing nitriles to primary amines.[4]
Causality Behind Experimental Choices:
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is a strong source of hydride ions (H⁻), which are necessary for the reduction of the carbon-nitrogen triple bond.[4]
-
Anhydrous Ethereal Solvent (e.g., THF, Diethyl Ether): LiAlH₄ reacts violently with protic solvents, so anhydrous conditions and ethereal solvents are essential.
-
Careful Workup: The workup procedure is critical to safely quench the excess LiAlH₄ and hydrolyze the intermediate aluminum complexes to liberate the amine product.
Detailed Protocol:
-
Reagent Preparation:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, suspend LiAlH₄ in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C.
-
-
Reaction Execution:
-
Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours (monitor by TLC).
-
-
Workup and Purification (Fieser Workup):
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully add a volume of water equal to the mass (in grams) of LiAlH₄ used.
-
Add a volume of 15% aqueous NaOH solution equal to the mass of LiAlH₄ used.
-
Add a volume of water three times the mass of LiAlH₄ used.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate to obtain the crude product, which can be further purified if necessary.
-
PART 3: Data Presentation and Characterization
The successful derivatization of this compound should be confirmed by appropriate analytical techniques.
Table 1: Summary of Derivatization Reactions and Typical Conditions
| Protocol | Reaction Type | Key Reagents | Solvent | Temperature | Typical Reaction Time |
| 1 | Fischer Esterification | Carboxylic Acid, H₂SO₄ or p-TsOH | Toluene | Reflux | 2-4 hours |
| 2 | Mitsunobu Esterification | Carboxylic Acid, PPh₃, DEAD/DIAD | THF | 0 °C to RT | 2-16 hours |
| 3 | Williamson Ether Synthesis | Alkyl Halide, NaH | DMF or THF | 0 °C to RT | 1-6 hours |
| 4 | Nitrile Reduction | LiAlH₄ | THF | Reflux | 2-8 hours |
Characterization of Derivatives
The structure and purity of the synthesized derivatives should be confirmed using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic shifts for the newly introduced groups (e.g., alkyl protons in esters and ethers) and changes in the chemical shift of the benzylic protons. For ¹H NMR, typically 1-10 mg of the purified product is dissolved in a suitable deuterated solvent like CDCl₃ or DMSO-d₆.[15]
-
¹³C NMR: Will confirm the presence of new carbon signals (e.g., carbonyl carbon in esters, new alkyl carbons) and shifts in the aromatic and benzylic carbon signals. For ¹³C NMR, a higher concentration of 10-50 mg is generally required.[15]
-
-
Infrared (IR) Spectroscopy:
-
Esterification: Appearance of a strong C=O stretching band around 1735-1750 cm⁻¹ and a C-O stretching band around 1150-1300 cm⁻¹.
-
Etherification: Appearance of a C-O-C stretching band around 1000-1300 cm⁻¹.
-
Nitrile Reduction: Disappearance of the C≡N stretching band (around 2220-2260 cm⁻¹) and appearance of N-H stretching bands (around 3300-3500 cm⁻¹) for the primary amine.
-
-
Mass Spectrometry (MS):
-
Will provide the molecular weight of the derivative, confirming the successful incorporation of the new functional group.
-
PART 4: Visualization of Workflows
Diagram 1: General Workflow for Derivatization of this compound
Caption: Overview of derivatization pathways for this compound.
Diagram 2: Workflow for Fischer-Speier Esterification
Caption: Step-by-step workflow for Fischer-Speier esterification.
References
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- University of Windsor. (n.d.). Alcohol Protecting Groups.
-
Wikipedia. (2024, January 5). Benzyl alcohol. Retrieved from [Link]
- Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups.
- Collier, S. J., & Langer, P. (2015). The chemistry of the cyano group is well documented in the literature, and functional group transfor. Science of Synthesis, 19, 1-84.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
- Li, Z., et al. (2022). B(C6F5)3-Catalyzed Reductive Denitrogenation of Benzonitrile Derivatives. Organic Letters, 24(16), 3045-3049.
-
Wikipedia. (2023, December 22). Mitsunobu reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of α-cyano-3-phenoxy-benzyl alcohol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
- Fletcher, S. P. (2025). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications.
- Matsuo, T., et al. (1976). 3-Phenoxy-a-cyano-benzyl Esters, the Most Potent Synthetic Pyrethroids. Agricultural and Biological Chemistry, 40(1), 247-249.
-
Allery, M. (2023, February 10). Preparations and Reactions of Amides and Nitriles [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
- Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 43.
-
ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them.... Retrieved from [Link]
-
SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
- Google Patents. (n.d.). CN102234293A - Synthesis method for p-cyano benzyl phosphate-0, 0-diethyl ester.
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]
- Liu, Y., et al. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions.
-
ResearchGate. (n.d.). A variety of methods for the synthesis of benzyl esters. Retrieved from [Link]
- D'Agostino, P. A., & Provost, L. R. (2000). Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate. Rapid Communications in Mass Spectrometry, 14(16), 1533-1537.
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
- Zhang, Y., et al. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, 28(5), 2182.
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]
-
Master Organic Chemistry. (2014, November 7). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- Li, Y., et al. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates.
- Lee, H. G., et al. (2016). Alkyl Aryl Ether Bond Formation with PhenoFluor. Journal of the American Chemical Society, 138(43), 14289-14292.
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-
Organic Chemistry Tutor. (2023, November 5). Conversions of Alcohols into Alkyl Halides SN1 and SN2 Style [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, October 11). Cu2O‐Catalyzed Conversion of Benzyl Alcohols Into Aromatic Nitriles via the Complete Cleavage of the C≡N Triple Bond in the Cyanide Anion. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
MDPI. (2024, January 26). Metal-Free Catalytic Conversion of Veratryl and Benzyl Alcohols through Nitrogen-Enriched Carbon Nanotubes. Retrieved from [Link]
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Application Note: High-Throughput Quantification of 3-Cyanobenzyl Alcohol using Gas and Liquid Chromatography
Abstract
This technical guide provides two robust, validated analytical methods for the precise quantification of 3-Cyanobenzyl alcohol (also known as 3-(Hydroxymethyl)benzonitrile), a key intermediate in pharmaceutical and chemical synthesis. We present detailed protocols for both Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV). The guide explains the scientific rationale behind parameter selection, offers comprehensive, step-by-step workflows, and includes system suitability and validation data. These methods are designed for accuracy, precision, and high-throughput analysis in research, development, and quality control environments.
Introduction to this compound Analysis
This compound (C₈H₇NO, MW: 133.15) is a bifunctional aromatic compound featuring both a nitrile and a primary alcohol group.[1] This unique structure makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. Accurate quantification of this intermediate is critical for monitoring reaction kinetics, determining product purity, and ensuring the quality of final products.
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the thermal stability of other components in the sample. This note details both techniques to provide analysts with the flexibility to select the most appropriate method for their specific application.
-
Gas Chromatography (GC): Ideal for volatile and thermally stable compounds like this compound. It offers high resolution and speed, making it excellent for analyzing its purity and separating it from other volatile reaction components.
-
High-Performance Liquid Chromatography (HPLC): A versatile and robust technique, particularly suited for routine quality control. RP-HPLC is excellent for analyzing this compound in complex mixtures, including those containing non-volatile or thermally sensitive impurities.
Gas Chromatography (GC-FID) Method
Principle & Rationale for Method Design
The GC method leverages the volatility of this compound for separation. The compound is vaporized in a heated inlet, separated on a capillary column based on its boiling point and interaction with the stationary phase, and detected by a Flame Ionization Detector (FID).
Expertise & Experience in Parameter Selection:
-
Column Choice (DB-5 or equivalent): A low-to-mid polarity 5% Phenyl / 95% Dimethylpolysiloxane column is selected. This stationary phase provides excellent selectivity for aromatic compounds. While elution on a non-polar phase is primarily by boiling point, the phenyl groups in a DB-5 phase introduce π-π interactions, which can aid in resolving positional isomers like 2- and 4-cyanobenzyl alcohol if present.[2][3]
-
Inlet & Liner: A deactivated, split/splitless inlet liner is crucial.[4] The hydroxyl group on this compound can interact with active silanol sites in an untreated liner, leading to peak tailing and poor reproducibility. A split injection is used for samples with concentrations in the mg/mL range to avoid column overload, while a splitless injection would be preferred for trace analysis.
-
Temperature Program: The oven temperature program is optimized to ensure a sharp peak shape and efficient separation. An initial hold at a lower temperature focuses the analyte at the head of the column. A controlled ramp separates the analyte from any solvents or impurities, and a final high-temperature hold ensures the column is clean for the next injection.
-
Detector (FID): The Flame Ionization Detector is chosen for its universal response to organic compounds, wide linear range, and robustness, making it ideal for quantification.
Detailed GC Protocol
A. Sample & Standard Preparation
-
Solvent: Use HPLC-grade Methanol or Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 25, 100, 250, 500 µg/mL) by serially diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the solvent to achieve a final concentration within the calibration range. Centrifuge or filter if particulates are present.
B. Instrumentation & Conditions
| Parameter | Setting |
| Instrument | Gas Chromatograph with FID |
| Column | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen, Constant Flow at 1.2 mL/min |
| Inlet Temperature | 260°C[5] |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (Adjust as needed based on concentration) |
| Oven Program | Initial: 100°C (hold 1 min), Ramp: 20°C/min to 250°C, Hold: 2 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 280°C |
GC Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-FID.
System Validation & Performance
A validated method ensures trustworthiness and reliability. The following parameters should be assessed according to ICH Q2(R1) guidelines.
| Validation Parameter | Typical Specification | Expected Performance |
| System Suitability | Tailing Factor ≤ 2.0; RSD of peak area ≤ 2.0% (n=6) | Pass |
| Linearity (R²) | ≥ 0.999 | > 0.999 over 5-500 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | S/N Ratio ≥ 3 | ~1 µg/mL |
| Limit of Quantitation (LOQ) | S/N Ratio ≥ 10 | ~5 µg/mL |
Under the specified conditions, this compound is expected to elute at approximately 7-9 minutes.
HPLC-UV Method
Principle & Rationale for Method Design
This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase.[6][7]
Expertise & Experience in Parameter Selection:
-
Column Choice (C18): A C18 (octadecylsilane) column is the workhorse of RP-HPLC and is an excellent choice for retaining a moderately polar aromatic compound like this compound.[7] The long alkyl chains provide sufficient hydrophobicity for good retention and separation from more polar impurities.
-
Mobile Phase: A mixture of water and acetonitrile is used. Acetonitrile is a common organic modifier that offers good elution strength and is UV transparent at the detection wavelength.[6] A small amount of acid (e.g., phosphoric or formic acid) is added to the aqueous phase to control the pH. This suppresses the ionization of silanol groups on the silica backbone of the stationary phase, leading to symmetrical peak shapes and stable retention times.[8]
-
Isocratic Elution: An isocratic method (constant mobile phase composition) is chosen for its simplicity, robustness, and speed, which is ideal for routine QC analysis when the sample matrix is not overly complex.[9]
-
Detector (UV): The presence of the benzonitrile moiety provides a strong chromophore. Detection at ~225 nm, on the shoulder of the main absorbance band, offers a good balance of sensitivity and specificity, avoiding potential interference from some solvents.
Detailed HPLC Protocol
A. Sample & Standard Preparation
-
Mobile Phase: Prepare a mixture of Water:Acetonitrile (e.g., 60:40 v/v) with 0.1% Phosphoric Acid. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Use the mobile phase as the diluent for all standards and samples to ensure peak shape integrity.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 25, 100, 250, 500 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation: Dissolve the sample in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
B. Instrumentation & Conditions
| Parameter | Setting |
| Instrument | HPLC with UV/DAD Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Water:Acetonitrile (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
HPLC Workflow Diagram
Sources
- 1. This compound | 874-97-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. turbo.vernier.com [turbo.vernier.com]
- 4. agilent.com [agilent.com]
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- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. jordilabs.com [jordilabs.com]
- 8. Separation of 3-Chlorobenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
Application Notes and Protocols for the Selective Oxidation of 3-Cyanobenzyl Alcohol
Introduction: The Significance of 3-Cyanobenzaldehyde in Synthetic Chemistry
3-Cyanobenzaldehyde is a pivotal intermediate in the synthesis of a diverse array of pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] Its bifunctional nature, possessing both a reactive aldehyde and a versatile nitrile group, allows for a wide range of subsequent chemical transformations.[1][4] The selective oxidation of the primary alcohol, 3-cyanobenzyl alcohol, to its corresponding aldehyde is a critical transformation that demands high selectivity to prevent over-oxidation to the carboxylic acid, which can be a competing side reaction.[5][6][7] This document provides detailed protocols and mechanistic insights into various methods for this important oxidation reaction, catering to the needs of researchers and professionals in drug development and chemical synthesis.
Core Principles of Selective Alcohol Oxidation
The primary challenge in the oxidation of primary alcohols to aldehydes lies in preventing the subsequent oxidation of the aldehyde to a carboxylic acid.[7][8][9] This is often achieved by selecting a suitable oxidizing agent and carefully controlling the reaction conditions. The choice of oxidant can range from classical stoichiometric reagents to modern catalytic systems that utilize a co-oxidant, often a greener alternative like molecular oxygen or bleach.[10][11][12] The protocols detailed below represent a selection of reliable methods, from traditional approaches to more contemporary, environmentally benign strategies.
Protocol 1: TEMPO-Mediated Oxidation with an Iron(II) Bromide/Oxygen System
This protocol is a robust and high-yielding method for the selective oxidation of this compound, utilizing a catalytic system of (2,2,6,6-tetramethyl-1-piperidinyloxy) (TEMPO) and iron(II) bromide with molecular oxygen as the terminal oxidant.[1][13][14] This approach is advantageous due to its use of a readily available and inexpensive catalyst and oxidant.
Mechanistic Rationale
The catalytic cycle is initiated by the oxidation of TEMPO to the highly reactive N-oxoammonium ion by the iron catalyst in the presence of oxygen.[15][16] This N-oxoammonium ion is the active oxidant that converts the alcohol to the aldehyde, during which it is reduced to a hydroxylamine.[17] The hydroxylamine is then re-oxidized back to TEMPO by the iron catalyst, completing the catalytic cycle. The presence of a ligand, in this case, rac-Alanine-OH, can enhance the efficacy of the metal catalyst.
Diagram: Catalytic Cycle of TEMPO/Fe(II) Oxidation
Caption: Catalytic cycle for the TEMPO/Fe(II)-mediated oxidation of an alcohol.
Experimental Protocol
Materials and Equipment:
-
This compound
-
Iron(II) bromide (FeBr₂)
-
rac-Alanine-OH
-
TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy free radical)
-
1,4-Dioxane
-
Oxygen (balloon or gas inlet)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., n-hexane/ethyl acetate mixture)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.33 g, 10.0 mmol).
-
Addition of Reagents: To the flask, add 1,4-dioxane (30.0 mL), iron(II) bromide (0.11 g, 0.5 mmol), rac-Alanine-OH (0.09 g, 1.0 mmol), and TEMPO (0.16 g, 1.0 mmol).[1][13]
-
Oxygen Atmosphere: Purge the flask with oxygen and maintain a positive pressure of oxygen using a balloon or a gentle stream.
-
Reaction: Heat the reaction mixture to reflux and stir for 12 hours.[1][13]
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Filter the reaction mixture to remove any insoluble material.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a 10:1 volume ratio of n-hexane:ethyl acetate) to yield pure 3-cyanobenzaldehyde.[1]
Data Summary
| Parameter | Value | Reference |
| Starting Material | This compound | [1][13] |
| Product | 3-Cyanobenzaldehyde | [1][13] |
| Molar Ratio (Substrate:FeBr₂:Ala:TEMPO) | 1 : 0.05 : 0.1 : 0.1 | [13] |
| Solvent | 1,4-Dioxane | [1][13] |
| Oxidant | Oxygen (O₂) | [1][13] |
| Temperature | Reflux | [13] |
| Reaction Time | 12 hours | [13] |
| Reported Yield | 89% | [13] |
Protocol 2: TEMPO/Bleach (NaOCl) Oxidation
A widely used and cost-effective method for the selective oxidation of primary alcohols is the use of a catalytic amount of TEMPO with sodium hypochlorite (bleach) as the stoichiometric oxidant.[17][18] This method is often performed under biphasic conditions.[17]
Mechanistic Rationale
Similar to the iron-catalyzed system, the reaction is initiated by the oxidation of TEMPO to the N-oxoammonium ion.[16][17] In this case, sodium hypochlorite is the primary oxidant that generates the active N-oxoammonium species.[18] The N-oxoammonium ion then oxidizes the alcohol to the aldehyde and is subsequently reduced to the hydroxylamine, which is re-oxidized by bleach to regenerate the TEMPO radical, thus continuing the catalytic cycle.[17]
Diagram: Experimental Workflow for TEMPO/Bleach Oxidation
Caption: General workflow for the TEMPO/Bleach oxidation of this compound.
Experimental Protocol
Materials and Equipment:
-
This compound
-
TEMPO
-
Potassium bromide (KBr)
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure: (Based on the general Anelli protocol)[17]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10.0 mmol) in dichloromethane (50 mL). Add TEMPO (0.1 mmol) and an aqueous solution of potassium bromide (10 mmol in 10 mL of water).
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath.
-
Addition of Oxidant: Slowly add a pre-cooled (0 °C) aqueous solution of sodium hypochlorite (12 mmol) containing sodium bicarbonate (25 mmol) while stirring vigorously.
-
Reaction: Maintain the temperature at 0 °C and continue vigorous stirring. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, separate the organic layer. Wash the organic layer sequentially with dilute HCl, aqueous sodium thiosulfate (to quench excess oxidant), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel chromatography if necessary.
Data Summary
| Parameter | Value |
| Starting Material | This compound |
| Product | 3-Cyanobenzaldehyde |
| Catalyst | TEMPO |
| Co-catalyst | KBr |
| Oxidant | NaOCl |
| Solvent System | Dichloromethane/Water |
| Temperature | 0 °C |
| Reported Yields | Generally good to excellent for benzylic alcohols |
Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation
Pyridinium chlorochromate (PCC) is a classical and reliable reagent for the oxidation of primary alcohols to aldehydes with minimal over-oxidation.[7][8][19][20] It is a milder alternative to other chromium-based oxidants.[8][9]
Mechanistic Rationale
The oxidation mechanism involves the formation of a chromate ester from the alcohol and PCC.[9] This is followed by a base-assisted (often pyridine from the reagent itself) elimination of a proton from the carbon bearing the oxygen, leading to the formation of the aldehyde and a reduced chromium species.[9][20] The reaction is typically carried out in an anhydrous solvent like dichloromethane to prevent the formation of the aldehyde hydrate, which could be further oxidized.[9]
Experimental Protocol
Materials and Equipment:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Silica gel or Celite®
-
Anhydrous diethyl ether
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend PCC (1.5 equivalents) in anhydrous dichloromethane.
-
Addition of Alcohol: Add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise to the stirred suspension.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter the mixture through a pad of silica gel or Celite® to remove the chromium byproducts.
-
Purification: Wash the filter cake thoroughly with diethyl ether. Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 3-cyanobenzaldehyde. Further purification can be achieved by column chromatography if needed.
Data Summary
| Parameter | Value |
| Starting Material | This compound |
| Product | 3-Cyanobenzaldehyde |
| Reagent | Pyridinium Chlorochromate (PCC) |
| Solvent | Anhydrous Dichloromethane |
| Temperature | Room Temperature |
| Reported Yields | Typically high for benzylic alcohols |
Alternative and Greener Oxidation Protocols
While the above protocols are well-established, the field of organic synthesis is continually evolving towards more sustainable methods. Several other catalytic systems have been developed for the selective oxidation of benzylic alcohols.
-
Manganese Dioxide (MnO₂) Oxidation: Activated manganese dioxide is a classic heterogeneous reagent for the selective oxidation of benzylic and allylic alcohols.[21][22][23][24] The reaction is typically performed by stirring the alcohol with an excess of MnO₂ in a non-polar solvent like dichloromethane or hexane at room temperature or with gentle heating. The workup simply involves filtering off the solid MnO₂.
-
Catalytic Aerobic Oxidation: Various transition metal catalysts, including those based on palladium, copper, and cobalt, can facilitate the aerobic oxidation of benzyl alcohols using molecular oxygen or air as the ultimate oxidant.[10][11][12][25] These methods are highly atom-economical and environmentally friendly.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C) to oxidize primary alcohols to aldehydes.[26][27][28][29][30] It is known for its mild conditions and wide functional group tolerance.[26][28] However, it produces stoichiometric amounts of dimethyl sulfide, which has a strong, unpleasant odor.[26][28]
Safety and Handling Precautions
-
Oxidizing Agents: Oxidizing agents can react violently with flammable and combustible materials.[31][32] They should be stored away from organic compounds and reducing agents in a cool, dry place.[33][34]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and gloves, when handling oxidizing chemicals.[32][33][34][35]
-
Fume Hood: Conduct all reactions involving volatile, toxic, or strong-smelling reagents (such as PCC, dichloromethane, and dimethyl sulfide from Swern oxidation) in a well-ventilated fume hood.[26][31][34]
-
Spill Management: In case of a spill, do not use combustible materials like paper towels for cleanup.[33][34] Use an inert absorbent like vermiculite.[34]
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal waste from chromium oxidations, according to institutional guidelines.[33][34]
Conclusion
The selective oxidation of this compound to 3-cyanobenzaldehyde can be accomplished through a variety of methods, each with its own advantages and considerations. The TEMPO-based catalytic systems, particularly with iron/oxygen, offer a modern, efficient, and greener alternative to traditional stoichiometric oxidants like PCC. The choice of protocol will depend on factors such as scale, available reagents, equipment, and environmental considerations. By understanding the underlying mechanisms and adhering to safe laboratory practices, researchers can effectively synthesize this valuable chemical intermediate for their specific applications.
References
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He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(7), 4765–4769. Available at: [Link]
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The solvent-free and aerobic oxidation of benzyl alcohol catalyzed by Pd supported on carbon nitride/CeO2 composites. (2021). New Journal of Chemistry. Available at: [Link]
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Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. (2021). Catalysis Science & Technology. Available at: [Link]
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Selective Oxidation of Benzyl Alcohols to Aldehydes with a Salophen Copper(II) Complex and tert-Butyl Hydroperoxide at Room Temperature. (2018). Polycyclic Aromatic Compounds. Available at: [Link]
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Naidu, S., et al. (2017). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. European Journal of Organic Chemistry. Available at: [Link]
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Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO. (2012). ACS Catalysis. Available at: [Link]
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Co-N-Si/AC Catalyst for Aerobic Oxidation of Benzyl Alcohols to Esters under Mild Conditions. (2020). Molecules. Available at: [Link]
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Mechanism and kinetics of the aerobic oxidation of benzyl alcohol to benzaldehyde catalyzed by cobalt porphyrin in a membrane mi. (2021). Chemical Engineering Science. Available at: [Link]
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Oxidizers. (2015). Grand Valley State University. Available at: [Link]
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Aerobic oxidation of benzyl alcohol under aerobic conditions in the presence of Pd-pol. (n.d.). ResearchGate. Available at: [Link]
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Safe Handling of Oxidising Chemicals. (2024). The Chemistry Blog. Available at: [Link]
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Oxidizing Chemicals. (n.d.). University of Michigan-Dearborn. Available at: [Link]
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Standard Operating Procedure - Oxidizers. (2021). Yale Environmental Health & Safety. Available at: [Link]
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TEMPO-Mediated Oxidations. (n.d.). Organic Reactions. Available at: [Link]
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TEMPO-Bleach Oxidation. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyridinium Chlorochromate. (1979). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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Selective Oxidation of Benzyl Alcohol to Benzaldehyde. (n.d.). University of Oregon. Available at: [Link]
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Oxidation of Alcohols with Bleach in Organic Chemistry - Chromium Free Oxidizing Agents. (2023). Chemistry with Caroline. Available at: [Link]
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4-methoxyphenylacetic acid. (2002). Organic Syntheses. Available at: [Link]
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TEMPO Oxidation. (2014). Chem-Station Int. Ed. Available at: [Link]
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Oxidation by PCC (pyridinium chlorochromate). (2023). Chemistry LibreTexts. Available at: [Link]
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Oxidation of benzyl alcohol by pyridinium dichromate in acetonitrile. (2004). Organic & Biomolecular Chemistry. Available at: [Link]
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Swern oxidation. (n.d.). Wikipedia. Available at: [Link]
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Reagent Friday: PCC (Pyridinium Chlorochromate). (2011). Master Organic Chemistry. Available at: [Link]
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Swern Oxidation Procedure. (n.d.). Michigan State University. Available at: [Link]
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Swern Oxidation. (n.d.). Organic Chemistry Portal. Available at: [Link]
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TEMPO: Oxidizing Alcohols Efficiently. (n.d.). Scribd. Available at: [Link]
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TEMPO-Catalyzed Green Alcohol Oxidation. (2018). Course Hero. Available at: [Link]
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Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Available at: [Link]
-
Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradiation. (2019). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. (2023). International Journal of Molecular Sciences. Available at: [Link]
-
Manganese Dioxide. (n.d.). Common Organic Chemistry. Available at: [Link]
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Active Manganese Dioxide on Silica: Oxidation of Alcohols under Solvent-free Conditions Using Microwaves. (2002). Journal of Chemical Research, Synopses. Available at: [Link]
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oxidation of selected alcohols by the 2/TEMPO/air system. a. (n.d.). ResearchGate. Available at: [Link]
-
Manganese(IV) oxide. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Application Note: Synthesis of 3-Cyanobenzyl Chloride via Reaction of 3-Cyanobenzyl Alcohol with Thionyl Chloride
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific context for the synthesis of 3-cyanobenzyl chloride from 3-cyanobenzyl alcohol using thionyl chloride. This reaction is a fundamental transformation in organic synthesis, yielding a versatile intermediate widely used in the development of pharmaceuticals and other fine chemicals.[1][2] This document outlines the mechanistic underpinnings of the reaction, offers a step-by-step experimental protocol, details critical safety considerations, and provides guidance on the characterization of the final product. The content is specifically tailored for researchers, scientists, and drug development professionals, emphasizing both theoretical understanding and practical application.
Introduction: Significance and Application
3-Cyanobenzyl chloride is a key building block in medicinal chemistry and organic synthesis.[1] The presence of both a reactive benzyl chloride moiety and a cyano group allows for a diverse range of subsequent chemical modifications. The nitrile group, for instance, is a common pharmacophore found in numerous approved drugs, contributing to their therapeutic efficacy.[3] The benzyl chloride functionality serves as an excellent electrophile for the introduction of the 3-cyanobenzyl motif into larger, more complex molecules. Consequently, a reliable and well-understood synthesis of 3-cyanobenzyl chloride is of paramount importance for researchers in drug discovery and development.[4]
The conversion of this compound to 3-cyanobenzyl chloride using thionyl chloride (SOCl₂) is a widely employed and efficient method for this transformation.[5] It offers a distinct advantage over other methods, such as using hydrochloric acid, by providing milder reaction conditions that are often compatible with a wider array of functional groups.[6]
Mechanistic Insights: The Role of Thionyl Chloride
The reaction of an alcohol with thionyl chloride is a classic nucleophilic substitution reaction. The hydroxyl group of the alcohol is a poor leaving group; however, its reaction with thionyl chloride converts it into a chlorosulfite intermediate, which is an excellent leaving group.[7] The subsequent displacement of this leaving group by a chloride ion yields the desired alkyl chloride. The mechanism can proceed through different pathways, primarily the SN2 (bimolecular nucleophilic substitution) and SNi (internal nucleophilic substitution) mechanisms, depending on the reaction conditions.[8]
For a primary alcohol like this compound, the reaction typically proceeds via an SN2 mechanism, especially in the presence of a base like pyridine.[6][8] The key steps are as follows:
-
Nucleophilic Attack: The oxygen atom of the alcohol attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion.[6][9]
-
Deprotonation: A base, such as pyridine, removes the proton from the resulting oxonium ion to form an alkyl chlorosulfite intermediate.[6]
-
SN2 Displacement: The chloride ion, a good nucleophile, attacks the carbon atom bearing the chlorosulfite group from the backside, leading to an inversion of configuration (though not relevant for an achiral center like in this compound). This attack results in the formation of the alkyl chloride and the decomposition of the leaving group into sulfur dioxide (SO₂) gas and another chloride ion.[6][7] The evolution of SO₂ gas helps to drive the reaction to completion.[6]
The choice of solvent can influence the reaction mechanism. For instance, the use of pyridine not only acts as a base but also ensures the reaction proceeds via an SN2 pathway by forming a pyridinium salt with the displaced chloride, which then acts as the nucleophile.[8]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 3-cyanobenzyl chloride from this compound and thionyl chloride.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| This compound | >98% purity |
| Thionyl chloride (SOCl₂) | >99% purity, freshly distilled if necessary |
| Pyridine | Anhydrous, >99.8% purity |
| Dichloromethane (CH₂Cl₂) | Anhydrous, >99.8% purity |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | |
| Brine (saturated NaCl solution) | |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | |
| Round-bottom flask | Appropriate size, oven-dried |
| Magnetic stirrer and stir bar | |
| Reflux condenser with a drying tube (e.g., filled with CaCl₂) | |
| Addition funnel | |
| Ice-water bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Fume hood | Essential for this procedure |
Reaction Workflow Diagram
Caption: Workflow for the synthesis and purification of 3-cyanobenzyl chloride.
Step-by-Step Procedure
-
Preparation: In a fume hood, equip a dry 250 mL two-necked round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube.
-
Reagent Addition: To the flask, add this compound (e.g., 10.0 g, 1.0 equiv) and anhydrous dichloromethane (100 mL). Stir the mixture until the alcohol is completely dissolved. Add anhydrous pyridine (1.1 equiv) to the solution.
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
Thionyl Chloride Addition: Add thionyl chloride (1.2 equiv) to the addition funnel and add it dropwise to the stirred solution over 30 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), 50 mL of water, and 50 mL of brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[11]
-
Purification (if necessary): The crude product is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Safety and Hazard Management
Thionyl chloride is a highly corrosive and toxic substance and must be handled with extreme care in a well-ventilated fume hood. [12][13][14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., neoprene or PVC).[13][15]
-
Handling Thionyl Chloride: Thionyl chloride reacts violently with water, releasing toxic gases (HCl and SO₂).[14] Ensure all glassware is scrupulously dry.[13] Avoid inhalation of vapors and contact with skin and eyes.[13][14] Emergency eyewash stations and safety showers should be readily accessible.[12][16]
-
Quenching: The quenching of excess thionyl chloride is highly exothermic and releases acidic gases. This should be done slowly and with cooling.
-
Waste Disposal: All waste containing thionyl chloride or its byproducts must be disposed of as hazardous waste according to institutional guidelines. Do not pour down the drain.[13]
Product Characterization
The identity and purity of the synthesized 3-cyanobenzyl chloride should be confirmed by spectroscopic methods.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | Aromatic protons (multiplet, ~7.4-7.7 ppm, 4H), benzylic protons (-CH₂Cl, singlet, ~4.6 ppm, 2H). The exact chemical shifts may vary slightly.[11][17][18] |
| ¹³C NMR (CDCl₃) | Aromatic carbons (~129-138 ppm), nitrile carbon (-CN, ~118 ppm), benzylic carbon (-CH₂Cl, ~45 ppm).[11] |
| IR Spectroscopy | Aromatic C-H stretching (~3000-3100 cm⁻¹), nitrile C≡N stretching (~2230 cm⁻¹), C-Cl stretching (~600-800 cm⁻¹). |
Physical Properties
3-Cyanobenzyl chloride is typically a white to off-white crystalline solid with a melting point in the range of 67-71 °C.
Conclusion
The synthesis of 3-cyanobenzyl chloride from this compound using thionyl chloride is a robust and efficient method for producing a valuable synthetic intermediate. By understanding the underlying reaction mechanism, adhering to a well-defined experimental protocol, and prioritizing safety, researchers can reliably obtain high yields of the desired product. The detailed characterization of the final compound is crucial to ensure its suitability for subsequent applications in pharmaceutical development and organic synthesis.
References
-
Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. [Link]
-
Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]
-
Chemistry Stack Exchange. (2017, May 11). Treatment of allylic alcohol with thionyl chloride: why is the product rearranged?[Link]
-
Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]
-
Lanxess. (2015, August). Thionyl chloride Product Safety Assessment. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Applications of 3-Cyanobenzyl Chloride. [Link]
-
YouTube. (2024, January 12). Reaction of a primary alcohol with thionyl chloride, SOCl2. [Link]
-
YouTube. (2018, February 23). Reaction of alcohols with thionyl chloride. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
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Supporting Information. (n.d.). General procedure A. [Link]
-
Brainly.in. (2022, October 20). when benzyl alcohol is treated with thionyl chloride, product formed is ? draw structure. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
TRACE: Tennessee Research and Creative Exchange. (n.d.). Development of a new method for the conversion of alcohols into chlorides. [Link]
-
Organic Chemistry Portal. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. [Link]
-
National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]
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- 18. 3-Chlorobenzyl chloride(620-20-2) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols: 3-Cyanobenzyl Alcohol as a Versatile Precursor in Fragrance Synthesis
Abstract
3-Cyanobenzyl alcohol, also known as 3-(hydroxymethyl)benzonitrile, is a pivotal aromatic building block in the synthesis of a diverse array of fragrance ingredients.[1] Its unique bifunctional nature, possessing both a reactive alcohol moiety and a nitrile group, allows for a multitude of chemical transformations. This guide provides an in-depth exploration of this compound as a precursor in fragrance chemistry, detailing its conversion into key fragrance families such as aromatic aldehydes, esters, and ethers. The protocols herein are designed for researchers, scientists, and professionals in the drug development and fragrance industries, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations.
Introduction: The Olfactive Potential of the Cyanobenzyl Scaffold
The fragrance industry continually seeks novel molecules with unique and lasting scents. While benzyl alcohol itself is a common component in many perfumes, its derivatives offer a vast and often underexplored olfactive landscape.[2][3] The introduction of a cyano group at the meta-position of the benzene ring in this compound significantly influences its chemical reactivity and the sensory properties of its derivatives. The nitrile group can be a precursor to other functional groups or can remain as a structural element, contributing to the final fragrance profile. This guide will focus on three primary synthetic pathways originating from this compound: oxidation to aldehydes, esterification to fragrant esters, and etherification to create novel aroma chemicals.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₇NO | [1][4] |
| Molecular Weight | 133.15 g/mol | [1][4] |
| Appearance | Colorless to light yellow liquid | |
| CAS Number | 874-97-5 | [5][6] |
| Purity | >98.0% (GC) |
Safety Profile:
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[7] It can cause skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.[4][7]
Synthetic Pathways to Fragrance Ingredients
Oxidation to 3-Cyanobenzaldehyde: A Gateway to Diverse Scents
The oxidation of this compound to 3-cyanobenzaldehyde is a critical transformation, as aromatic aldehydes are themselves valuable fragrance components with fresh, clean scents and also serve as intermediates for further reactions like Knoevenagel condensation.[8][9]
Causality of Experimental Choices:
The chosen protocol utilizes an iron(II) bromide/TEMPO catalytic system, which is a robust and selective method for oxidizing primary alcohols to aldehydes with high yield.[10][11] The use of oxygen as the terminal oxidant makes this a greener alternative to traditional stoichiometric oxidants. DL-alanine is included as a ligand to enhance the catalytic activity.[8]
Experimental Protocol: Synthesis of 3-Cyanobenzaldehyde
-
Materials:
-
This compound (1.33 g, 10.0 mmol)
-
Iron(II) bromide (FeBr₂) (0.11 g, 0.5 mmol)
-
DL-alanine (0.09 g, 1.0 mmol)
-
TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) (0.16 g, 1.0 mmol)
-
1,4-Dioxane (30.0 mL)
-
Oxygen (gas balloon)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, iron(II) bromide, DL-alanine, TEMPO, and 1,4-dioxane.[8][11]
-
Replace the air in the flask with oxygen by purging with an oxygen-filled balloon.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.[8]
-
Filter the reaction mixture to remove the catalyst.[8]
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[8]
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of n-hexane and ethyl acetate (10:1 v/v) to yield pure 3-cyanobenzaldehyde.[8][11]
-
Workflow Diagram:
Esterification: Crafting Fruity and Floral Fragrances
Esterification is a cornerstone of fragrance synthesis, producing a wide range of fruity and floral scents.[12][13][14] Reacting this compound with various carboxylic acids in the presence of an acid catalyst yields 3-cyanobenzyl esters, each with a unique aroma profile.
Causality of Experimental Choices:
Fischer-Speier esterification is a classic and reliable method for producing esters.[13] Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process; therefore, heating under reflux helps to drive the reaction towards the product side.[12]
Experimental Protocol: General Procedure for Ester Synthesis
-
Materials:
-
This compound (1 equivalent)
-
Carboxylic acid (e.g., acetic acid, butyric acid) (1.2 equivalents)
-
Concentrated sulfuric acid (catalytic amount, ~3-5 drops)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
In a clean, dry round-bottom flask, combine this compound and the chosen carboxylic acid.
-
Carefully add a few drops of concentrated sulfuric acid to the mixture while stirring.
-
Set up a reflux apparatus and heat the reaction mixture gently in a water bath at approximately 70-80°C for 1-2 hours.[12][13]
-
After the reaction period, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing cold water.
-
Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester.
-
The ester can be further purified by distillation or chromatography if necessary.
-
Table 2: Potential Fragrant Esters from this compound
| Carboxylic Acid | Resulting Ester | Potential Aroma Profile |
| Acetic Acid | 3-Cyanobenzyl acetate | Mildly fruity, floral |
| Propionic Acid | 3-Cyanobenzyl propionate | Fruity, rum-like |
| Butyric Acid | 3-Cyanobenzyl butyrate | Fruity, pineapple-like |
| Isovaleric Acid | 3-Cyanobenzyl isovalerate | Fruity, apple-like |
Reaction Pathway Diagram:
Etherification: Exploring Novel Woody and Musky Notes
The synthesis of ethers from this compound opens up possibilities for creating fragrances with more substantive, and potentially woody or musky, characteristics.[15] The Williamson ether synthesis, while a classic method, can be adapted for this purpose.
Causality of Experimental Choices:
This protocol involves a phase-transfer catalyzed etherification, which is efficient for reacting alcohols with alkyl halides. The sodium hydroxide deprotonates the alcohol to form the more nucleophilic alkoxide, and the phase-transfer catalyst (e.g., tetrabutylammonium bromide) facilitates the transport of the alkoxide from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.
Experimental Protocol: General Procedure for Ether Synthesis
-
Materials:
-
This compound (1 equivalent)
-
Alkyl halide (e.g., butyl bromide, isoamyl bromide) (1.5 equivalents)
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB) (catalytic amount)
-
Toluene
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and a catalytic amount of TBAB in toluene.
-
Add the alkyl halide to the solution.
-
With vigorous stirring, add the 50% sodium hydroxide solution dropwise.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, add water to dissolve the salts and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude ether.
-
Purify the product by vacuum distillation or column chromatography.
-
Characterization of Synthesized Fragrance Molecules
The identity and purity of the synthesized fragrance compounds should be confirmed using standard analytical techniques.
Table 3: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations | Reference |
| ¹H NMR | Structural elucidation | Signals corresponding to aromatic, benzylic, and ester/ether protons. | [8] |
| ¹³C NMR | Structural confirmation | Resonances for carbonyl (ester), nitrile, and aromatic carbons. | [8] |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for C=O (aldehyde/ester), C≡N (nitrile), and C-O (ether/ester) stretches. | [8] |
| Mass Spectrometry (MS) | Molecular weight determination | Molecular ion peak corresponding to the expected mass of the product. | [8] |
| Gas Chromatography (GC) | Purity assessment | A single major peak indicating a pure compound. | [14] |
Conclusion
This compound is a remarkably versatile precursor for the synthesis of a wide range of fragrance ingredients. Through straightforward and scalable chemical transformations such as oxidation, esterification, and etherification, a diverse palette of aromatic aldehydes, esters, and ethers with potential applications in perfumery can be accessed. The protocols and insights provided in this guide offer a solid foundation for researchers and professionals to explore the olfactive possibilities of the cyanobenzyl scaffold, contributing to the innovation of new and captivating fragrances.
References
- An In-depth Technical Guide to 3-Cyanobenzaldehyde - Benchchem. (URL: )
- Comparative study of different catalysts for 3-Cyanobenzaldehyde reactions - Benchchem. (URL: )
- Application Notes and Protocols for the Synthesis of 3-Cyanobenzaldehyde - Benchchem. (URL: )
- Reactivity of the cyano and aldehyde groups in 3-Cyanobenzaldehyde - Benchchem. (URL: )
- What fragrances can be synthesized from Cyanobenzyl Chloride? - Blog - Evergreensino. (URL: )
- SAFETY D
- The Prepar
- This compound | 874-97-5 - ChemicalBook. (URL: )
- This compound | 874-97-5 | Tokyo Chemical Industry (India) Pvt. Ltd. (URL: )
- This compound | 874-97-5 - ChemicalBook. (URL: )
- CHM 102 Synthesis of Fragrant Esters BACKGROUND The Fischer esterification is a reaction that combines a carboxylic acid and an - euonym.us. (URL: )
- 3-(Hydroxymethyl)benzonitrile | C8H7NO | CID 2734677 - PubChem. (URL: )
- Esterification Reaction In Fragrance Synthesis. (URL: )
- Fragrant Esters Esters are prepared in a reaction between a carboxylic acid (RCOOH) and an alcohol (R'OH) which is known as an. (URL: )
- US6362378B1 - Method for etherifying a benzyl alcohol, resulting products and applications - Google P
- This compound | 874-97-5 | Tokyo Chemical Industry (India) Pvt. Ltd. (URL: )
- Fragrance material review on benzyl alcohol - PubMed. (URL: )
- How Aroma Chemicals are used in Perfumery? - SBBLG. (URL: )
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- 15. US6362378B1 - Method for etherifying a benzyl alcohol, resulting products and applications - Google Patents [patents.google.com]
The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 3-Cyanobenzyl Alcohol Derivatives
In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds are paramount to the efficient development of novel therapeutics. Among these, the 3-cyanobenzyl alcohol framework has emerged as a versatile and valuable starting point for the design of a diverse array of bioactive molecules. Its unique combination of a reactive hydroxyl group, a metabolically stable cyano moiety, and an aromatic ring provides a trifecta of chemical handles for facile derivatization and modulation of physicochemical and pharmacological properties. This guide provides an in-depth exploration of the applications of this compound derivatives in medicinal chemistry, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the 3-Cyanobenzyl Moiety
The 3-cyanobenzyl group offers several strategic advantages in medicinal chemistry. The cyano group is a powerful hydrogen bond acceptor and can participate in dipole-dipole interactions, often leading to enhanced binding affinity with biological targets. Furthermore, it is relatively resistant to metabolic degradation, contributing to improved pharmacokinetic profiles. The benzylic alcohol provides a convenient point for derivatization, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR) and optimize drug-like properties. This combination of features has led to the exploration of this compound derivatives in a range of therapeutic areas.
Key Therapeutic Applications and Mechanistic Insights
Derivatives of this compound have demonstrated significant potential in several key areas of medicinal chemistry, primarily as enzyme inhibitors. The following sections detail these applications, highlighting the underlying mechanisms of action.
Oncology: Targeting the Engines of Cancer Proliferation
The dysregulation of protein kinases is a hallmark of many cancers, making them a major focus of oncology drug discovery. The cyanobenzyl scaffold has been incorporated into potent kinase inhibitors, demonstrating the utility of this framework in targeting these critical enzymes.
Mechanism of Action: Kinase Inhibition
Many kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the enzyme and preventing the transfer of a phosphate group to its substrate. The cyano group of the 3-cyanobenzyl moiety can form crucial hydrogen bonds with hinge region residues in the kinase domain, a common feature of effective kinase inhibitors.
A notable example, while not a direct derivative of this compound, highlights the importance of the cyanobenzyl structural element. A series of 4-anilino-3-cyanobenzo[g]quinolines have been identified as potent inhibitors of Src kinase, a non-receptor tyrosine kinase implicated in cancer cell growth and metastasis[1]. The 3-cyano group in these molecules is critical for their inhibitory activity. This provides a strong rationale for exploring simpler this compound derivatives as potential kinase inhibitors.
More directly, derivatives of 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea have been discovered as novel and selective inhibitors of Cyclin-Dependent Kinase 12 (CDK12)[2]. CDK12 is a key regulator of transcription and mRNA processing, and its inhibition can sensitize cancer cells to DNA-damaging agents[2]. This discovery underscores the potential of incorporating the cyanobenzyl motif into molecules targeting various components of the cellular machinery involved in cancer progression.
Workflow for the Design and Evaluation of this compound-Based Kinase Inhibitors
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Cyanobenzyl Alcohol
Welcome to the technical support center for the synthesis of 3-cyanobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of this synthesis.
Introduction
The synthesis of this compound, a valuable intermediate in the pharmaceutical and fine chemical industries, is most commonly achieved through the chemoselective reduction of 3-cyanobenzaldehyde.[1] The aldehyde group is selectively reduced to a primary alcohol while leaving the cyano group intact.[1] Sodium borohydride (NaBH₄) is a widely used reducing agent for this transformation due to its mild nature and selectivity.[1][2] However, achieving a high yield of pure product can be challenging. This guide will address common issues encountered during this synthesis and provide practical, evidence-based solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield is a frequent issue that can stem from several factors.[3] A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Incomplete Reaction: The reduction of the aldehyde may not have gone to completion.
-
Verification: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] A persistent spot corresponding to the starting material (3-cyanobenzaldehyde) indicates an incomplete reaction.
-
Solution:
-
Increase Reaction Time: Extend the reaction time and continue monitoring by TLC until the starting material is consumed.
-
Optimize Reagent Stoichiometry: While a 1:1 molar ratio of NaBH₄ to the aldehyde is theoretically sufficient, in practice, a slight excess of NaBH₄ (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete conversion.[5] However, a large excess should be avoided as it can complicate the work-up.
-
-
-
Degradation of Sodium Borohydride: NaBH₄ can decompose in acidic or neutral aqueous solutions and even in the presence of atmospheric moisture.
-
Prevention:
-
Use Fresh Reagent: Ensure your NaBH₄ is dry and has been stored properly.
-
Alkaline Conditions: Performing the reaction in a slightly alkaline medium can enhance the stability of NaBH₄.[2]
-
Controlled Addition: Add the NaBH₄ portion-wise to the reaction mixture to maintain a controlled reaction rate and temperature.[1]
-
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired alcohol.
-
Common Side Reaction: One potential side reaction is the formation of a borate ester intermediate, which needs to be hydrolyzed during the work-up to release the alcohol.
-
Solution: Ensure a proper acidic work-up (e.g., with dilute HCl) to hydrolyze these intermediates.[1]
-
Over-reduction: While less common with NaBH₄, more potent reducing agents could potentially reduce the cyano group.[1] Stick to mild reducing agents like NaBH₄ for this selective transformation.
-
-
Product Loss During Work-up and Purification: Significant amounts of product can be lost during extraction and purification steps.[4]
-
Optimization:
-
Efficient Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate.[1] Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Minimize Transfers: Each transfer of the product between flasks can result in material loss.[3]
-
Careful Purification: If column chromatography is used for purification, ensure proper selection of the stationary and mobile phases to achieve good separation without significant product loss.[6][7]
-
-
Below is a troubleshooting workflow to guide your optimization process:
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Cyanobenzyl Alcohol
An in-depth technical guide to navigating the complexities of 3-Cyanobenzyl alcohol synthesis, with a focus on troubleshooting common side reactions.
Welcome to our dedicated technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and generally reliable laboratory-scale synthesis involves the chemoselective reduction of 3-Cyanobenzaldehyde. The aldehyde functional group is more susceptible to reduction than the nitrile group under controlled conditions.[1] Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the reagent of choice for this transformation due to its mild nature and selectivity.[1]
Q2: I'm observing a significant amount of 3-Cyanobenzoic acid as a byproduct. What is causing this and how can I prevent it?
The formation of 3-Cyanobenzoic acid is a classic indicator of a competing side reaction known as the Cannizzaro reaction .[2][3][4] This disproportionation reaction occurs with aldehydes that lack α-hydrogens, such as 3-Cyanobenzaldehyde, especially under basic conditions.[2][3] In this reaction, two molecules of the aldehyde react; one is oxidized to the carboxylic acid, and the other is reduced to the alcohol.[3][4][5]
Preventative Measures:
-
pH Control: The Cannizzaro reaction is base-catalyzed.[3][4] Ensure your reaction medium is not basic. If you are using a borohydride reagent, the reaction will naturally become basic as it proceeds. Quenching the reaction with a dilute acid promptly upon completion is crucial.
-
Temperature Management: Lowering the reaction temperature (e.g., to 0-5 °C) can significantly slow down the rate of the Cannizzaro reaction more than the desired reduction.
-
Reagent Addition: Slow, portion-wise addition of the reducing agent can help to keep the concentration of the base low at any given time.
Q3: My reaction has resulted in the formation of 3-(aminomethyl)benzyl alcohol. How did this happen?
This indicates that both the aldehyde and the nitrile groups have been reduced. This "over-reduction" is common when using overly potent reducing agents or harsh reaction conditions.[1]
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent that will readily reduce both aldehydes and nitriles to the corresponding alcohol and amine.[6][7][8] For the selective reduction of the aldehyde in 3-Cyanobenzaldehyde, NaBH₄ is the preferred reagent.
-
Reaction Conditions: Even with a milder reagent, prolonged reaction times or elevated temperatures can sometimes lead to the slow reduction of the nitrile group.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.
Problem 1: Low Yield of this compound
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reduction of the aldehyde may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider adding a slight excess of the reducing agent or extending the reaction time (while maintaining a low temperature). |
| Cannizzaro Reaction | As discussed in the FAQs, this side reaction consumes the starting material, reducing the theoretical maximum yield of the desired alcohol to 50% in the worst-case scenario.[3][4] | Implement the preventative measures for the Cannizzaro reaction: maintain a low temperature (0-5 °C), ensure non-basic conditions where possible, and perform a timely acidic workup. |
| Product Loss During Workup | This compound has some water solubility. Multiple extractions with an organic solvent are necessary to recover the product fully from the aqueous layer. | Perform at least three extractions with a suitable organic solvent like ethyl acetate. Combine the organic layers and wash with brine to remove excess water before drying. |
Problem 2: Presence of Multiple Impurities in the Final Product
The following table summarizes the likely identities of common impurities, their causes, and strategies for their removal.
| Impurity | Likely Cause | Identification & Removal |
| 3-Cyanobenzoic Acid | Cannizzaro reaction or air oxidation of unreacted 3-Cyanobenzaldehyde.[2][3] | Identification: Can be detected by a broad -OH stretch in the IR spectrum and a carboxylic acid proton signal in ¹H NMR. Removal: Perform a liquid-liquid extraction with a dilute basic solution (e.g., saturated sodium bicarbonate). The acidic 3-cyanobenzoic acid will be deprotonated and move into the aqueous layer, while the neutral this compound remains in the organic layer. |
| 3-(Aminomethyl)benzyl alcohol | Over-reduction of both the aldehyde and nitrile functionalities.[9][10] | Identification: Presence of N-H stretches in the IR spectrum and characteristic amine protons in the ¹H NMR. Removal: This impurity has significantly different polarity from the desired product and can typically be separated by column chromatography on silica gel. |
| Unreacted 3-Cyanobenzaldehyde | Incomplete reduction. | Identification: A sharp aldehyde C-H stretch around 2700-2800 cm⁻¹ in the IR spectrum and an aldehyde proton signal around 10 ppm in the ¹H NMR. Removal: Can be separated from the more polar alcohol product by column chromatography. |
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired reaction and key side reactions.
Caption: Reaction pathways in the synthesis of this compound.
Experimental Protocols
Protocol 1: Selective Reduction of 3-Cyanobenzaldehyde with Sodium Borohydride
This protocol is optimized to favor the formation of this compound while minimizing side reactions.
Materials:
-
3-Cyanobenzaldehyde
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Cyanobenzaldehyde (1.0 eq) in methanol. Cool the flask to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases and the solution is slightly acidic (pH ~6).
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. If necessary, purify further by column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]
-
University of Babylon. (n.d.). Cannizzaro Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Nitrile reduction. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Cannizzaro reaction. In Wikipedia. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]
-
University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1990). L-VALINOL. Organic Syntheses, 63, 136. [Link]
- Yang, D., Liu, X., Dai, Y., Zhu, Y., & Yang, Y. (2022). Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts. Chemical Journal of Chinese Universities, 11(8), 889.
-
Wang, Z., Yin, G., & Chen, A. (2015). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers, 2(6), 685-688. [Link]
-
Wikipedia. (2023, December 1). Lithium aluminium hydride. In Wikipedia. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction: Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acid. Retrieved from [Link]
-
Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 5. rsc.org [rsc.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 10. Nitrile reduction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3-Cyanobenzyl Alcohol
An in-depth guide to navigating the common purification challenges of 3-Cyanobenzyl alcohol, tailored for researchers, scientists, and professionals in drug development.
Welcome to the dedicated technical support guide for this compound. This resource is designed to provide practical, in-depth solutions to the common and complex purification challenges encountered in a laboratory setting. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can not only solve current issues but also anticipate and prevent future purification hurdles.
Section 1: Understanding the Core Challenges
This compound (C₈H₇NO) is a versatile intermediate in organic synthesis. However, its purification is often complicated by the presence of structurally similar impurities that arise from its synthesis or degradation. The primary challenges stem from:
-
Oxidation-Related Impurities: The benzylic alcohol functional group is susceptible to oxidation, leading to the formation of 3-cyanobenzaldehyde and 3-cyanobenzoic acid.[1] This is a common degradation pathway for benzyl alcohols, exacerbated by air exposure, heat, or residual catalysts.[1]
-
Starting Material Carryover: Incomplete reactions can result in the presence of starting materials, such as 3-cyanobenzaldehyde if the synthesis was via reduction.
-
Physical Properties: The compound's polarity and melting point (28-32 °C) can make certain purification techniques, like recrystallization, challenging without careful solvent selection.[2]
These impurities often have polarities and solubilities that are very close to the desired product, making separation non-trivial.
Section 2: Troubleshooting Guide - A Problem/Solution Approach
This section addresses specific experimental failures in a direct question-and-answer format.
Question 1: I performed a recrystallization, but my product "oiled out" instead of forming crystals. What went wrong and how do I fix it?
Answer:
"Oiling out" is a common issue where the solute separates from the cooling solvent as a liquid phase rather than a solid crystalline lattice.
-
Causality: This typically occurs for one of two reasons:
-
High Solute Concentration: The solution is too supersaturated, and the rate of precipitation is faster than the rate of crystal lattice formation.
-
Solvent Boiling Point vs. Solute Melting Point: The boiling point of your chosen solvent is higher than the melting point of your compound (28-32 °C).[2] The dissolved solid, upon cooling, separates as a molten liquid before it can crystallize.
-
-
Immediate Corrective Action:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount of additional hot solvent (10-20% more volume) to reduce the saturation level.
-
Allow the solution to cool much more slowly. Insulating the flask can promote the formation of high-quality crystals.[3]
-
If the issue persists, consider scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth.[3]
-
-
Long-Term Protocol Adjustment: Select a solvent or a mixed-solvent system with a lower boiling point. For this compound, a mixture of a good solvent (like ethanol or ethyl acetate) and a poor solvent (like hexanes or water) can be highly effective.[4] This allows for fine-tuning of solubility and often facilitates crystallization at a temperature below the product's melting point.
Question 2: My column chromatography resulted in poor separation between my product and a major impurity. How can I improve the resolution?
Answer:
Poor resolution in column chromatography indicates that the chosen mobile phase is not effectively differentiating between the components based on their affinity for the stationary phase (typically silica gel).
-
Causality & Diagnosis: The most likely impurity is 3-cyanobenzaldehyde (less polar than the alcohol) or 3-cyanobenzoic acid (more polar). To diagnose, run a Thin Layer Chromatography (TLC) plate with your crude material and co-spot it with authentic samples of the suspected impurities if available. This will confirm their relative positions (Rƒ values).
-
Recommended Solutions:
-
Optimize the Mobile Phase: The key is to adjust the polarity of the eluent.
-
If the impurity is less polar (higher Rƒ, likely 3-cyanobenzaldehyde): Decrease the polarity of your mobile phase. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane. This will cause the impurity to travel faster down the column while retaining the more polar alcohol for longer, thus improving separation.
-
If the impurity is more polar (lower Rƒ, likely 3-cyanobenzoic acid): You may need to slightly increase the polarity of the mobile phase. However, be cautious, as a highly polar eluent will move all components too quickly. A shallow gradient elution, where the polarity is gradually increased during the run, is often the most effective strategy.[5]
-
-
Column Packing and Loading: Ensure your column is packed correctly to avoid channeling. Load the sample in a minimal amount of solvent or adsorb it onto a small amount of silica gel ("dry loading") to create a narrow starting band.[5]
-
-
Workflow for Mobile Phase Optimization:
Caption: TLC-based optimization for column chromatography.
Question 3: I suspect my this compound is degrading during purification on a silica gel column. What are the signs and what can I do?
Answer:
Degradation on a silica gel column is a real possibility, especially for sensitive compounds.
-
Causality: Standard silica gel is slightly acidic. This acidic surface can catalyze side reactions, such as the dehydration of the benzyl alcohol to form oligomeric ethers or other degradation products.[1] This is often observed as streaking on the TLC plate or the appearance of new, unexpected spots after chromatography.
-
Evidence of Degradation:
-
TLC Analysis: Compare the TLC of the crude material with the TLC of the combined column fractions. The appearance of new spots or significant streaking in the purified sample is a strong indicator of on-column degradation.
-
Low Recovery: A significantly lower than expected yield after chromatography, even with apparent good separation, can point to material loss through degradation.
-
-
Preventative Measures:
-
Use Neutralized Silica: Deactivate the silica gel by preparing a slurry with a small amount of a base, like triethylamine (~1%), in your mobile phase. This neutralizes the acidic sites and minimizes degradation.
-
Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina. Note that the elution profile will be different from silica, so you must re-optimize your mobile phase using TLC with alumina plates first.
-
Minimize Contact Time: Work efficiently. Do not let the compound sit on the column for an extended period. Flash chromatography, which uses pressure to speed up the elution, is highly recommended.[5]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to confirm the purity of my final product?
To ensure the purity of your this compound, a combination of methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase like acetonitrile/water can effectively separate the alcohol from both more and less polar impurities.[6][7]
-
Gas Chromatography (GC): Useful for detecting volatile impurities and can also provide quantitative purity data.[8][9]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Essential for structural confirmation. The purity can be estimated by integrating the product peaks against known impurity peaks or a certified internal standard (qNMR).[9]
| Analytical Technique | Primary Use | Key Information Provided |
| HPLC | Quantitative Purity Assessment | High-resolution separation, % purity by area |
| GC | Volatile Impurity Detection | Separation based on boiling point, % purity |
| ¹H NMR | Structural Confirmation & Purity | Chemical structure verification, molar ratio of impurities |
| Melting Point | Qualitative Purity Check | A sharp melting range close to the literature value indicates high purity. |
Q2: What is an ideal recrystallization solvent for this compound?
Finding the perfect single solvent can be difficult. An ideal solvent should dissolve the compound when hot but not when cold.[10][11] A mixed-solvent system is often superior.
Protocol: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot "good" solvent (e.g., ethyl acetate, acetone, or isopropanol) in which it is readily soluble.
-
Induce Precipitation: While the solution is still hot, slowly add a "poor" solvent (e.g., hexanes or heptane) dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.
-
Re-solubilize: Add a few drops of the hot "good" solvent to just clarify the solution again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold "poor" solvent, and dry thoroughly.[4]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | 874-97-5 [amp.chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. Separation of 3-Chlorobenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. veeprho.com [veeprho.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. mt.com [mt.com]
Technical Support Center: Optimizing 3-Cyanobenzyl Alcohol Synthesis
Welcome to the technical support center for the synthesis and optimization of 3-cyanobenzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. We will focus on the most prevalent synthetic route—the selective reduction of 3-cyanobenzaldehyde—providing in-depth, field-proven insights to help you troubleshoot and optimize your reaction conditions.
Overview: The Chemoselectivity Challenge
The synthesis of this compound from 3-cyanobenzaldehyde presents a classic chemoselectivity problem. The starting material, 3-cyanobenzaldehyde, possesses two reducible functional groups: an aldehyde (-CHO) and a nitrile (-CN). The aldehyde is generally more reactive and susceptible to nucleophilic attack and reduction under mild conditions.[1] The primary goal is to selectively reduce the aldehyde to a primary alcohol without affecting the more resilient, but still reducible, nitrile group. Achieving high selectivity and yield requires careful control over the choice of reducing agent, solvent, temperature, and reaction time.
Core Reaction Pathway
The most common and efficient method involves the use of a mild reducing agent, such as sodium borohydride (NaBH₄), which selectively reduces aldehydes and ketones to their corresponding alcohols while leaving functional groups like nitriles and esters intact under typical conditions.[2][3]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis. Each question is followed by a detailed explanation of the underlying cause and a step-by-step protocol for resolution.
FAQ 1: My reaction is incomplete, and TLC analysis shows significant starting material remaining. What should I do?
Root Cause Analysis: An incomplete reaction is one of the most common issues. The primary causes are typically related to reagent stoichiometry or quality, insufficient reaction time, or suboptimal temperature.
-
Reagent Quality: Sodium borohydride (NaBH₄) is hygroscopic and can decompose upon exposure to moisture, losing its reducing power. Always use a fresh, dry bottle of NaBH₄.
-
Stoichiometry: While the stoichiometry is 4:1 (aldehyde:NaBH₄), as each BH₄⁻ ion can deliver four hydride equivalents, an excess is often required to drive the reaction to completion and account for any reaction with the solvent (protic solvents like methanol or ethanol).
-
Temperature: The initial addition of NaBH₄ is often performed at low temperatures (0-5 °C) to control the exothermic reaction. However, the reaction may need to be warmed to room temperature to proceed to completion.[1]
Troubleshooting Protocol:
-
Verify Reagent Activity: Before starting, test your NaBH₄ on a simple, reliable ketone like acetone to ensure it is active.
-
Increase Reagent Equivalents: If the reaction stalls, consider adding another portion (e.g., 0.25 equivalents) of NaBH₄ to the reaction mixture.
-
Adjust Temperature and Time: After the initial low-temperature addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material spot disappears.[1]
-
Solvent Choice: Ensure you are using an appropriate solvent. Methanol and ethanol are standard choices that work well.[4]
FAQ 2: My yield is low, but the starting material is consumed. I suspect I'm losing the product during workup. How can I improve recovery?
Root Cause Analysis: this compound has moderate polarity and some solubility in water. Product loss often occurs during the aqueous workup and extraction phases. Improper quenching or pH adjustment can also lead to degradation or inefficient extraction.
-
Quenching: The quenching step neutralizes excess NaBH₄ and hydrolyzes the borate-ester intermediate to release the alcohol. This is typically done with a dilute acid like HCl.[1] If the pH becomes too acidic, side reactions can occur.
-
Extraction: Using an insufficient volume or number of extractions with an organic solvent (like ethyl acetate) will leave a significant amount of product in the aqueous layer.
-
Emulsion Formation: Emulsions can form at the aqueous-organic interface, trapping the product.
Optimized Workup & Extraction Protocol:
-
Controlled Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add dilute HCl (e.g., 1M) dropwise to quench the excess NaBH₄. Monitor for gas evolution (hydrogen) and continue adding acid until the solution is neutralized or slightly acidic (pH ~6-7).
-
Solvent Removal (if applicable): If using a low-boiling alcohol like methanol, it is often beneficial to remove most of it under reduced pressure before extraction. This minimizes the volume of the aqueous phase.
-
Thorough Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Perform at least three separate extractions (e.g., 3 x 50 mL for a 10 mmol scale reaction) to ensure maximum recovery.
-
Brine Wash: Combine the organic extracts and wash with brine (saturated NaCl solution). This helps to break emulsions and removes dissolved water from the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
FAQ 3: I'm observing an impurity with a different polarity in my final product. What could it be and how do I prevent it?
Root Cause Analysis: The formation of impurities is often due to over-reduction or side reactions involving the nitrile group. The specific impurity depends on the reaction conditions and the strength of the reducing agent used.
-
Over-reduction: Using a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) will reduce both the aldehyde and the nitrile, leading to the formation of 3-(aminomethyl)benzyl alcohol.[1] Even with NaBH₄, harsh conditions (e.g., high temperatures for prolonged periods) could potentially lead to minor reduction of the nitrile.
-
Hydrolysis: If the workup conditions are too harsh (e.g., strongly acidic or basic and heated), the nitrile group can hydrolyze to a carboxylic acid, forming 3-carboxybenzyl alcohol.
Prevention and Purification Strategy:
-
Use the Correct Reducing Agent: For selective aldehyde reduction, always use a mild agent like NaBH₄. Avoid LiAlH₄ unless the reduction of both functional groups is intended.[1][2]
-
Maintain Mild Conditions: Control the temperature throughout the reaction and workup. Avoid excessive heating.
-
Purification: If impurities are present, column chromatography is the most effective method for purification. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective for separating this compound from less polar starting material and more polar byproducts.[5][6]
Workflow for Troubleshooting Common Issues
The following diagram outlines a logical decision-making process for troubleshooting the synthesis.
Caption: A troubleshooting decision tree for this compound synthesis.
Experimental Protocols & Data
Standard Protocol for the Synthesis of this compound
This protocol is a reliable starting point for the selective reduction of 3-cyanobenzaldehyde.
Materials:
-
3-Cyanobenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-cyanobenzaldehyde (1.0 eq) in methanol (approx. 0.3-0.5 M solution) and cool the flask in an ice bath to 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Quenching: Once the starting material is consumed, cool the flask again in an ice bath. Carefully and slowly add 1M HCl dropwise to quench the excess NaBH₄. Continue until gas evolution ceases and the pH is approximately 7.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash once with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification (if necessary): The crude product can be purified by silica gel column chromatography if impurities are detected.
Data Summary: Optimizing Reaction Parameters
The following table provides a summary of key parameters that can be adjusted to optimize the reaction.
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Provides excellent chemoselectivity for the aldehyde over the nitrile.[2][4] LiAlH₄ is too strong and will reduce both groups.[1] |
| Equivalents of NaBH₄ | 1.0 - 1.5 eq | An excess ensures the reaction goes to completion and compensates for any reaction with the protic solvent. |
| Solvent | Methanol or Ethanol | Protic solvents are required to protonate the alkoxide intermediate formed after hydride attack.[3] |
| Temperature | Initial addition at 0-5 °C, then warm to RT | Controls initial exotherm for safety and selectivity. Warming to room temperature ensures the reaction reaches completion.[1] |
| Reaction Time | 1 - 3 hours | Typically sufficient for full conversion. Monitor by TLC to avoid unnecessarily long reaction times which could lead to side products. |
| Workup pH | ~7 (Neutral) | A neutral or slightly acidic quench is optimal. Strongly acidic or basic conditions risk hydrolysis of the nitrile group. |
General Synthesis and Workup Workflow
This diagram illustrates the standard sequence of operations for the synthesis.
Caption: Standard workflow for synthesis and purification of this compound.
References
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Selective reduction of aromatic aldehyde in the presence of aromatic ketone by NaBH4 and SnCl2 in THF. Semantic Scholar. [Link]
-
The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. [Link]
-
Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. Royal Society of Chemistry. [Link]
-
Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. PubMed Central (PMC). [Link]
-
Synthesis of α-cyano-3-phenoxy-benzyl alcohol. PrepChem.com. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Preventing Oxidation of 3-Cyanobenzyl Alcohol: A Technical Support Guide
Welcome to the Technical Support Center for the handling and use of 3-cyanobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the prevention of its oxidation. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to ensure the integrity of your experiments.
Troubleshooting Guide: Diagnosing and Resolving Oxidation Issues
Oxidation of this compound to 3-cyanobenzaldehyde, and potentially further to 3-cyanobenzoic acid, is a common challenge that can impact reaction yields and product purity. This section provides a structured approach to identifying and solving these issues.
Question: My reaction yield is low, and I suspect oxidation of my this compound starting material. How can I confirm this and what should I do?
Answer:
First, it's crucial to confirm the presence of oxidation products. The primary oxidation product is 3-cyanobenzaldehyde, and over-oxidation can lead to 3-cyanobenzoic acid.
Step 1: Analytical Confirmation
You can use several analytical techniques to detect these impurities:
| Analytical Method | Key Observations for 3-Cyanobenzaldehyde |
| High-Performance Liquid Chromatography (HPLC) | A versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. It offers high resolution and sensitivity.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for volatile and thermally stable compounds, providing excellent separation and definitive identification based on mass spectra.[1] |
| UV-Vis Spectrophotometry | A simple and cost-effective method for quantification, particularly for pure samples or simple mixtures where interfering substances do not absorb at the analytical wavelength.[1] |
| Infrared (IR) Spectroscopy | Look for a characteristic carbonyl (C=O) stretch of the aldehyde.[2] |
| ¹H NMR Spectroscopy | The appearance of an aldehydic proton signal.[2] |
| ¹³C NMR Spectroscopy | The appearance of a carbonyl carbon resonance.[2] |
Step 2: Troubleshooting Workflow
Once oxidation is confirmed, follow this workflow to identify the source of the problem and implement corrective actions.
Caption: Oxidation pathway of this compound.
Experimental Protocols
Protocol 1: Purity Analysis of this compound by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting the presence of 3-cyanobenzaldehyde.
Materials:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
C18 reversed-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water. The exact ratio may need to be optimized depending on the specific column and system.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a known volume of the sample solution (e.g., 10 µL).
-
Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).
-
-
Data Analysis: The retention time of this compound will be different from that of 3-cyanobenzaldehyde. The presence of a peak corresponding to the retention time of a 3-cyanobenzaldehyde standard confirms its presence as an impurity. The peak area can be used to quantify the level of impurity. [3]
References
- BenchChem. (2025). Application Notes and Protocols for the Quantification of 3-Cyanobenzaldehyde.
- BenchChem. (2025). A Comparative Guide to the Oxidation of Benzyl Alcohol: Yield and Selectivity of Common Oxidizing Agents.
- askIITians. (2025). Name the reagent used to convert benzyl alcohol to benzoic acid.
- BenchChem. (2025). A Comparative Guide to HPLC and GC Methods for Assessing the Purity of 3-Cyanobenzaldehyde.
- Patsnap Synapse. (2024). What is the mechanism of Benzyl Alcohol?.
- Chemistry LibreTexts. (2020). 11.8: Oxidation of Alcohols.
- Sciencemadness Discussion Board. (2007). Secondary and benzylic alcohols oxydations using various oxydants.
- BenchChem. (2025). An In-depth Technical Guide to 3-Cyanobenzaldehyde.
- NIST. (n.d.). 3-Cyanobenzaldehyde. NIST Chemistry WebBook.
- Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.
Sources
dealing with impurities in 3-Cyanobenzyl alcohol
Welcome to the technical support center for 3-Cyanobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to impurities encountered during the handling, reaction, and purification of this compound. Our approach is rooted in explaining the fundamental chemistry behind these challenges to empower you with robust, self-validating solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound sample?
A1: The impurity profile of this compound is primarily dictated by its synthetic route and storage conditions. Based on common manufacturing processes and degradation pathways, you should be vigilant for the following species:
-
Process-Related Impurities:
-
3-Cyanobenzaldehyde: This is the most common impurity, arising from the oxidation of this compound.[1][2] It can also be present as an unreacted starting material if the alcohol is synthesized by the reduction of the aldehyde.
-
3-Cyanobenzoic Acid: Further oxidation of 3-Cyanobenzaldehyde, or incomplete reduction of 3-Cyanobenzoic acid if that is the synthetic precursor, can lead to this impurity.
-
Unreacted Starting Materials: Depending on the synthetic pathway, you might find residual starting materials such as 3-bromobenzyl cyanide or 3-cyanobenzoic acid.
-
-
Degradation-Related Impurities:
-
3-Cyanobenzaldehyde and 3-Cyanobenzoic Acid: As mentioned, these are common oxidative degradation products. Exposure to air and certain catalysts can accelerate this process.[3]
-
Bis(3-cyanobenzyl) Ether: Under acidic conditions, benzyl alcohols can undergo self-condensation to form ethers.[4]
-
3-Cyanobenzamide: While the nitrile group is generally stable, it can undergo hydrolysis to the corresponding amide, and subsequently to the carboxylic acid, under strong acidic or basic conditions.[1][5]
-
Q2: My reaction requires extremely pure this compound. What is the recommended purity level for pharmaceutical applications?
A2: For pharmaceutical applications, the purity of starting materials and intermediates is critical. While specific requirements vary depending on the regulatory filing and the nature of the final active pharmaceutical ingredient (API), a purity of >98% is often a minimum starting point, with >99.5% being highly desirable for GMP processes. The key is not just the overall purity, but also the identification and quantification of individual impurities, as some may be reactive or toxic even at low levels.
Q3: I suspect my this compound has degraded upon storage. What are the optimal storage conditions?
A3: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light and air.[6] It is advisable to store it at refrigerated temperatures (0-10°C) to slow down potential oxidation reactions.[7] Purging the container with an inert gas like nitrogen or argon before sealing can also help to prevent oxidation.
Troubleshooting Guides
Issue 1: Unexpected Side Products in a Reaction Using this compound
Symptoms:
-
Formation of an unexpected aldehyde or carboxylic acid-containing byproduct in your reaction.
-
Lower than expected yield of the desired product.
Root Cause Analysis: The most probable cause is the presence of 3-Cyanobenzaldehyde or 3-Cyanobenzoic acid in your starting material. These impurities can participate in side reactions, consuming reagents and complicating your purification process.
dot
Sources
- 1. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 2. Investigation of Hydrolysis of Disubstituted Benzonitriles in Aqueous Mediums [cjcu.jlu.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 7. CN1257154C - Method for reducing benzyl alcohol in benzyl cyanide - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 3-Cyanobenzyl Alcohol
Welcome to the technical support guide for the scale-up synthesis of 3-Cyanobenzyl alcohol. This resource is designed for researchers, chemists, and process development professionals navigating the challenges of transitioning this synthesis from the laboratory bench to pilot or production scale. The following question-and-answer guide provides in-depth, field-proven insights into common issues, explaining the causality behind experimental choices to ensure a safe, efficient, and reproducible process.
Section 1: Reaction and Process Control
This section addresses core challenges related to the primary synthetic transformation, focusing on yield, selectivity, and reaction kinetics at scale. The most common laboratory route involves the selective reduction of 3-cyanobenzaldehyde.
Q1: My reduction of 3-cyanobenzaldehyde using sodium borohydride (NaBH₄) is stalling or showing low conversion at a larger scale, despite working perfectly on the bench. What are the likely causes and solutions?
This is a classic scale-up issue often rooted in mass and heat transfer limitations. What works in a small round-bottom flask doesn't always translate directly to a large reactor.
Core Issues and Explanations:
-
Inefficient Mixing: In a large vessel, localized "hot spots" or areas of poor reagent dispersion can occur. Sodium borohydride is a solid, and its dissolution and reaction are highly dependent on efficient mixing. If it is not dispersed quickly, the reaction rate will be limited by the dissolution rate, leading to an apparent stall.
-
Temperature Control: The reduction of an aldehyde with NaBH₄ is exothermic. On a small scale, the high surface-area-to-volume ratio allows for easy dissipation of heat to the environment. In a large reactor, this ratio is much lower, and heat can build up rapidly. If the temperature rises uncontrollably, it can lead to side reactions and decomposition of the reducing agent, reducing overall yield.[1]
-
Rate of Addition: Adding the entire portion of NaBH₄ at once on a large scale is hazardous and inefficient. It can cause a rapid exotherm and significant hydrogen gas evolution. A slow, controlled addition is critical.
Troubleshooting Protocol and Solutions:
-
Optimize Agitation: Ensure your reactor's impeller design (e.g., pitched-blade turbine) and agitation speed are sufficient to maintain a homogenous slurry and prevent the settling of NaBH₄.
-
Controlled Reagent Addition: Add the sodium borohydride portion-wise or as a slurry in a suitable, dry solvent (if compatible with the process) over a prolonged period. This allows the cooling system to manage the heat generated.[2]
-
Maintain Low Temperature: The reaction should be maintained at a low temperature (typically 0-10 °C) during the addition of NaBH₄ to maximize selectivity and control the exotherm.[2]
-
Reaction Monitoring: Do not rely solely on time. Use in-process controls (IPCs) like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material (3-cyanobenzaldehyde) and confirm reaction completion before proceeding to the work-up.
Q2: I'm observing significant by-product formation. Besides the desired this compound, I'm detecting impurities that I didn't see at the lab scale. How can I improve selectivity?
By-product formation during this reduction is typically due to over-reduction or reaction with the cyano group. The aldehyde group is significantly more reactive to NaBH₄ than the cyano group, which allows for a high degree of chemoselectivity under the right conditions.[2]
Potential Impurities and Their Causes:
| Impurity | Potential Cause | Mitigation Strategy |
| 3-Aminomethylbenzyl alcohol | Use of an overly strong reducing agent (like LiAlH₄) or harsh reaction conditions (high temperature) that reduce the cyano group. | Use a milder reducing agent like NaBH₄. Maintain strict temperature control (0-10 °C). |
| 3-Cyanobenzoic acid | Oxidation of the starting aldehyde or the product alcohol. This can happen if the reaction is exposed to air for extended periods, especially under basic conditions during work-up. | Maintain an inert atmosphere (e.g., nitrogen) during the reaction and work-up. Quench the reaction promptly upon completion. |
| Unreacted 3-Cyanobenzaldehyde | Incomplete reaction due to the issues described in Q1 (poor mixing, insufficient reagent, etc.). | Ensure complete conversion using IPCs before work-up. |
Workflow for Troubleshooting Low Selectivity
Caption: Troubleshooting Decision Tree for Low Selectivity.
Section 2: Work-up and Purification
Scaling up the isolation and purification of the final product introduces a new set of physical and logistical challenges that must be addressed for an efficient process.
Q3: My aqueous work-up is generating a persistent emulsion, making phase separation a nightmare. How can I prevent or break these emulsions at scale?
Emulsions are common when quenching reactions that produce fine inorganic salts (like borates from NaBH₄) in the presence of organic and aqueous layers.
Causes and Solutions:
-
Quenching Method: A rapid, uncontrolled quench can precipitate fine solids that stabilize emulsions. The quench should be performed slowly, with good agitation, and at a controlled temperature.
-
pH Adjustment: The pH of the aqueous layer plays a crucial role. Adjusting the pH away from the isoelectric point of any charged species can help destabilize the emulsion.
-
Filtration: Before extraction, it is often beneficial to filter off the precipitated inorganic salts. This can be done through a pad of celite or another filter aid.
-
Brine Wash: After the initial quench and extraction, washing the combined organic layers with a saturated sodium chloride solution (brine) can help break emulsions by increasing the ionic strength of the aqueous phase, which draws water out of the organic layer.
-
Solvent Choice: Ensure the organic solvent used for extraction has a sufficient density difference from water and low mutual solubility.
Recommended Scale-Up Work-up Protocol:
-
Cool: Cool the completed reaction mixture to 0-5 °C.
-
Slow Quench: Slowly and carefully add a dilute acid (e.g., 1M HCl) to quench excess NaBH₄ and neutralize the mixture. Monitor for gas evolution and maintain temperature.
-
Filter (Optional but Recommended): If significant solids are present, filter the mixture through a filter aid to remove inorganic salts.
-
Phase Separation: Transfer the filtrate to a separation funnel or reactor equipped for phase separation.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Combine & Wash: Combine the organic layers and wash sequentially with water and then brine to remove residual water and salts.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[2]
Q4: Column chromatography is not viable for purifying my multi-kilogram batch. What are the best alternative purification methods for this compound?
For large-scale purification, chromatography is generally avoided due to cost and solvent consumption.[3] Recrystallization and distillation are preferred methods.
Viable Purification Alternatives:
| Method | Description | Advantages | Disadvantages |
| Recrystallization | This compound is a low-melting solid (28-32 °C).[4] A mixed-solvent system (e.g., Toluene/Heptane or Ethyl Acetate/Hexane) can be developed to crystallize the product, leaving impurities in the mother liquor. | Highly effective for removing both more and less polar impurities. Scalable and cost-effective. | Requires careful solvent screening. Can have yield losses to the mother liquor. |
| Vacuum Distillation | The product has a relatively high boiling point (109-110 °C @ 0.1 Torr), making it a candidate for vacuum distillation.[4] | Can be very effective at removing non-volatile or very high-boiling impurities. Can be run continuously. | Requires specialized equipment. Thermal stress can degrade the product if not controlled carefully. |
| Liquid-Liquid Extraction | An acidic or basic wash during the work-up can selectively remove basic or acidic impurities, respectively. | Simple, integrated into the work-up. Good for removing specific impurity classes. | Not effective for neutral impurities with similar polarity to the product. |
Process Flow for Non-Chromatographic Purification
Caption: Scale-Up Purification Workflow.
Section 3: Safety and Handling on Scale
Safety considerations that are manageable on the bench can become critical hazards at scale. A thorough risk assessment is mandatory.
Q5: What are the primary safety hazards I need to consider when scaling up the synthesis of this compound, particularly regarding the NaBH₄ reduction?
1. Hydrogen Gas Evolution:
-
Hazard: Sodium borohydride reacts with protic solvents (like methanol) and acidic quench solutions to produce flammable hydrogen gas. In a large, enclosed reactor, this can create an explosive atmosphere.
-
Mitigation:
-
Always perform the reaction in a well-ventilated area or hood.[4][5]
-
Ensure the reactor is properly vented to a safe location.
-
Maintain an inert nitrogen atmosphere to keep the headspace below the lower explosive limit of hydrogen.
-
The quench must be done slowly and with adequate cooling to control the rate of gas evolution.
-
2. Thermal Runaway:
-
Hazard: As discussed, the reaction is exothermic. A loss of cooling or too-rapid addition of the reducing agent can lead to a thermal runaway, causing the solvent to boil violently and over-pressurize the reactor.
-
Mitigation:
-
Use a reactor with a reliable cooling system and temperature probes.
-
Add the NaBH₄ in controlled portions.
-
Have a secondary cooling plan or an emergency quench system available.
-
3. Corrosive and Toxic Materials:
-
Hazard: The product, this compound, is harmful if swallowed, inhaled, or in contact with skin.[5] The starting material and solvents also have their own hazards.
-
Mitigation:
4. Cyanide Hazards (Alternative Reagents):
-
Note: While NaBH₄ is common, some routes might involve reagents like sodium cyanoborohydride (NaBH₃CN). This reagent can release highly toxic hydrogen cyanide (HCN) gas upon contact with acid.[6] For this reason, NaBH₃CN is often avoided in large-scale preparations in favor of safer alternatives like sodium triacetoxyborohydride or NaBH₄ itself.[6][7]
References
-
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]
- Google Patents. (n.d.). JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde.
-
European Medicines Agency. (2017). Questions and answers on benzyl alcohol used as an excipient in medicinal products for human use. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]
-
Reddit. (2020). working with NaBH(CN)3. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Catalytic Hydrogenation. Retrieved from [Link]
-
IIT Roorkee. (n.d.). CATALYTIC HYDROGENATION OF BENZOIC ACID TO BENZALDEHYDE. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Synthesis method of 3-cyanobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US5646288A - Process for the preparation of aqueous nicotinaldehyde.
-
Aljamal, R., et al. (2020). Effects of sodium borohydride as a reductant on the synthesis of Nano-scale zero-valent iron. Retrieved from [Link]
-
ResearchGate. (2016). Catalytic Hydrogenation of Benzoic Acid. Retrieved from [Link]
-
Kyushu University. (n.d.). Effects of sodium borohydride as a reductant on the synthesis conditions of Nano-scale Zero Valent Iron. Retrieved from [Link]
- Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.
-
The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. Retrieved from [Link]
-
NIH. (2022). Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors. Retrieved from [Link]
-
ResearchGate. (2025). Cu2O‐Catalyzed Conversion of Benzyl Alcohols Into Aromatic Nitriles via the Complete Cleavage of the C≡N Triple Bond in the Cyanide Anion. Retrieved from [Link]
-
ResearchGate. (2026). Highly efficient benzyl alcohol valorisation via the in situ synthesis of H2O2 and associated reactive oxygen species. Retrieved from [Link]
- Google Patents. (n.d.). DE1668646B1 - Method for purifying benzyl alcohol.
Sources
Technical Support Center: Crystallization of 3-Cyanobenzyl Alcohol
Welcome to the technical support center for the crystallization of 3-Cyanobenzyl alcohol (CAS 874-97-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. As a low-melting-point aromatic nitrile, this compound presents unique crystallization challenges that require a nuanced and scientifically grounded approach. This document provides in-depth troubleshooting guides and frequently asked questions to ensure successful and reproducible crystallization outcomes.
Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is fundamental to troubleshooting its crystallization.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | |
| Melting Point | 28-32 °C | [2], [3] |
| Boiling Point | 165 °C at 16 mmHg | [2] |
| Synonyms | 3-(Hydroxymethyl)benzonitrile, m-Cyanobenzyl alcohol | , [1] |
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.
Q1: My this compound refuses to crystallize and remains an oil, even after cooling. What should I do?
This phenomenon, known as "oiling out," is the most common challenge with low-melting-point compounds like this compound.[4] It occurs when the solute's melting point is lower than the temperature of the solution from which it is trying to crystallize.
Causality: The strong intermolecular forces between the solute molecules are not sufficient to form a stable crystal lattice at the given temperature, leading to the separation of a liquid phase instead of a solid.
Solutions:
-
Lower the Crystallization Temperature:
-
Protocol: Once the solution has cooled to room temperature, place it in an ice-water bath (0 °C). If crystallization still does not occur, a salt-ice bath (e.g., NaCl/ice, down to -20 °C) can be employed for further cooling.
-
Rationale: Reducing the temperature decreases the kinetic energy of the molecules, favoring the formation of a stable crystal lattice.
-
-
Induce Nucleation:
-
Scratching: Vigorously scratch the inside of the flask at the meniscus with a glass rod. The micro-abrasions on the glass surface can act as nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add a single seed crystal to the supersaturated solution. This provides a template for further crystal growth.
-
-
Solvent System Modification:
-
Increase Solvent Polarity: this compound is a polar molecule. If you are using a non-polar solvent, the solute-solvent interactions might be too strong, preventing crystallization. Try a more polar solvent or a solvent mixture.
-
Anti-Solvent Addition: Dissolve the compound in a minimal amount of a good solvent (e.g., isopropanol, ethyl acetate). Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexane, water) dropwise until turbidity persists. This reduces the overall solubility and can induce crystallization. For instance, a water/methanol system can be effective for some aromatic compounds.[3]
-
Sources
Technical Support Center: Catalyst Selection for 3-Cyanobenzyl Alcohol Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for catalyst selection in reactions involving 3-cyanobenzyl alcohol. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary types of catalytic reactions performed with this compound?
This compound is a versatile substrate primarily used in three main types of catalytic transformations:
-
Oxidation: The selective oxidation of the benzylic alcohol to form 3-cyanobenzaldehyde is a crucial step in the synthesis of various pharmaceuticals and fine chemicals.[1]
-
Reduction: This can involve either the reduction of the nitrile group to an amine or the reduction of the alcohol. Selective reduction is a key challenge.
-
Esterification: The reaction of the alcohol functional group with a carboxylic acid to form an ester, often a key step in creating derivatives with specific properties.
Q2: How do I choose the right catalyst for the selective oxidation of this compound to 3-cyanobenzaldehyde?
The choice of catalyst is critical for achieving high yield and selectivity while avoiding over-oxidation to 3-cyanobenzoic acid.[1] Several catalytic systems have proven effective:
-
Metal-Based Catalysts: Palladium (Pd) and gold (Au) based catalysts are extensively studied for their high activity and selectivity in benzyl alcohol oxidation.[2][3] Bimetallic systems, such as Au-Pd, can further enhance activity and durability.[2]
-
Iron Nitrate/TEMPO System: A combination of iron(III) nitrate and (2,2,6,6-tetramethyl-1-piperidinyloxy) (TEMPO) is a reliable and high-yielding method.[4][5] This system uses air as the oxidant and offers good yields under relatively mild conditions.[4][5]
-
Single-Atom Catalysts: Cobalt single atoms supported on nitrogen-doped carbon (Co1/NC) have shown exceptional performance, achieving high conversion and nearly 100% selectivity to benzaldehyde.[6]
Q3: What are the challenges in the catalytic reduction of this compound, and how can they be addressed?
The primary challenge is achieving chemoselectivity, i.e., selectively reducing one functional group (nitrile or alcohol) without affecting the other.
-
Selective Nitrile Reduction: To reduce the nitrile to a primary amine (3-aminomethyl-benzyl alcohol), catalytic hydrogenation is a common method.[7] Catalysts like Raney nickel or cobalt boride are often used.[7] Stoichiometric reducing agents like lithium aluminum hydride (LiAlH4) can also be employed.
-
Avoiding Alcohol Reduction: Protecting the alcohol group prior to nitrile reduction is a common strategy if the desired product is the aminomethyl benzyl alcohol.
-
Selective Reduction in the Presence of Other Groups: If other reducible groups are present, such as a nitro group, specific reagents like SnCl2·2H2O can selectively reduce the nitro group while leaving the nitrile and alcohol untouched.[8]
Q4: Which catalysts are recommended for the esterification of this compound?
Esterification of this compound with a carboxylic acid is typically an acid-catalyzed equilibrium reaction.[9]
-
Homogeneous Acid Catalysts: Strong acids like sulfuric acid (H2SO4) or p-toluenesulfonic acid (TsOH) are commonly used.[9]
-
Heterogeneous Acid Catalysts: Solid acid catalysts, such as sulfated metal-incorporated MCM-48, offer advantages in terms of reusability and ease of separation.[10] A porous phenolsulfonic acid-formaldehyde (PAFR) resin has also been shown to be highly effective, even in the presence of water.[11]
-
Lewis Acid Catalysts: Boron-based Lewis acids like B(C6F5)3 can catalyze the direct cyanation of benzyl alcohols, but can also promote etherification as a side reaction.[12]
II. Troubleshooting Guide
Scenario 1: Low Yield in the Oxidation of this compound to 3-Cyanobenzaldehyde
Question: My oxidation reaction is resulting in a low yield of 3-cyanobenzaldehyde. What are the potential causes and solutions?
| Potential Cause | Explanation & Recommended Solution |
| Catalyst Deactivation | The catalyst may be poisoned by impurities or inhibited by reaction products like benzoic acid.[13] Solution: Ensure high purity of starting materials and consider adding a base like K2CO3 to suppress inhibition by acidic byproducts.[13] For heterogeneous catalysts, regeneration according to the manufacturer's protocol may be necessary. |
| Over-oxidation | The desired aldehyde is being further oxidized to the carboxylic acid. This is common with strong oxidizing agents or prolonged reaction times. Solution: Monitor the reaction closely using techniques like TLC or GC.[14] Reduce the reaction time or temperature. Consider using a more selective catalyst system, such as a Co1/NC single-atom catalyst.[6] |
| Incomplete Conversion | The reaction is not going to completion. Solution: Increase the reaction temperature or time, but be mindful of potential over-oxidation.[2] Ensure efficient stirring and proper atmosphere (e.g., oxygen balloon for aerobic oxidations).[4] |
| Poor Catalyst Activity | The chosen catalyst may not be optimal for the specific reaction conditions. Solution: Screen different catalysts. For example, if using a Pd-based catalyst, consider trying an Au-Pd bimetallic system or a TEMPO-based system.[1][2] |
Scenario 2: Lack of Selectivity in the Reduction of this compound
Question: I am trying to selectively reduce the nitrile group, but I am also observing reduction of the benzyl alcohol or other functional groups. How can I improve selectivity?
| Potential Cause | Explanation & Recommended Solution |
| Non-selective Reducing Agent | Strong hydrides like LiAlH4 can reduce both nitriles and alcohols. Solution: Use a milder or more selective reducing agent. For example, diisobutylaluminium hydride (DIBAL-H) can reduce nitriles to aldehydes.[7] For reduction to the amine, catalytic hydrogenation with a specific catalyst like cobalt boride can be more selective.[7] |
| Reaction Conditions | Temperature, pressure, and solvent can influence selectivity in catalytic hydrogenation.[7] Solution: Optimize reaction conditions. Lower temperatures and pressures often favor selectivity. The choice of solvent can also affect the outcome. |
| Presence of Other Reducible Groups | If the molecule contains other easily reducible groups (e.g., nitro, ester), they may be reduced concurrently. Solution: Choose a chemoselective reducing system. For instance, SnCl2·2H2O is known to selectively reduce aromatic nitro groups in the presence of nitriles.[8] Alternatively, protect sensitive functional groups before carrying out the reduction. |
Scenario 3: Incomplete Esterification of this compound
Question: My esterification reaction is not reaching completion, and I have a significant amount of unreacted starting material. What should I do?
| Potential Cause | Explanation & Recommended Solution |
| Equilibrium Limitation | Fischer esterification is an equilibrium process.[9] The presence of water, a byproduct, can shift the equilibrium back towards the reactants. Solution: Remove water as it is formed, for example, by using a Dean-Stark apparatus. Alternatively, use a large excess of the alcohol or carboxylic acid to drive the equilibrium towards the product.[9] |
| Insufficient Catalyst | The amount of acid catalyst may be too low to effectively protonate the carbonyl group of the carboxylic acid. Solution: Increase the catalyst loading. However, be cautious as excessive acid can lead to side reactions. |
| Steric Hindrance | If either the this compound or the carboxylic acid is sterically hindered, the reaction rate may be slow. Solution: Increase the reaction temperature and/or reaction time. Consider using a more active catalyst. |
| Poor Quality of Reagents | The presence of water in the starting materials can inhibit the reaction. Solution: Use anhydrous reagents and solvents. Ensure glassware is thoroughly dried before use.[15] |
III. Experimental Protocols
Protocol 1: Oxidation of this compound using Iron(II) Bromide and TEMPO[4][14]
This protocol describes a reliable method for the selective oxidation of this compound to 3-cyanobenzaldehyde.
Materials:
-
This compound (1.33 g, 10.0 mmol)
-
Iron(II) bromide (FeBr₂) (0.11 g, 0.5 mmol)
-
DL-alanine (0.09 g, 1 mmol)
-
TEMPO (0.16 g, 1 mmol)
-
1,4-Dioxane (30.0 mL)
-
Oxygen (balloon)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Combine this compound, iron(II) bromide, DL-alanine, and TEMPO in a round-bottom flask equipped with a magnetic stirrer.[14][16]
-
Add 30.0 mL of 1,4-dioxane to the flask.[16]
-
Purge the flask with oxygen and maintain an oxygen atmosphere using a balloon.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.[4][14]
-
The final product can be obtained after purification by column chromatography on silica gel.[14]
Protocol 2: Esterification of this compound with Acetic Acid using a Heterogeneous Catalyst[10]
This protocol outlines the use of a reusable solid acid catalyst for the synthesis of benzyl acetate.
Materials:
-
This compound
-
Acetic acid
-
Sulfated metal-incorporated MCM-48 catalyst (e.g., 9% w/w S-Fe-MCM-48)
-
Reaction vessel with temperature control and stirring
Procedure:
-
In a suitable reaction vessel, combine this compound and acetic acid in a 2:1 molar ratio.[10]
-
Add the S-Fe-MCM-48 catalyst (9% by weight of the reactants).[10]
-
Heat the solvent-free reaction mixture to 60 °C with stirring for 6 hours.[10]
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, the solid catalyst can be recovered by filtration for reuse.
-
The product, benzyl acetate, can be purified by distillation or chromatography.
IV. Visualizations
Caption: Workflow for the oxidation of this compound.
Caption: Generalized workflow for the esterification of this compound.
V. References
-
Benchchem. (n.d.). A comparative study of different catalysts for 3-Cyanobenzaldehyde reactions. Retrieved from
-
Benchchem. (n.d.). An In-depth Technical Guide to 3-Cyanobenzaldehyde. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Cyanobenzaldehyde. Retrieved from
-
Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Retrieved from
-
ResearchGate. (n.d.). Proposed reaction mechanisms for observed products with benzyl alcohol and NO3•. Retrieved from
-
MDPI. (n.d.). Selective Benzyl Alcohol Oxidation over Pd Catalysts. Retrieved from
-
PubMed. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Retrieved from
-
Benchchem. (n.d.). A Comparative Guide to Catalysts for the Oxidation of Substituted Benzyl Alcohols. Retrieved from
-
PubMed Central. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Retrieved from
-
Royal Society of Chemistry. (n.d.). Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Retrieved from
-
MDPI. (n.d.). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. Retrieved from
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from
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ResearchGate. (2018). Selective Benzyl Alcohol Oxidation over Pd Catalysts. Retrieved from
-
Frontiers. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Retrieved from
-
PubMed. (2025). Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. Retrieved from
-
ResearchGate. (2016). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed.... Retrieved from
-
Benchchem. (n.d.). Troubleshooting guide for incomplete reactions with 4-Chlorobenzyl chloride. Retrieved from
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Technical Support Center: Optimizing Reactions with 3-Cyanobenzyl Alcohol
A Guide to Understanding and Troubleshooting Solvent Effects on Reactivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize experimental outcomes involving 3-cyanobenzyl alcohol. A critical aspect of working with this substrate is understanding how the choice of solvent can significantly impact reaction rates, yields, and even reaction pathways. The electron-withdrawing nature of the nitrile group at the meta-position uniquely influences the electronic properties of the benzylic carbon, making solvent selection a pivotal parameter for experimental success.
Frequently Asked questions (FAQs)
Q1: How does solvent choice fundamentally alter the pathway for nucleophilic substitution reactions with this compound?
A1: The solvent's primary role is to stabilize or destabilize reactants, transition states, and intermediates. For this compound, which can undergo substitution via both SN1 and SN2 mechanisms, the solvent's polarity and its ability to hydrogen bond are determining factors.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents excel at stabilizing charged species through hydrogen bonding. They strongly solvate both the leaving group (e.g., a protonated hydroxyl group) and the carbocation intermediate that would form in an SN1 pathway.[1][2] The electron-withdrawing cyano group destabilizes a potential benzylic carbocation, making the SN1 pathway less favorable than for benzyl alcohol itself, but it can still occur under forcing conditions. However, these solvents also solvate the nucleophile, creating a "solvent cage" that blunts its reactivity, thereby disfavoring the SN2 mechanism.[1]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess strong dipoles capable of solvating cations but are poor at solvating anions because they lack acidic protons for hydrogen bonding.[1] This leaves the nucleophile "naked" and highly reactive, making them ideal for promoting SN2 reactions.[1] For this compound, where the primary benzylic position is accessible, the SN2 pathway is generally preferred, and polar aprotic solvents are the superior choice.
-
Nonpolar Solvents (e.g., toluene, hexane): These are typically poor choices for nucleophilic substitution on this polar substrate due to the low solubility of the alcohol and most common nucleophiles.[1]
Q2: My oxidation of this compound to 3-cyanobenzaldehyde is giving low yields. Could the solvent be the problem?
A2: Yes, the solvent is a critical parameter for oxidation efficiency. The ideal solvent must dissolve the alcohol and the oxidizing agent, remain inert to the oxidant, and facilitate the desired reaction rate without promoting side reactions. For many common oxidations of benzyl alcohols, polar aprotic solvents like acetonitrile or dichloromethane (CH₂Cl₂) are excellent starting points.[3][4] They provide good solubility for both the substrate and many oxidizing agents.[3] In some cases, aqueous mixtures, such as acetonitrile/water, can be highly effective, particularly when using water-soluble oxidants.[3] Poor solubility of either the reactant or the oxidant is a common cause of low yields.
Q3: I am observing significant side products, such as ethers during substitution or 3-cyanobenzoic acid during oxidation. How can I use solvent choice to improve selectivity?
A3: Unwanted side products are often a direct consequence of the reaction environment.
-
Solvolysis: If you are performing a nucleophilic substitution in a protic solvent (like ethanol), the solvent itself can act as a nucleophile, leading to the formation of an ether byproduct (3-cyanobenzyl ethyl ether in this case).[1] This is a classic competing solvolysis reaction.[1] To prevent this, switch to a non-nucleophilic, polar aprotic solvent like DMF or acetonitrile.
-
Over-oxidation: The formation of 3-cyanobenzoic acid indicates that the initially formed aldehyde is being further oxidized. This can be due to an oxidant that is too strong or reaction conditions that are too harsh. While oxidant choice is key, the solvent can play a role. Some solvent systems may stabilize the intermediate aldehyde hydrate, which can be more susceptible to oxidation. Running the reaction in an anhydrous solvent like CH₂Cl₂ can sometimes limit over-oxidation by minimizing hydrate formation.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Nucleophilic Substitution
| Potential Cause | Recommended Solution & Explanation |
| Poor Solubility of Reactants | Ensure both this compound and your nucleophile are fully dissolved. If solubility is an issue in a solvent like acetonitrile, consider moving to a more powerful polar aprotic solvent such as DMF or DMSO.[1] |
| Incorrect Solvent Polarity | If you are targeting an SN2 reaction, using a polar protic solvent (e.g., ethanol) will significantly slow the reaction by solvating and deactivating your nucleophile. Switch to a polar aprotic solvent (e.g., acetonitrile, DMF) to maximize nucleophile reactivity. [1][5] |
| Inadequate Activation of Alcohol | The hydroxyl group (-OH) is a poor leaving group. It must be activated, typically by protonation in strong acid or by converting it to a sulfonate ester (e.g., tosylate) or a halide.[6][7] In acidic media, ensure the acid is strong enough to protonate the alcohol effectively. For tosylation, ensure your solvent (e.g., pyridine, CH₂Cl₂) is anhydrous. |
| Moisture Contamination | Water can hydrolyze activated intermediates or compete as a nucleophile.[5] Ensure all glassware is oven-dried and use anhydrous solvents, especially when working with moisture-sensitive reagents like NaH or SOCl₂.[5] |
Issue 2: Over-oxidation to 3-Cyanobenzoic Acid
| Potential Cause | Recommended Solution & Explanation |
| Reaction Conditions Too Harsh | Over-oxidation is often a result of prolonged reaction times or excessive temperatures. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Inappropriate Solvent Choice | While less common than oxidant choice, the solvent can influence selectivity. If using an aqueous system, consider switching to a strictly anhydrous solvent like dichloromethane (CH₂Cl₂) to disfavor the formation of the aldehyde hydrate intermediate, which can be prone to further oxidation. |
| Oxidant is Too Powerful | This is the most common cause. If using a strong oxidant like KMnO₄ or Jones reagent, consider switching to a milder, more selective oxidant such as pyridinium chlorochromate (PCC) in CH₂Cl₂ or a TEMPO-based catalytic system.[1] |
Data Presentation: Solvent Properties and Their Influence
The following table provides a guide for solvent selection based on general principles of reactivity. The electron-withdrawing cyano group generally disfavors carbocation formation, making the SN2 pathway more likely than for unsubstituted benzyl alcohol.
| Solvent | Dielectric Constant (ε) | Type | Influence on SN1 | Influence on SN2 | Recommended For |
| Water (H₂O) | 80.1 | Polar Protic | Stabilizes carbocation and leaving group; high potential for solvolysis.[2] | Strongly solvates nucleophile, reducing its reactivity.[1] | Solvolysis studies. |
| Methanol (MeOH) | 32.7 | Polar Protic | Moderately stabilizes carbocation; risk of solvolysis to form methyl ether. | Solvates nucleophile, slowing the reaction. | Limited use; primarily for solvolysis. |
| Ethanol (EtOH) | 24.5 | Polar Protic | Moderately stabilizes carbocation; risk of solvolysis to form ethyl ether. | Solvates nucleophile, slowing the reaction. | Limited use; primarily for solvolysis. |
| DMSO | 46.7 | Polar Aprotic | Poorly solvates leaving group anion. | Excellent choice; solvates cation but leaves nucleophile highly reactive. | SN2 reactions. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Poorly solvates leaving group anion. | Good choice; effectively dissolves reactants and promotes high nucleophile reactivity.[1] | SN2 reactions, some oxidations.[8] |
| DMF | 36.7 | Polar Aprotic | Poorly solvates leaving group anion. | Excellent choice; high boiling point allows for higher reaction temperatures. | SN2 reactions. |
| Dichloromethane (CH₂Cl₂) | 9.1 | Polar Aprotic | Disfavored. | Good choice for reactions with neutral nucleophiles; common for oxidations. | Selective oxidations (e.g., with PCC). |
| Toluene | 2.4 | Nonpolar | Strongly disfavored. | Very slow; poor solubility of ionic nucleophiles. | Radical coupling reactions.[9] |
Visualizing Reaction Pathways and Workflows
Caption: Decision workflow for solvent selection in reactions of this compound.
Caption: Competing SN1 and SN2 pathways and the influence of solvent type.
Experimental Protocols
Protocol 1: SN2 Conversion of this compound to 3-Cyanobenzyl Azide
This protocol favors the SN2 pathway by first converting the alcohol to a better leaving group (mesylate) and then using a polar aprotic solvent for the substitution.
Materials:
-
This compound
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium azide (NaN₃)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Activation Step:
-
Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the formation of the mesylate by TLC.
-
Upon completion, quench the reaction with water and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.
-
-
Substitution Step:
-
Dissolve the crude 3-cyanobenzyl mesylate in anhydrous DMF.
-
Add sodium azide (NaN₃, 1.5 eq) to the solution.
-
Heat the mixture to 60-70 °C and stir for 2-4 hours, monitoring the disappearance of the mesylate by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic extracts, wash with water (2x) and brine (1x) to remove DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-cyanobenzyl azide.
-
Protocol 2: Selective Oxidation to 3-Cyanobenzaldehyde using PCC
This protocol uses a mild oxidant in an anhydrous solvent to minimize over-oxidation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Pyridinium chlorochromate (PCC)
-
Silica gel
Procedure:
-
In a round-bottom flask, suspend PCC (1.5 eq) in anhydrous CH₂Cl₂.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂.
-
Add the alcohol solution to the PCC suspension in one portion with vigorous stirring.
-
Stir the reaction mixture at room temperature. The mixture will become a dark, tarry brown. Monitor the reaction by TLC until the starting alcohol is consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.
-
Wash the silica plug thoroughly with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 3-cyanobenzaldehyde.
-
If necessary, purify the product by column chromatography on silica gel.
References
- BenchChem. (2025). Technical Support Center: Solvent Effects on the Reactivity of 4-Iodobenzyl Alcohol.
-
Young, P. R., & Jencks, W. P. (1977). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 99(25), 8238–8248. Available at: [Link]
-
ResearchGate. (n.d.). Comparative study between various solvents (Reaction conditions: benzyl alcohol (1 mmol), NaBrO3 (1.50 mmol), TMG- SO3H (10% mol), r.t.). [Image attached to a publication]. Available at: [Link]
-
Goldsmith, C. F., et al. (2019). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. Available at: [Link]
-
Lee, Y. M., et al. (2009). Oxidation of Benzyl Alcohols with Extraordinarily High Kinetic Isotope Effects. Bulletin of the Korean Chemical Society, 30(7), 1439-1443. Available at: [Link]
-
ResearchGate. (n.d.). Reactions of benzyl alcohol under different reaction conditions. [Image attached to a publication]. Available at: [Link]
-
Muthusamy, R., et al. (2011). Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanisms for observed products with benzyl alcohol and NO3•. [Image attached to a publication]. Available at: [Link]
-
Nguyen, T. T., et al. (2019). Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions. ChemistryOpen, 8(7), 896–901. Available at: [Link]
-
Choubey, G., & Kambo, N. (2011). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. International Journal of Chemical Kinetics, 43(3), 129-137. Available at: [Link]
-
LibreTexts Chemistry. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Available at: [Link]
-
MDPI. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Available at: [Link]
-
Bentley, T. W., & Llewellyn, G. (1990). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. Journal of the American Chemical Society, 112(10), 3974–3979. Available at: [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Alcohol Worked Problems-epoxides, activations, eliminations, retrosynthesis. [YouTube Video]. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity. Available at: [Link]
-
Hoveyda, A. H., et al. (2015). Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation. Journal of the American Chemical Society, 137(46), 14661–14674. Available at: [Link]
-
MedicineNet. (n.d.). Benzyl Alcohol: Skin Irritation Uses, Warnings, Side Effects, Dosage. Available at: [Link]
-
Patsnap Synapse. (2024). What are the side effects of Benzyl Alcohol?. Available at: [Link]
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Technical Support Center: Temperature Control in 3-Cyanobenzyl Alcohol Reactions
Introduction
3-Cyanobenzyl alcohol is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its dual reactivity, stemming from the hydroxyl and cyano functional groups, allows for a wide range of chemical transformations. However, this reactivity also makes it susceptible to side reactions and decomposition, particularly under suboptimal thermal conditions. Precise temperature control is not merely a suggestion but a critical parameter for ensuring reaction selectivity, maximizing yield, and guaranteeing the safety and reproducibility of your process.
This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for troubleshooting and understanding the nuances of temperature control in reactions involving this compound. We will explore the causality behind common experimental issues and provide actionable, field-proven advice to overcome them.
Troubleshooting Guide: A Problem-Solving Approach
This section is designed to address specific issues you may encounter during your experiments. Each question represents a common problem, followed by a detailed explanation of potential temperature-related causes and a logical workflow for diagnosis and resolution.
Question 1: My reaction yield is low, or the conversion of this compound is incomplete. Could temperature be the cause?
Answer: Absolutely. Both excessively low and high temperatures can lead to poor yields, but for different reasons.
-
Scenario A: Temperature is too low.
-
Causality: Chemical reactions require a minimum amount of energy, known as activation energy, to proceed at a reasonable rate. If the reaction temperature is insufficient, you may be "starving" the system of the energy it needs, resulting in a sluggish or stalled reaction. For many common transformations like esterification or oxidation, what works for a more reactive substrate may not be adequate for this compound.
-
Diagnosis:
-
Monitor Progress: Track the reaction using a suitable analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If you observe the persistence of the starting material spot/peak with little product formation over an extended period, insufficient temperature is a likely culprit.
-
Consult Literature: Compare your reaction temperature to established protocols for similar benzyl alcohol derivatives. While every reaction is unique, this can provide a valuable starting point.
-
-
Solution: Incrementally increase the reaction temperature by 5-10 °C and continue to monitor the conversion. Be cautious not to overshoot the optimal temperature, which can lead to the issues described below.
-
-
Scenario B: Temperature is too high.
-
Causality: Excessive heat can cause thermal decomposition of the starting material, reagents, or the desired product itself. This compound, like other benzyl alcohols, can be prone to degradation at elevated temperatures.[2] This leads to the formation of undesired, often colored, byproducts and a direct loss of your target molecule. Furthermore, high temperatures can accelerate side reactions, consuming starting material without forming the desired product.
-
Diagnosis:
-
Visual Observation: The appearance of dark brown or black coloration (charring) in the reaction mixture is a strong indicator of decomposition.
-
Analytical Monitoring: Using HPLC or GC-MS, look for the appearance of multiple new, unidentified peaks alongside a faster-than-expected disappearance of your product peak.
-
-
Solution: Reduce the temperature. If the reaction requires high heat to proceed, consider using a higher-boiling point solvent to allow for a reflux condition at a more controlled temperature or explore alternative, lower-temperature catalysts or reagents.
-
Troubleshooting Workflow: Low Yield
Caption: Competing reaction pathways in the oxidation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should be aware of for temperature control?
This compound is a low-melting solid or clear liquid at room temperature. [3][4]Key properties to consider are:
-
Melting Point: 28-32 °C [3]* Boiling Point: 165 °C at 16 mmHg [3]* Flash Point: 109 °C [3] Its low melting point means that for reactions run at or slightly above ambient temperature, the material may be a liquid, ensuring homogeneity. The high boiling point indicates it is not particularly volatile under normal atmospheric pressure heating conditions, but its thermal stability is limited. Hazardous decomposition can occur at high temperatures, releasing carbon oxides (CO, CO₂) and nitrogen oxides (NOx). [5] Q2: How does my choice of solvent affect temperature control?
The solvent is a critical component of your thermal management system.
-
Boiling Point: The solvent's boiling point sets the maximum temperature for a reaction at reflux. This can be used to your advantage to maintain a constant, predictable temperature.
-
Heat Capacity: Solvents with high heat capacity can absorb more heat energy with a smaller change in temperature, which helps to buffer against rapid temperature spikes from exothermic events.
-
Thermal Conductivity: Solvents with good thermal conductivity help to dissipate heat evenly throughout the reaction vessel, preventing the formation of localized hot spots. [6] Q3: What are best practices for setting up a temperature-controlled reaction?
Ensuring accurate and stable temperature is paramount.
-
Use an appropriate bath: For sub-ambient temperatures, use controlled baths like ice-water (0 °C) or dry ice-acetone (-78 °C). [7]For elevated temperatures, a silicone or mineral oil bath provides much more uniform heating than a heating mantle alone. [7]Sand baths are a safer alternative for very high temperatures. [7]* Monitor the internal temperature: The temperature of the heating bath is not the temperature of your reaction. Always place a calibrated thermometer or thermocouple probe directly into the reaction mixture. [8]* Ensure proper mixing: Vigorous stirring is essential to ensure uniform temperature distribution and prevent localized hot spots, especially during the addition of reagents to an exothermic reaction. [8][9]* Use automated systems: For critical processes, use a closed-loop control system (e.g., a PID controller connected to a heating/cooling circulator) to automatically maintain the setpoint temperature. [9] Q4: How does temperature affect esterification reactions with this compound?
Esterification is a reversible, equilibrium-driven reaction.
-
Rate vs. Equilibrium: Higher temperatures increase the reaction rate, allowing equilibrium to be reached faster. [10]However, they do not necessarily shift the equilibrium to favor more product.
-
Side Reactions: For ester synthesis, higher temperatures (e.g., >110-150 °C) can lead to side reactions like dehydration and ether formation. [10]* Water Removal: The key to driving an esterification reaction to completion is often the removal of the water byproduct (e.g., using a Dean-Stark apparatus). The temperature must be high enough to facilitate azeotropic removal with a solvent like toluene, but not so high as to cause decomposition.
Data Summary & Protocols
Illustrative Data: Temperature vs. Selectivity in Benzyl Alcohol Oxidation
The following table, adapted from data on general benzyl alcohol oxidation, illustrates the critical relationship between temperature, conversion, and selectivity. As temperature increases, conversion rate often improves, but selectivity towards the desired aldehyde can decrease due to over-oxidation.
| Temperature (°C) | Conversion of Benzyl Alcohol (%) | Selectivity for Benzaldehyde (%) | Reference |
| 50 | ~25% | >95% | Illustrative, based on [11] |
| 70 | ~40% | ~73% | [12] |
| 90 | ~65% | ~60% | Illustrative, based on [11] |
| 120 | >90% | ~73% (under specific conditions) | [13] |
Note: Absolute values are highly dependent on the specific catalyst, oxidant, and solvent system used. This table serves to demonstrate the general trend.
Protocol: Monitoring Reaction Progress with HPLC
High-Performance Liquid Chromatography (HPLC) is an invaluable tool for accurately monitoring the progress of your reaction, allowing you to make informed decisions about temperature adjustments. [1][14]
-
Method Development:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective for separating the relatively polar this compound from the less polar 3-cyanobenzaldehyde product.
-
Detection: Use a UV detector set to a wavelength where both starting material and product absorb (e.g., 254 nm).
-
-
Sample Preparation:
-
Carefully withdraw a small, representative aliquot (e.g., 20 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile). This stops the reaction and prepares the sample for analysis. [1]3. Analysis:
-
Inject the diluted sample onto the HPLC system.
-
Identify the peaks for your starting material and product based on their retention times (determined by injecting pure standards). [15] * By integrating the peak areas, you can calculate the relative amounts of each component and track the percent conversion over time. This quantitative data is essential for optimizing the reaction temperature.
-
References
-
Bensalah, N., et al. (2021). Effect of Ultrasound on the Green Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Applied Sciences. Available at: [Link]
-
LNEYA (n.d.). Best Practices and Technologies for Reactor Temperature Control in Chemical Reactions. Available at: [Link]
-
University of Rochester, Department of Chemistry (n.d.). Tips & Tricks: Heating and Cooling. Available at: [Link]
-
ResearchGate (n.d.). Effect of the reaction temperature on the oxidation of benzyl alcohol... Available at: [Link]
-
ResearchGate (n.d.). Influence of reaction temperature on benzyl alcohol oxidation over... Available at: [Link]
-
Fluorostore (2025). Temperature Control and Efficiency in Chemical Processing. Available at: [Link]
-
ResearchGate (n.d.). Effect of the reaction temperature in benzyl alcohol oxidation... Available at: [Link]
-
Proven Methods (2025). How to maintain constant temperature during experiments? Available at: [Link]
-
ResearchGate (n.d.). Effect of the temperature on the oxidation of benzyl alcohol. Available at: [Link]
-
American Chemical Society (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis. Available at: [Link]
-
Royal Society of Chemistry (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering. Available at: [Link]
-
MDPI (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes. Available at: [Link]
-
ResearchGate (n.d.). Effect of different temperature on the esterification. Available at: [Link]
-
ResearchGate (n.d.). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. Available at: [Link]
-
ResearchGate (n.d.). HPLC analysis of the reaction products. Retention times: benzyl alcohol, 1.9 min... Available at: [Link]
-
PubChem (n.d.). 3-(Hydroxymethyl)benzonitrile. Available at: [Link]
-
ResearchGate (n.d.). Influence of reaction temperature on the oxidation of benzyl alcohol... Available at: [Link]
-
ResearchGate (2023). At what temperature does benzyl alcohol and organic dye decompose, respectively? Available at: [Link]
-
ResearchGate (n.d.). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC... Available at: [Link]
-
ResearchGate (n.d.). Three Reagents In One: Ammonium Permanganate In The Oxidation Of Benzyl Alcohol. Available at: [Link]
-
ResearchGate (n.d.). Current Developments in Esterification Reaction: A Review on Process and Parameters. Available at: [Link]
-
ResearchGate (n.d.). Continuous Heterogeneously Catalyzed Oxidation of Benzyl Alcohol Using a Tube-in-Tube Membrane Microreactor. Available at: [Link]
-
ResearchGate (n.d.). Reaction conditions and yield of 3 for the esterification using an alcohol. Available at: [Link]
-
National Institutes of Health (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Science Advances. Available at: [Link]
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- 7. Tips & Tricks [chem.rochester.edu]
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- 15. researchgate.net [researchgate.net]
minimizing byproduct formation in 3-Cyanobenzyl alcohol derivatization
A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals
Welcome to the technical support center for 3-cyanobenzyl alcohol derivatization. As a Senior Application Scientist, I understand that while this compound is a versatile building block, its derivatization can be fraught with challenges, leading to difficult purifications and reduced yields. This guide is structured to provide direct, actionable answers to common problems encountered in the lab, focusing on the causality behind byproduct formation and the logic for overcoming these hurdles.
Part 1: General Troubleshooting & Foundational Principles
This section addresses overarching issues that are common to most derivatization reactions involving this compound.
Question: My reaction is sluggish or fails to go to completion, even when following a literature procedure. What are the primary factors to investigate?
Answer: This is a frequent issue that often boils down to a few key parameters. Before making significant changes to the reaction, it's crucial to validate your foundational setup.
-
Reagent Purity and Stoichiometry:
-
This compound Quality: The primary starting material can be a source of impurities. The most common impurity is 3-cyanobenzaldehyde, formed via air oxidation. Even small amounts can interfere with subsequent reactions. It is advisable to check the purity of your starting material by NMR or GC-MS and consider purification by recrystallization or flash chromatography if necessary.[1]
-
Solvent and Reagent Anhydrousness: The benzylic alcohol is sensitive to moisture, especially in reactions involving strong bases or water-sensitive intermediates. Ensure all solvents are rigorously dried and reactions are conducted under an inert atmosphere (Nitrogen or Argon).[1]
-
-
Reaction Conditions:
-
Temperature Control: Some derivatization reactions, particularly those involving highly reactive intermediates like in the Mitsunobu reaction, can be exothermic. Poor temperature control can lead to thermal decomposition and byproduct formation. Conversely, insufficient heating in equilibrium-driven processes like Fischer esterification will result in low conversion.[2][3]
-
Reaction Monitoring: Do not rely solely on the reaction time stated in a procedure. The best practice is to monitor the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[4][5] This provides real-time data on the consumption of starting material and the appearance of products and byproducts.
-
Question: I'm observing an unexpected spot on my TLC/peak in my HPLC chromatogram. What is the likely identity of this byproduct?
Answer: While definitive identification requires isolation and characterization, the most common byproducts in this compound chemistry are predictable.
-
3-Cyanobenzaldehyde: This is the most prevalent byproduct, arising from the oxidation of the benzylic alcohol.[6][7][8] It is more non-polar than the starting alcohol and will typically have a higher Rf on a normal-phase TLC plate.
-
Bis(3-cyanobenzyl) ether: This self-condensation product can form under acidic conditions, especially at elevated temperatures.[2]
-
Starting Material: Incomplete conversion is common. Always run a co-spot on your TLC plate with the starting material to confirm its presence.
-
Reagent-Derived Byproducts: Reactions like the Mitsunobu produce stoichiometric byproducts (e.g., triphenylphosphine oxide, dialkyl hydrazinedicarboxylate) that can complicate analysis and purification.[9]
The following troubleshooting workflow provides a systematic approach to diagnosing reaction issues.
Caption: A decision tree for troubleshooting underperforming reactions.
Part 2: Troubleshooting Specific Derivatization Reactions
2.1 Esterification Reactions
Esterification is one of the most common derivatizations. However, several side reactions can compete with the desired transformation.
Question: I'm attempting a Fischer esterification with a carboxylic acid and sulfuric acid catalyst, but my yield is low, and I see a significant amount of a less polar byproduct. What is happening?
Answer: This scenario points to two classic problems with Fischer esterification: equilibrium limitations and acid-catalyzed side reactions.
-
Equilibrium: The Fischer esterification is a reversible reaction.[3][10] To drive it towards the product, you must either use a large excess of one reactant (typically the alcohol) or remove water as it forms, often with a Dean-Stark apparatus. If you are using this compound as your limiting reagent, ensure your carboxylic acid is in significant excess.
-
Byproduct Formation (Self-Etherification): The "less polar byproduct" is very likely bis(3-cyanobenzyl) ether . Under strong acid catalysis (like H₂SO₄) and heat, the benzylic alcohol can be protonated, forming a good leaving group (water). Another molecule of the alcohol can then act as a nucleophile, displacing the water to form an ether.[2]
Mitigation Strategies:
-
Switch to Milder Conditions: Move away from harsh mineral acids. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is an excellent alternative that proceeds under mild, neutral conditions, completely avoiding ether formation.[11]
-
Use an Acyl Chloride: Convert the carboxylic acid to its corresponding acyl chloride first. The subsequent reaction with this compound is rapid, irreversible, and typically high-yielding, though it requires an additional synthetic step and the handling of a base (like pyridine or triethylamine) to scavenge the HCl byproduct.[11]
Caption: Esterification vs. competing ether formation.
2.2 Mitsunobu Reactions
The Mitsunobu reaction is powerful for creating C-O, C-N, and C-S bonds with stereochemical inversion, but it is notorious for purification challenges.[9][12][13]
Question: My Mitsunobu reaction appears to work based on TLC, but the purification is extremely difficult. My column fractions are contaminated with a white solid.
Answer: The white solid is almost certainly triphenylphosphine oxide (Ph₃PO) , a stoichiometric byproduct of the reaction. The other major byproduct, the reduced form of the azodicarboxylate (e.g., DEAD-H₂ or DIAD-H₂), is an oil that can also complicate chromatography.
Strategies for Byproduct Removal:
-
Crystallization: In many cases, Ph₃PO can be removed by concentrating the reaction mixture and triturating with a solvent in which the desired product is soluble but Ph₃PO is not (e.g., diethyl ether, hexanes).
-
Modified Reagents:
-
Polymer-supported Triphenylphosphine: Using a resin-bound phosphine allows the resulting phosphine oxide to be removed by simple filtration at the end of the reaction.[14]
-
Alternative Phosphines: Using phosphines designed for easier removal of their oxides, such as those with fluorous tags, can simplify purification.
-
-
Chemical Conversion: One effective, albeit less common, method involves treating the crude reaction mixture with MgCl₂ in a suitable solvent system. This can form a complex with the hydrazine byproduct, facilitating its removal.
Question: I'm trying to use an amide as a nucleophile in a Mitsunobu reaction, but I'm getting a mixture of products.
Answer: Amides are challenging nucleophiles in this context because they can react through either the nitrogen or the oxygen atom. While N-alkylation is usually the desired outcome, O-alkylation can become a significant side reaction, leading to the formation of an imidate ester.[14] The ratio of N- to O-alkylation is highly dependent on the substrate, the specific amide, and the reaction conditions.
Mitigation Strategies:
-
Use Imides or Sulfonamides: These are more acidic and reliable N-nucleophiles for Mitsunobu reactions. Phthalimide is a classic choice, providing a protected primary amine after deprotection (Gabriel synthesis).[9]
-
Solvent Choice: The polarity of the solvent can influence the N/O selectivity. Non-polar solvents often favor N-alkylation. A systematic screen of solvents like THF, toluene, and dichloromethane is recommended.
Part 3: Byproduct Identification & Analysis
A crucial step in troubleshooting is the accurate identification of byproducts. The table below summarizes key analytical data for common impurities.
| Byproduct Name | Structure | Key ¹H NMR Signal (CDCl₃, δ ppm) | Key IR Signal (cm⁻¹) |
| 3-Cyanobenzaldehyde | 3-(CHO)C₆H₄CN | Singlet ~10.0 ppm (aldehyde H) | ~1700 (C=O stretch), 2230 (C≡N stretch) |
| Bis(3-cyanobenzyl) ether | (3-(CN)C₆H₄CH₂)₂O | Singlet ~4.6 ppm (benzylic CH₂) | ~1100 (C-O-C stretch), 2230 (C≡N stretch) |
| 3-Cyanobenzoic acid | 3-(COOH)C₆H₄CN | Broad singlet >10 ppm (acid H) | 2500-3300 (broad O-H), ~1700 (C=O), 2230 (C≡N) |
| Triphenylphosphine oxide | (C₆H₅)₃P=O | Multiplet ~7.5-7.8 ppm | ~1190 (P=O stretch) |
Part 4: Key Experimental Protocols
Protocol 1: Steglich Esterification of this compound
This protocol provides a robust method for ester synthesis that avoids many of the byproducts associated with acid-catalyzed methods.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried, round-bottom flask under an inert atmosphere, add this compound, the carboxylic acid, and DMAP.
-
Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by TLC until the starting alcohol is consumed (typically 2-4 hours).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove residual DMAP), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography on silica gel.
Protocol 2: HPLC Method for Reaction Monitoring
This method is suitable for monitoring the conversion of this compound and the formation of common byproducts.[5]
Instrumentation:
-
HPLC system with UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water (with 0.1% formic acid or TFA)
-
B: Acetonitrile (with 0.1% formic acid or TFA)
Procedure:
-
Sample Preparation: Withdraw a small aliquot (~5-10 µL) from the reaction mixture. Dilute it significantly with acetonitrile (e.g., in a 1.5 mL vial) and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm or 254 nm[5]
-
Gradient: Start with a high percentage of Solvent A (e.g., 90% A) and ramp to a high percentage of Solvent B (e.g., 95% B) over 10-15 minutes. Hold for several minutes before re-equilibrating.
-
-
Analysis: Identify peaks based on the retention times of pure standards (starting material, expected product). The typical elution order on a reverse-phase column is: 3-cyanobenzoic acid (most polar) -> this compound -> 3-cyanobenzaldehyde -> ester/ether products (least polar).
References
- An In-depth Technical Guide to 3-Cyanobenzaldehyde. Benchchem.
- Comparative study of different catalysts for 3-Cyanobenzaldehyde reactions. Benchchem.
- Application Notes and Protocols for the Synthesis of 3-Cyanobenzaldehyde. Benchchem.
- Reactivity of the cyano and aldehyde groups in 3-Cyanobenzaldehyde. Benchchem.
- From [(11)C]CO2 to [(11)C]amides: a rapid one-pot synthesis via the Mitsunobu reaction. Royal Society of Chemistry.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Mitsunobu Reaction - Common Conditions.
- Technical Support Center: Esterification of Substituted Benzoic Acids. Benchchem.
- Mitsunobu Reaction. Organic-Chemistry.org.
- Mitsunobu and Related Reactions: Advances and Applic
- Production of 3-(or 4-)cyanobenzaldehyde.
- Analytical Methods.
- Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids.
- Method for etherifying a benzyl alcohol, resulting products and applications.
- Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
- Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Derivatiz
- Impurity profiling and HPLC methods for drug quality compliance. AMSbio.
- Troubleshooting guide for incomplete reactions with 4-Chlorobenzyl chloride. Benchchem.
- Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new deriv
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online.
- Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. MDPI.
- Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers.
- Acid to Ester - Common Conditions.
- Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science.
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- HPLC Troubleshooting Guide. Agilent Technologies.
- A Comparative Guide to Analytical Methods for Monitoring Bromobenzyl Cyanide Reactions. Benchchem.
- This compound. ChemicalBook.
- Method for reducing benzyl alcohol in benzyl cyanide.
- Process for the preparation of 3-hydroxybenzyl alcohol.
- Process for the purification of benzyl alcohol.
- Method for purifying benzyl alcohol.
- Benzonitrile and process for preparing benzyl alcohol.
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- 13. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Stability of 3-Cyanobenzyl Alcohol Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 3-cyanobenzyl alcohol in acidic environments. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and mitigate potential stability issues in your experiments.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter when working with this compound under acidic conditions.
Issue 1: Appearance of an Unexpected Carboxylic Acid Impurity
Symptom: You observe a new, more polar peak in your HPLC chromatogram, or you isolate a byproduct identified as 3-carboxybenzyl alcohol or 3-cyanobenzoic acid after subjecting this compound to acidic conditions.
Root Cause Analysis: The primary instability of this compound in acidic media is the acid-catalyzed hydrolysis of the nitrile group (-CN). This reaction proceeds in a stepwise manner, first to a primary amide (3-(hydroxymethyl)benzamide) and subsequently to a carboxylic acid (3-(hydroxymethyl)benzoic acid, also known as 3-carboxybenzyl alcohol). The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water.[1][2]
dot
Caption: Acid-catalyzed hydrolysis of the nitrile group.
Immediate Actions:
-
Neutralize the Reaction Mixture: If the reaction is ongoing, immediately neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to quench the acid-catalyzed hydrolysis.
-
Confirm Impurity Identity: Use analytical techniques such as LC-MS or co-injection with a standard of 3-carboxybenzyl alcohol to confirm the identity of the impurity.
Preventative Measures:
-
pH Control: Maintain the pH of your solution as close to neutral as possible. If acidic conditions are required for another part of your molecule, consider the use of a milder acid or a buffered system.
-
Temperature Management: The rate of hydrolysis is temperature-dependent. If possible, conduct your reaction at a lower temperature to minimize the rate of this side reaction.
-
Protecting Groups: For multi-step syntheses where the nitrile group must be preserved under acidic conditions, consider protecting the alcohol functionality as a silyl ether (e.g., TBDMS) or another acid-labile protecting group. This can alter the electronic properties of the molecule and potentially reduce the rate of nitrile hydrolysis.[3]
Issue 2: Formation of a Higher Molecular Weight Impurity
Symptom: You observe a new, less polar peak in your chromatogram, potentially with a mass corresponding to a dimer or a related adduct.
Root Cause Analysis: Under strongly acidic conditions, benzyl alcohols can undergo self-condensation to form dibenzyl ethers. This reaction is an acid-catalyzed dehydration. The alcohol is first protonated to form a good leaving group (water), which then departs to form a benzyl carbocation. This carbocation is then attacked by the oxygen of another molecule of this compound.
dot
Caption: Acid-catalyzed formation of dibenzyl ether.
Immediate Actions:
-
Dilute the Reaction: Diluting the reaction mixture can disfavor this bimolecular reaction.
-
Characterize the Byproduct: Use mass spectrometry to confirm the molecular weight of the impurity and NMR to elucidate its structure.
Preventative Measures:
-
Avoid Strong, Non-nucleophilic Acids: Acids like sulfuric acid are particularly effective at promoting dehydration. If possible, use an acid with a nucleophilic counter-ion (e.g., HCl) which might favor other reaction pathways over ether formation.
-
Control Reaction Time: Minimize the exposure of this compound to acidic conditions to reduce the extent of this and other side reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: At what pH does the hydrolysis of the nitrile group in this compound become significant?
Q2: Can I use hydrochloric acid (HCl) with this compound?
A2: Caution is advised. While HCl is a common laboratory acid, in addition to promoting nitrile hydrolysis, the chloride ion can act as a nucleophile and displace the hydroxyl group (after protonation) to form 3-cyanobenzyl chloride.[4][5] This is a nucleophilic substitution reaction. If your experimental conditions require a strong acid, consider using a non-nucleophilic acid like sulfuric acid or perchloric acid, but be mindful of the potential for ether formation as described in Issue 2.
Q3: What analytical method is recommended for monitoring the stability of this compound?
A3: A stability-indicating HPLC method is the most suitable approach. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) will generally provide good separation of this compound from its more polar degradation product, 3-carboxybenzyl alcohol, and other potential impurities.[6][7][8] UV detection at approximately 220-230 nm is typically appropriate.
Q4: Are there any compatible acidic reagents that are less likely to cause degradation?
A4: The choice of acid depends on the specific requirements of your reaction. For general pH adjustment, weaker organic acids like acetic acid or formic acid are less likely to cause significant degradation compared to strong mineral acids. Buffered solutions can also provide better control over the pH and minimize excursions into highly acidic territory.
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.
-
Acidic Stress:
-
To 1 mL of the stock solution, add 9 mL of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At timed intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Stress (for comparison):
-
To 1 mL of the stock solution, add 9 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours, taking neutralized aliquots at the same time points.
-
-
Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This method is a starting point and may require optimization for your specific system and impurities.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
References
- Paterson, I., & Coworkers. (1994). J. Am. Chem. Soc., 116, 9391.
- Lidwell, O. M., & Bell, R. P. (1941). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society (Resumed), 801.
- Urakami, K., Kobayashi, C., Miyazaki, Y., Nishijima, K., Yoshimura, Y., & Hashimoto, K. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical & Pharmaceutical Bulletin, 48(9), 1299-1303.
- Krieble, V. K., & Noll, C. I. (1939). The hydrolysis of nitriles with acids. Journal of the American Chemical Society, 61(3), 560-563.
- Fisher Scientific. (2014).
- Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- MDPI. (2020). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, 25(21), 5099.
- SIELC Technologies. (n.d.). Separation of 3-Chlorobenzyl alcohol on Newcrom R1 HPLC column.
- ACS Publications. (2023). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol.
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
- Khan Academy. (n.d.).
- Benchchem. (2023). Comparative Guide to HPLC Purity Analysis of 2-Bromo-3,6-dichlorobenzyl alcohol.
- PubMed. (1987). Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography.
- Sarzyński, D. S., & Majerz, I. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3124.
- PubMed. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3124.
- Cole-Parmer. (n.d.).
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Acta Poloniae Pharmaceutica. (2005). DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. 62(5), 339-344.
- Master Organic Chemistry. (2023).
- Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles.
- ResearchGate. (2000).
- ChemicalBook. (n.d.). This compound.
- SafetyBuyer. (n.d.).
- University of Colorado Boulder. (n.d.).
- Bal Seal Engineering. (n.d.).
- ResearchGate. (2015). Reaction of hydroxybenzyl alcohols under hydrothermal conditions.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
Sources
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- 2. The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep in Pearson+ [pearson.com]
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- 5. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: 3-Cyanobenzyl Alcohol Reaction Workups
Welcome to the technical support center for 3-Cyanobenzyl alcohol reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and purification of reactions involving this versatile reagent. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and reaction workups of this compound.
Q1: What are the primary safety precautions I should take when working with this compound and its reaction mixtures?
A1: this compound is harmful if swallowed, in contact with skin, or if inhaled.[1] Always handle this compound in a well-ventilated area or a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] In case of contact, wash the skin thoroughly with soap and water and for eye contact, rinse cautiously with water for several minutes.[1][2] It is crucial to review the Safety Data Sheet (SDS) before starting any experiment.[1][2][3]
Q2: My reaction mixture is a complex emulsion after aqueous workup. How can I break it?
A2: Emulsions are common when dealing with aromatic compounds. To break an emulsion, you can try the following:
-
Addition of Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, forcing the separation of layers.
-
Filtration through Celite: Passing the entire mixture through a pad of Celite can help to break up the emulsion by disrupting the interface.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
-
Changing the Solvent: Adding a small amount of a different organic solvent with a different polarity might disrupt the emulsion.
Q3: I am struggling to remove an unreacted starting material, this compound, from my non-polar product. What purification strategy is most effective?
A3: Since this compound possesses a polar hydroxyl group, it can be effectively separated from non-polar products using silica gel column chromatography. A solvent system with a gradient of increasing polarity, such as a mixture of hexane and ethyl acetate, will allow the non-polar product to elute first, while the more polar this compound will be retained longer on the column.[4]
Q4: After my oxidation reaction, I suspect the formation of 3-Cyanobenzoic acid as a byproduct. How can I remove it during the workup?
A4: 3-Cyanobenzoic acid, being acidic, can be easily removed by a basic aqueous wash. Extract your reaction mixture with a dilute aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). The 3-Cyanobenzoic acid will be deprotonated to form the corresponding carboxylate salt, which is highly soluble in the aqueous layer and can be separated. Be cautious of potential effervescence due to CO₂ evolution.
Section 2: Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for specific reactions involving this compound, presented in a problem-solution format.
Guide 1: Oxidation of this compound to 3-Cyanobenzaldehyde
Problem 1: Low or no conversion of the starting material.
-
Potential Cause: Inefficient oxidant or deactivation of the catalyst.
-
Solution:
-
Verify Oxidant Activity: Ensure your oxidizing agent is fresh and has been stored correctly. For instance, some chromium-based reagents can be hygroscopic and lose activity.
-
Catalyst Poisoning: If using a catalyst, ensure the reaction is free from impurities that could act as catalyst poisons. Purifying the starting material or solvent may be necessary.
-
Reaction Conditions: Re-evaluate the reaction temperature and time. Some oxidations may require gentle heating to initiate.[4]
-
Problem 2: Over-oxidation to 3-Cyanobenzoic acid.
-
Potential Cause: The oxidizing agent is too strong or the reaction time is too long.
-
Solution:
-
Milder Oxidant: Switch to a milder oxidizing agent. For example, Pyridinium chlorochromate (PCC) or a TEMPO-based catalytic system can be more selective for the aldehyde.[4]
-
Monitor Reaction Progress: Closely monitor the reaction using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further oxidation.
-
Control Temperature: Running the reaction at a lower temperature can often reduce the rate of over-oxidation.
-
Experimental Protocol: TEMPO-Catalyzed Oxidation of this compound[5]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like 1,4-dioxane.
-
Addition of Reagents: Add TEMPO (0.1 eq), rac-Alanine-OH (0.1 eq), and Iron(II) bromide (0.05 eq).
-
Oxygen Atmosphere: Purge the flask with oxygen (an oxygen-filled balloon is sufficient).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by TLC.
-
Workup:
-
Cool the reaction to room temperature.
-
Filter the mixture to remove any solids.
-
Dilute the filtrate with an organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system.
Guide 2: Fischer Esterification of this compound
Problem 1: Low yield of the desired ester.
-
Potential Cause: The equilibrium of the reaction is unfavorable. Fischer esterification is a reversible process.[5][6]
-
Solution:
-
Use Excess Reagent: Use a large excess of either the carboxylic acid or this compound to shift the equilibrium towards the product side.[5]
-
Remove Water: The removal of water, a byproduct, will also drive the reaction forward. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.[7]
-
Increase Catalyst Loading: A slight increase in the amount of acid catalyst (e.g., sulfuric acid) can improve the reaction rate.
-
Problem 2: Side product formation, such as ether formation.
-
Potential Cause: High reaction temperatures can promote the self-condensation of this compound to form a dibenzyl ether.
-
Solution:
-
Optimize Temperature: Conduct the reaction at the lowest effective temperature.
-
Control Reagent Addition: If using a highly reactive carboxylic acid derivative (like an acid chloride), add it slowly to a cooled solution of this compound to control the reaction exotherm.
-
Experimental Workflow: Fischer Esterification
Caption: Workflow for Fischer Esterification.
Section 3: Data Summary and Visualization
Table 1: Common Solvents for Workup and Purification
| Solvent System (v/v) | Application | Rationale |
| Hexane/Ethyl Acetate | Column Chromatography | Good for separating compounds of varying polarity. Increasing the proportion of ethyl acetate increases the eluent polarity. |
| Dichloromethane | Extraction | A versatile solvent for extracting a wide range of organic compounds. Its immiscibility with water is key. |
| Diethyl Ether | Extraction | Another common extraction solvent, though more volatile and flammable than dichloromethane. |
| Saturated NaHCO₃ (aq) | Aqueous Wash | To remove acidic impurities like unreacted carboxylic acids or acidic byproducts. |
| Saturated NaCl (aq) / Brine | Aqueous Wash | To break emulsions and remove residual water from the organic layer. |
Diagram 1: General Troubleshooting Logic for this compound Reactions
Caption: Troubleshooting workflow for reactions.
References
-
Free SDS Search. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing aromatic nitrile.
- Google Patents. (n.d.). Purification of aromatic nitriles.
-
StudySmarter. (2023). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. Retrieved from [Link]
-
Harper, D. B. (1977). Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. Biochemical Journal, 165(2), 309–319. Retrieved from [Link]
-
Nagro, T., et al. (2002). Transformation of aliphatic and aromatic nitriles by a nitrilase from Pseudomonas sp. Canadian Journal of Microbiology, 48(5), 435-441. Retrieved from [Link]
-
Harrison, J. C., & Wells, J. R. (2012). 2-Butoxyethanol and Benzyl Alcohol Reactions with the Nitrate Radical: Rate Coefficients and Gas-Phase Products. International Journal of Chemical Kinetics, 44(12), 846-857. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction conditions and yield of 3 for the esterification using an alcohol. Retrieved from [Link]
-
Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone. Retrieved from [Link]
-
Hubbard, D. (2020). CHEM 2212L Experiment 3 - Oxidation of an Unknown Alcohol. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). A Mechanistic Study of the Oxidation of Substituted Benzyl Alcohols with Trichloroisocyanuric Acid. Retrieved from [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. ACS Catalysis, 10(5), 3216-3226. Retrieved from [Link]
-
Reddy, K. S., et al. (2016). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ACS Omega, 1(4), 634-641. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]
-
Reddy, K. S. N., et al. (2025). Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. ACS Omega. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization. Retrieved from [Link]
-
Lecomte, S., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Sustainable Chemistry & Engineering, 11(46), 16655-16664. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Ogiwara, Y., et al. (2024). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. Organic & Biomolecular Chemistry, 22(40), 8235-8239. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Alcohol Worked Problems-epoxides, activations, eliminations, retrosynthesis. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
PubChem. (n.d.). p-Cyanobenzyl alcohol. Retrieved from [Link]
Sources
Technical Support Center: Monitoring the Oxidation of 3-Cyanobenzyl Alcohol
Welcome to the technical support center for monitoring the reaction progress of 3-Cyanobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for accurate reaction monitoring. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Introduction to Reaction Monitoring
The oxidation of this compound to 3-Cyanobenzaldehyde is a common transformation in organic synthesis. A typical oxidizing agent for this conversion is activated Manganese Dioxide (MnO₂), which offers high selectivity for benzylic alcohols.[1][2] Monitoring the reaction is crucial to determine the point of completion, identify the formation of byproducts, and optimize reaction conditions for yield and purity. Both TLC and HPLC are powerful techniques for this purpose, each with its own set of advantages and potential challenges.[3]
This guide will provide a comprehensive overview of method development, standard procedures, and extensive troubleshooting for both techniques.
Part 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is an invaluable tool for rapid, qualitative assessment of a reaction's progress.[4] Its speed and low cost make it ideal for frequent checks. The principle lies in the differential partitioning of the analyte between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent).[5]
TLC Method Development & Standard Procedure
The key to successful TLC monitoring is achieving good separation between the starting material (this compound) and the product (3-Cyanobenzaldehyde). The product, being an aldehyde, is typically less polar than the starting alcohol. Therefore, it will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value.[5]
The Rf is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6][7][8]
Experimental Protocol: Step-by-Step TLC Analysis
-
Plate Preparation: Obtain a silica gel TLC plate (e.g., Merck silica gel 60 F-254).[4] Using a pencil, gently draw a baseline about 1 cm from the bottom. Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[9][10]
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of this compound in a volatile solvent like ethyl acetate or dichloromethane to a concentration of about 1%.[11]
-
Reaction Mixture (Rxn): Withdraw a small aliquot from the reaction vessel using a capillary spotter.[10] If the reaction solvent has a high boiling point (e.g., DMF, DMSO), it may interfere with the TLC, causing streaking.[12] In such cases, dilute the aliquot in a more volatile solvent.
-
-
Spotting:
-
Using a capillary tube, spot the prepared SM solution on the leftmost mark.
-
Spot the Rxn mixture on the rightmost mark.
-
For the co-spot lane in the middle, first spot the SM, and then carefully spot the Rxn mixture on top of it.[9][10] The co-spot is crucial for confirming if the spot in the reaction mixture is indeed the starting material, especially when Rf values are close.[9]
-
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline.[13] Cover the chamber to maintain a saturated atmosphere. Allow the solvent to ascend until it is about 1 cm from the top of the plate.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots. Since this compound and 3-Cyanobenzaldehyde are aromatic, they should be visible under a UV lamp (254 nm).[4] Circle the spots with a pencil.
-
If spots are not UV-active or for better visualization, use a chemical stain like potassium permanganate, which reacts with the alcohol and aldehyde functional groups.[14]
-
Interpreting the TLC Plate
-
t=0: At the beginning of the reaction, you should see a prominent spot in the "Rxn" lane that corresponds to the Rf of the "SM" lane.
-
Reaction Progress: As the reaction proceeds, the spot corresponding to the starting material in the "Rxn" lane will diminish in intensity, and a new spot, corresponding to the product, will appear at a higher Rf.
-
Completion: The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.[10][15]
Recommended Starting Eluent Systems
| Eluent System | Ratio (v/v) | Polarity | Expected Rf (Alcohol) | Expected Rf (Aldehyde) |
| Hexanes:Ethyl Acetate | 4:1 | Low-Medium | ~0.2-0.3 | ~0.5-0.6 |
| Dichloromethane | 100% | Medium | ~0.4-0.5 | ~0.7-0.8 |
| Toluene:Acetone | 9:1 | Medium | ~0.3-0.4 | ~0.6-0.7 |
Note: These are starting points. The ideal Rf for the starting material is around 0.2-0.3 to allow for clear separation from the product.[16]
Troubleshooting Guide for TLC
Q1: The spots are streaking or smearing. What could be the cause?
A1: Streaking is a common issue in TLC and can be attributed to several factors:
-
Sample Overloading: The most frequent cause is applying too much sample to the plate.[11][13] This saturates the stationary phase, leading to a continuous band rather than a distinct spot.
-
Solution: Dilute your sample and re-spot. A concentration of around 1% is usually sufficient.[11]
-
-
Highly Polar Compounds: Acidic or basic functional groups can interact strongly with the silica gel, causing streaking.[14]
-
Solution: For acidic compounds, add a small amount of acetic acid (e.g., 1%) to the eluent. For basic compounds, add a small amount of triethylamine (e.g., 1%).[17]
-
-
Inappropriate Solvent System: If the eluent is too polar, it may not effectively move a highly polar compound, causing it to streak from the baseline.
-
Solution: Experiment with a less polar eluent system.
-
-
Reaction Solvent Interference: High-boiling point reaction solvents like DMF or DMSO can cause significant streaking.[12]
-
Solution: After spotting the plate, place it under a high vacuum for a few minutes to evaporate the residual solvent before developing.[12]
-
Q2: All my spots are at the baseline or at the solvent front. How do I fix this?
A2: This indicates that the polarity of your eluent is not matched to your compounds.
-
Spots at the Baseline: The eluent is not polar enough to move the compounds up the plate.[17]
-
Solution: Increase the polarity of the eluent. For a hexanes:ethyl acetate mixture, increase the proportion of ethyl acetate.
-
-
Spots at the Solvent Front: The eluent is too polar, causing all compounds to travel with the solvent front.[16][17]
-
Solution: Decrease the polarity of the eluent. For a hexanes:ethyl acetate mixture, increase the proportion of hexanes.
-
A good rule of thumb is to aim for an Rf value between 0.3 and 0.7 for the compound of interest.[16]
Q3: I can't see any spots on my TLC plate after development. What went wrong?
A3: There are a few possibilities:
-
Sample is Too Dilute: The concentration of your analyte may be too low to be detected.[13][17]
-
Compound is Not UV-Active: While this compound and its aldehyde are expected to be UV-active, some compounds are not.
-
Sample Dissolved in the Solvent Reservoir: If the baseline where you spotted your samples was below the solvent level in the developing chamber, your samples would have dissolved into the solvent pool instead of migrating up the plate.[11][13]
-
Solution: Always ensure the baseline is above the solvent level.
-
-
Evaporation of Volatile Compounds: If your product is highly volatile, it may have evaporated from the plate.[17]
-
Solution: This is less likely for 3-Cyanobenzaldehyde but is a consideration for more volatile compounds. Visualize the plate immediately after development.
-
Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC offers a significant advantage over TLC in its quantitative capabilities and higher resolution.[3] It is the preferred method for accurate determination of reaction conversion and purity. For aromatic compounds like this compound and 3-Cyanobenzaldehyde, Reversed-Phase HPLC (RP-HPLC) is the most suitable technique.[3]
HPLC Method Development & Standard Procedure
In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.[19] The less polar compound (3-Cyanobenzaldehyde) will have a stronger affinity for the stationary phase and thus a longer retention time compared to the more polar this compound.
Experimental Protocol: Step-by-Step HPLC Analysis
-
System Preparation: Ensure the HPLC system is properly equilibrated with the initial mobile phase conditions. Run a blank gradient (injecting only the mobile phase) to check for a stable baseline.[20]
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by diluting in a cold solvent).
-
Dilute the aliquot to an appropriate concentration (e.g., 1 mg/mL) with the mobile phase or a compatible solvent like acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.[21]
-
-
Analysis: Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.[3] Run the analysis using the developed method.
-
Data Interpretation:
-
Identify the peaks corresponding to this compound and 3-Cyanobenzaldehyde based on their retention times (established by injecting pure standards).
-
The reaction progress is monitored by the decrease in the peak area of the starting material and the increase in the peak area of the product.
-
Reaction completion is determined when the starting material peak is no longer detectable.
-
Recommended Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 or Phenyl, 150 x 4.6 mm, 5 µm | C18 is a good general-purpose reversed-phase column.[19] Phenyl phases can offer enhanced selectivity for aromatic compounds through π-π interactions.[22][23] |
| Mobile Phase A | Water (with 0.1% Formic Acid) | Formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing for polar compounds, and provides protons for mass spectrometry detection if used.[24] |
| Mobile Phase B | Acetonitrile (with 0.1% Formic Acid) | Acetonitrile is a common organic modifier in reversed-phase chromatography. |
| Elution Mode | Gradient | A gradient elution is recommended for separating compounds with different polarities and for cleaning the column of any strongly retained impurities.[25] |
| Gradient Program | 5-95% B over 10-20 minutes | A "scouting gradient" is an excellent starting point for method development.[20][25] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[26] |
| Detection Wavelength | 220 nm or 254 nm | Aromatic compounds absorb strongly in the UV region. |
Troubleshooting Guide for HPLC
Q1: My peaks are tailing. What is causing this and how can I fix it?
A1: Peak tailing, where the peak is asymmetrical with a "tail," is a frequent issue.[27]
-
Secondary Interactions: The most common cause for basic or polar compounds is interaction with acidic silanol groups on the silica-based stationary phase.[27][28]
-
Solution: Add an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (0.05-0.1%). This protonates the silanol groups, minimizing these interactions.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds at the column inlet or degradation of the stationary phase can lead to tailing.[29]
-
Solution: Use a guard column to protect the analytical column.[29] Regularly flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.
-
-
Incorrect pH of Mobile Phase: If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to poor peak shape.[27]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
-
Q2: I am seeing broad peaks. What does this indicate?
A2: Broad peaks can significantly reduce resolution and sensitivity.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.
-
Solution: Use tubing with the smallest possible internal diameter and length.
-
-
Column Overloading: Injecting too much sample can saturate the column.[26][29]
-
Column Degradation: A void at the head of the column or deterioration of the packing material can cause broadening.[28][29]
-
Solution: This often requires column replacement.
-
Q3: My peaks are splitting or I see a shoulder on my main peak. What is the problem?
A3: Split peaks usually indicate a problem with the sample path at the head of the column.
-
Partially Blocked Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.
-
Solution: Filter all samples and mobile phases. A guard column can also help. You can try back-flushing the column (if the manufacturer allows) to dislodge particulates.
-
-
Column Void: A void or channel in the packing material at the column inlet can cause the sample to travel through different paths.[21][28]
-
Solution: This usually indicates a damaged column that needs to be replaced.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[21]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[21]
-
Workflow and Logic Diagrams
DOT Script for TLC Troubleshooting Workflow
Caption: Troubleshooting workflow for common TLC issues.
DOT Script for HPLC Peak Shape Troubleshooting
Caption: Troubleshooting guide for HPLC peak shape problems.
References
- Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder, Department of Chemistry.
- How to Calculate Retention Factors in Thin-Layer Chromatography. (2021, June 9). Study.com.
- Thin Layer Chromatography. (n.d.). University of Toronto Scarborough, Chemistry Online.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube.
- Calculating Retention Factors. (n.d.). Scribd.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI.
- The Retention Factor. (2022, April 8). Chemistry LibreTexts.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder.
- Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025, February 21). Mastelf.
- HPLC Column Selection Guide. (n.d.). Chromtech.
- Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts.
- HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences.
- Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio.
- HPLC Column Selection: Core to Method Development (Part I). (2025, November 5). Welch Materials.
- Troubleshooting for Thin Layer Chromatography. (2021, December 8). SiliCycle.
- Understanding Gradient HPLC. (n.d.). LCGC International.
- The Secrets of Successful Gradient Elution. (2017, May 1). LCGC International.
- Monitoring Reactions by TLC. (n.d.). Washington State University.
- How To: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry.
- Uses of TLC. (2022, April 18). Chemistry LibreTexts.
- Separation of 3-Chlorobenzyl alcohol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Use of TLC to monitor the progress of an enzymatic synthesis.... (n.d.). ResearchGate.
- Manganese Dioxide. (n.d.). Common Organic Chemistry.
- TLC monitoring for oxidation reaction completion. (n.d.). ResearchGate.
- MnO2 oxidation reaction|| solved questions. (2020, July 14). YouTube.
- A Comparative Guide to Analytical Methods for Monitoring Bromobenzyl Cyanide Reactions. (n.d.). Benchchem.
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Validation & Comparative
A Comparative Guide to 3-Cyanobenzyl Alcohol and 2-Cyanobenzyl Alcohol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis and molecular design, the positional isomerism of functional groups on an aromatic ring can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth technical comparison of two such isomers: 3-Cyanobenzyl alcohol and 2-Cyanobenzyl alcohol. As crucial building blocks in the development of novel therapeutics, a comprehensive understanding of their distinct characteristics is paramount for researchers, medicinal chemists, and process development scientists.
This document moves beyond a simple cataloging of data, offering insights into the underlying chemical principles that govern the behavior of these isomers. By explaining the "why" behind their differing properties, we aim to empower scientists to make more informed decisions in experimental design and synthetic strategy.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift of the cyano group from the meta (3-position) to the ortho (2-position) of the benzyl alcohol scaffold results in significant alterations to the physical properties of these compounds. These differences, summarized in the table below, have practical implications for handling, purification, and formulation.
| Property | This compound | 2-Cyanobenzyl Alcohol |
| CAS Number | 874-97-5[1][2][3] | 89942-45-0[4][5] |
| Molecular Formula | C₈H₇NO[2][6] | C₈H₇NO[4][5] |
| Molecular Weight | 133.15 g/mol [2][6] | 133.15 g/mol [4] |
| Appearance | Colorless to light yellow liquid or solid[7][8] | Information not readily available |
| Melting Point | 28-32 °C[1][9] | Information not readily available |
| Boiling Point | 165 °C at 16 mmHg[8] | Information not readily available |
| Density | ~1.13 - 1.2 g/cm³[2] | Information not readily available |
| Solubility | Soluble in common organic solvents. | Expected to be soluble in common organic solvents. |
Expert Insights: The lower melting point of this compound suggests that its crystal lattice is less tightly packed compared to what might be expected for the 2-isomer. The ortho-cyano group in 2-Cyanobenzyl alcohol can participate in intramolecular hydrogen bonding with the adjacent hydroxymethyl group. This internal interaction can reduce the availability of the hydroxyl proton for intermolecular hydrogen bonding, which typically raises the boiling point. Conversely, the intramolecular hydrogen bond might lead to a more compact structure, potentially increasing the melting point compared to the 3-isomer where such an interaction is not possible.
Spectroscopic Signatures: Fingerprinting the Isomers
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide invaluable tools for distinguishing between these isomers and confirming their identity and purity.
¹H NMR Spectroscopy
The proton NMR spectra of both isomers will exhibit characteristic signals for the aromatic protons and the benzylic CH₂ group. The key differentiator lies in the splitting patterns and chemical shifts of the aromatic protons.
-
This compound: The aromatic region will show a more complex multiplet pattern due to the meta-substitution.
-
2-Cyanobenzyl Alcohol: The proximity of the electron-withdrawing cyano group to the CH₂OH group in the ortho position is expected to deshield the benzylic protons, shifting their signal further downfield compared to the 3-isomer. The aromatic protons will also exhibit a distinct splitting pattern characteristic of ortho-substitution.
¹³C NMR Spectroscopy
The carbon NMR spectra will also show clear differences:
-
The chemical shift of the benzylic carbon (C-7) will be influenced by the position of the cyano group.
-
The aromatic carbons will have distinct chemical shifts and coupling patterns depending on their proximity to the electron-withdrawing cyano group and the hydroxylmethyl group.
FT-IR Spectroscopy
The Infrared spectra of both compounds will display key absorbances:
-
A broad O-H stretching band around 3300-3500 cm⁻¹.
-
A C≡N stretching band around 2220-2240 cm⁻¹.
-
C-O stretching bands in the fingerprint region.
Expert Insights: In the IR spectrum of 2-Cyanobenzyl alcohol, the O-H stretching band may be sharper and shifted to a slightly lower wavenumber compared to the 3-isomer, which would be indicative of intramolecular hydrogen bonding.
Chemical Reactivity: The Impact of Positional Isomerism
The electronic and steric environment created by the cyano group's position dictates the reactivity of the benzylic alcohol. The cyano group is strongly electron-withdrawing through both induction and resonance.
Oxidation to the Aldehyde
The oxidation of the primary alcohol to the corresponding aldehyde is a fundamental transformation.
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A Senior Application Scientist's Comparative Guide to the Purity Analysis of Commercial 3-Cyanobenzyl Alcohol
For researchers, scientists, and drug development professionals, the purity of a chemical intermediate is not merely a number on a certificate of analysis; it is a critical determinant of reaction yield, byproduct formation, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 3-Cyanobenzyl alcohol, a key building block in the synthesis of various pharmaceuticals, is no exception. The presence of even trace impurities can have cascading effects on downstream processes.
This guide provides an in-depth, objective comparison of the principal analytical techniques for assessing the purity of commercial this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis of their performance based on experimental data.
Understanding the Impurity Profile of this compound
Effective purity analysis begins with a predictive understanding of the potential impurities. For this compound (C₈H₇NO), impurities typically arise from two main sources: the synthetic route and degradation over time.
-
Process-Related Impurities: These are substances that are byproducts of the manufacturing process or unreacted starting materials. A common synthesis route for this compound involves the reduction of 3-cyanobenzaldehyde. Incomplete reduction can leave traces of the starting aldehyde.
-
Degradation Products: As a benzyl alcohol, this compound is susceptible to oxidation, particularly when exposed to air and light. This can lead to the formation of the corresponding aldehyde and carboxylic acid.[1]
Based on these pathways, the most probable impurities in commercial this compound are:
-
3-Cyanobenzaldehyde: A primary oxidation product and a potential unreacted starting material. Its presence can interfere with subsequent reactions where the alcohol functionality is key.
-
3-Cyanobenzoic Acid: The result of further oxidation of 3-Cyanobenzaldehyde.[2] As an acidic impurity, it can affect the pH of reaction mixtures and catalyze unwanted side reactions.
A robust analytical method must be able to separate and quantify these structurally similar compounds from the main this compound peak.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds, making it an excellent choice for this compound and its primary impurities.[3] A reverse-phase method, where the stationary phase is non-polar and the mobile phase is polar, is ideal for separating these aromatic compounds.
Causality Behind Experimental Choices in HPLC
The selection of HPLC parameters is a deliberate process designed to achieve optimal separation (resolution) between the analyte and its impurities.
-
Column Chemistry: A C18 column is the standard choice for reverse-phase chromatography due to its excellent hydrophobic retention of aromatic compounds. The long carbon chains provide a high surface area for interaction.
-
Mobile Phase: A gradient elution using a mixture of water (often with a pH modifier like formic or phosphoric acid) and an organic solvent like acetonitrile is employed. The acid suppresses the ionization of the carboxylic acid impurity, leading to better peak shape and retention. The gradient, which involves increasing the proportion of the organic solvent over time, is crucial. It allows for the elution of the more polar 3-cyanobenzoic acid early in the run, followed by the this compound, and finally the less polar 3-cyanobenzaldehyde, all within a reasonable timeframe and with sharp, well-defined peaks.
-
Detection: A UV detector is ideal as all three compounds possess a chromophore (the benzene ring) and will absorb UV light, typically around 220-254 nm.
Experimental Protocol: Optimized Gradient RP-HPLC
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg/mL of the this compound sample in a 50:50 mixture of acetonitrile and water.
Caption: HPLC Purity Analysis Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Orthogonal Technique
GC-MS is an excellent alternative and complementary technique, particularly for identifying and quantifying volatile and semi-volatile impurities.[4] While 3-Cyanobenzoic acid is non-volatile and would require derivatization, GC-MS is highly effective for the analysis of this compound and 3-Cyanobenzaldehyde.
Causality Behind Experimental Choices in GC-MS
-
Separation Principle: GC separates compounds based on their boiling points and interaction with the stationary phase. This compound, being more polar and having a higher boiling point than 3-cyanobenzaldehyde, will have a longer retention time.
-
Column: A non-polar capillary column (e.g., DB-5ms) is a good choice for general-purpose separation of these types of aromatic compounds.
-
Mass Spectrometry Detection: The key advantage of MS is its ability to provide structural information based on the mass-to-charge ratio of the molecule and its fragmentation patterns.[5] This allows for unambiguous identification of impurities, even at trace levels.
Experimental Protocol: GC-MS Analysis
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 40 to 300
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like acetone or dichloromethane to a concentration of approximately 1 mg/mL.
Caption: GC-MS Impurity Identification Workflow.
Quantitative NMR (qNMR): The Absolute Purity Determination Method
Quantitative NMR has emerged as a powerful primary ratio method for determining the purity of organic compounds.[6][7] Its fundamental principle lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei giving rise to that signal. This allows for the direct quantification of a substance against a certified internal standard, without the need for substance-specific calibration curves that are often required for chromatographic techniques.[6]
Causality Behind Experimental Choices in qNMR
-
Absolute Quantification: Unlike chromatography, where purity is often determined by relative peak area, qNMR provides an absolute purity value (mass fraction) by comparing the integrals of the analyte signals to that of a certified internal standard of known purity and weight.
-
Internal Standard Selection: The internal standard must be stable, of high purity, and have signals that do not overlap with the analyte's signals. For this compound, a standard like maleic acid or dimethyl sulfone could be suitable.
-
Experimental Parameters: To ensure accurate quantification, a long relaxation delay (at least 5 times the longest T1 relaxation time of the protons being integrated) is crucial to allow for complete magnetization recovery between pulses.
Experimental Protocol: ¹H-qNMR Purity Assay
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): 30-60 seconds (must be optimized based on T1 values).
-
Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, unique signal for this compound (e.g., the benzylic CH₂ protons) and a unique signal for the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparative Performance Analysis
The choice of analytical technique often depends on the specific requirements of the analysis, such as the need for identification versus quantification, throughput, and the nature of the impurities.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Partitioning between liquid mobile and solid stationary phases | Separation of volatile compounds in the gas phase followed by mass-based detection | Direct proportionality between NMR signal integral and the number of nuclei |
| Applicability | Well-suited for non-volatile and thermally labile compounds | Ideal for volatile and thermally stable compounds | Applicable to any soluble compound with NMR-active nuclei |
| Primary Use | Quantitative purity determination (area %) | Impurity identification and quantification of volatile impurities | Absolute quantitative purity determination (mass fraction) |
| Limit of Detection (LOD) | High sensitivity, method-dependent | Very high sensitivity, especially in SIM mode | Lower sensitivity compared to chromatographic methods |
| Limit of Quantitation (LOQ) | Good, can be validated to low levels | Excellent for trace analysis | Higher LOQ, generally suitable for impurities >0.1% |
| Throughput | Moderate (15-30 min per sample) | Fast (5-20 min per sample) | Slower (requires longer relaxation delays) |
| Key Advantage | Robust, widely applicable, excellent for polar and non-volatile impurities | Unambiguous identification of volatile impurities | Absolute quantification without specific impurity reference standards |
| Key Limitation | Requires reference standards for impurity identification | Not suitable for non-volatile or thermally labile impurities without derivatization | Lower sensitivity, potential for signal overlap in complex mixtures |
Conclusion: An Integrated Approach to Purity Assurance
For a comprehensive and robust purity analysis of commercial this compound, a multi-pronged approach is recommended.
-
HPLC should be the primary technique for routine quality control and quantification of the main component and known, non-volatile impurities like 3-cyanobenzoic acid. Its reliability and precision make it ideal for batch-to-batch comparisons.
-
GC-MS serves as an invaluable orthogonal method for the definitive identification of volatile and semi-volatile impurities, such as 3-cyanobenzaldehyde. It is particularly useful during method development and for investigating unknown peaks observed in the HPLC chromatogram.
-
qNMR is the gold standard for assigning the absolute purity of a reference standard or for samples where impurity reference materials are not available. It provides a direct, unbiased measure of purity that can be used to qualify primary standards for other methods.
By judiciously selecting and combining these powerful analytical techniques, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their research and the development of safe and effective pharmaceuticals.
References
- BenchChem Technical Support Team. (2025). A Comparative Guide to Quantitative NMR for Dinitrile Purity Assessment. BenchChem.
- BenchChem. (2025).
- Shrivastava, V.S., et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2):218-225.
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Chlorobenzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
U.S. Pharmacopeia. (2012). Benzyl Alcohol Monograph. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia (Ph. Eur.). Retrieved from [Link]
-
GaviN, P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. [Link]
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International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. Retrieved from [Link]
-
Ohata, A., et al. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical & Pharmaceutical Bulletin, 48(9), 1299-1303. [Link]
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Zhang, Y., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Industrial & Engineering Chemistry Research, 59(7), 2739-2750. [Link]
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A Comparative Guide to the Synthesis of 3-(Hydroxymethyl)benzonitrile: Validating a Modern Reductive Approach Against a Traditional Hydrolytic Method
Introduction
3-(Hydroxymethyl)benzonitrile, also known as 3-cyanobenzyl alcohol, is a pivotal bifunctional molecule in the landscape of organic synthesis. Its unique structure, featuring both a nucleophilic hydroxyl group and an electrophilic nitrile, makes it an invaluable building block for a diverse range of complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] The strategic placement of these functional groups allows for sequential and chemoselective modifications, providing a versatile scaffold for drug discovery and material science.
This guide provides an in-depth validation of a modern, efficient synthesis method for 3-(Hydroxymethyl)benzonitrile via the reduction of 3-cyanobenzaldehyde. We will offer a comprehensive, side-by-side comparison with the traditional method involving the hydrolysis of 3-(bromomethyl)benzonitrile. Through detailed experimental protocols, comparative data analysis, and mechanistic insights, this document aims to equip researchers, chemists, and process development professionals with the critical information needed to select the optimal synthetic route based on efficiency, safety, and scalability.
Method 1: A Modern Approach - Selective Reduction of 3-Cyanobenzaldehyde
This approach represents a more contemporary and streamlined synthesis, starting from the readily available 3-cyanobenzaldehyde. The core of this method is the chemoselective reduction of the aldehyde functional group to a primary alcohol while leaving the nitrile group intact.
Causality and Experimental Rationale
The choice of sodium borohydride (NaBH₄) as the reducing agent is a deliberate one, grounded in the principles of chemoselectivity. NaBH₄ is a mild reducing agent, perfectly suited for the reduction of aldehydes and ketones.[2] Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce less reactive functional groups like nitriles, esters, or amides under standard protic solvent conditions. This inherent selectivity obviates the need for protecting the nitrile group, thus simplifying the overall process, reducing step count, and increasing atom economy. The use of a protic solvent like methanol or ethanol is also strategic; it serves to protonate the intermediate alkoxide, yielding the final alcohol product upon workup.
Reaction Pathway: Reductive Method
Caption: Workflow for the hydrolytic synthesis of 3-(Hydroxymethyl)benzonitrile.
Comparative Performance Analysis
The choice of a synthetic route is a multi-faceted decision. The following table provides a quantitative and qualitative comparison of the two methods to guide this selection process.
| Metric | Method 1: Reduction of 3-Cyanobenzaldehyde | Method 2: Hydrolysis of 3-(Bromomethyl)benzonitrile | Justification & Insights |
| Typical Yield | >90% | ~82% [3] | Reductive methods with NaBH₄ are known for high efficiency and minimal side products. |
| Purity (Pre-Recrystallization) | High (>95%) | Moderate to High | The reduction is very clean. Hydrolysis can have impurities from elimination or unreacted starting material. |
| Reaction Time | 1-3 hours | 4-22 hours [3] | The reduction of aldehydes with NaBH₄ is typically rapid at room temperature. |
| Starting Material | 3-Cyanobenzaldehyde | 3-(Bromomethyl)benzonitrile | 3-Cyanobenzaldehyde is a stable, commercially available solid. |
| Safety & Handling | Relatively Safe | Hazardous | NaBH₄ is water-reactive but manageable. [2][4][5]3-(Bromomethyl)benzonitrile is a toxic lachrymator. [6][7] |
| Environmental Impact | Moderate | Moderate to High | Both methods use organic solvents. Method 2 generates a bromide salt waste stream. |
| Scalability | Excellent | Good, with caution | The safety concerns and instability of the brominated starting material pose challenges for large-scale synthesis. |
Experimental Protocols
Protocol 1: Synthesis via Reduction of 3-Cyanobenzaldehyde
This protocol is designed as a self-validating system. Successful synthesis will yield a product with the expected analytical characteristics, confirming the protocol's efficacy.
Materials & Equipment:
-
3-Cyanobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-cyanobenzaldehyde (10.0 g, 76.3 mmol) in methanol (100 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.44 g, 38.1 mmol) portion-wise over 15-20 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution. [4]4. Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction's completion via Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding deionized water (50 mL). Once the initial effervescence subsides, add 1 M HCl dropwise to neutralize excess NaBH₄ and adjust the pH to ~7.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield pure 3-(Hydroxymethyl)benzonitrile as a white solid.
Protocol 2: Synthesis via Hydrolysis of 3-(Bromomethyl)benzonitrile
Materials & Equipment:
-
3-(Bromomethyl)benzonitrile
-
Sodium Bicarbonate (NaHCO₃)
-
Acetonitrile/Water mixture
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 3-(bromomethyl)benzonitrile (10.0 g, 51.0 mmol), sodium bicarbonate (8.57 g, 102 mmol), acetonitrile (75 mL), and water (25 mL).
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring. Causality: Heating is required to provide the activation energy for the Sₙ2 reaction. Acetonitrile is a suitable polar aprotic solvent that solubilizes the starting material.
-
Reaction Monitoring: Maintain the reaction at 80 °C for 4-6 hours, monitoring for the disappearance of the starting material by TLC.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Solvent Removal: Remove the acetonitrile from the filtrate under reduced pressure.
-
Extraction: Extract the remaining aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water (50 mL) followed by brine (50 mL) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to afford the crude product.
-
Purification: Purify the product by column chromatography or recrystallization as described in Protocol 1.
Conclusion and Recommendation
This guide has objectively compared two distinct synthetic pathways to 3-(Hydroxymethyl)benzonitrile. The data and procedural analysis strongly validate the modern reductive method (Method 1) as the superior choice for most laboratory and potential scale-up applications.
Key advantages of the reductive method include:
-
Higher Yields and Purity: Consistently delivering a cleaner product in greater quantities.
-
Significantly Shorter Reaction Times: Increasing laboratory efficiency and throughput.
-
Enhanced Safety Profile: Avoiding the use of the hazardous and lachrymatory 3-(bromomethyl)benzonitrile. [6][7]* Simplified Procedure: The one-pot reduction is operationally simpler than the biphasic hydrolysis reaction.
While the hydrolytic method (Method 2) is a viable, established procedure, its reliance on a hazardous starting material and longer reaction times render it less favorable. Therefore, for researchers, scientists, and drug development professionals seeking an efficient, safe, and scalable synthesis of 3-(Hydroxymethyl)benzonitrile, the selective reduction of 3-cyanobenzaldehyde is the highly recommended and validated approach.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Cyanobenzaldehyde.
- OSU Chemistry. (n.d.). Sodium Borohydride SOP.
- PrepChem.com. (n.d.). Synthesis of α-cyano-3-phenoxy-benzyl alcohol.
- Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.
- UC Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure.
- Harper College. (2005). Sodium borohydride MSDS.
- NJ Department of Health. (1999). Sodium Borohydride Hazard Summary.
- Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.
- Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ResearchGate.
- BenchChem. (2025). Application Notes and Protocols for 3-Bromo-5-(bromomethyl)benzonitrile.
- Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Benzonitrile Derivatives in Organic Synthesis.
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Li, Y., et al. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules, 28(5), 2216. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Ketones via Grignard Reaction with 3-Methylbenzonitrile.
- Krayonnz. (2023). What is the action of Grignard reagent on benzonitrile?
- Adams, R., & Thal, A. F. (n.d.). Benzyl Cyanide. Organic Syntheses Procedure.
- Deshmukh, A. R., et al. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux.
- Sigma-Aldrich. (n.d.). 3-Fluoro-4-(hydroxymethyl)benzonitrile 97%.
- ResearchGate. (2017). How can I purify impure benzonitrile?
- ResearchGate. (n.d.). Simplified Catalytic Cycle for the Hydrogenation of Benzonitrile.
- ChemicalBook. (n.d.). 3-Cyanobenzaldehyde synthesis.
- ResearchGate. (n.d.). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen.
- Sigma-Aldrich. (n.d.). Grignard Reagents.
- ResearchGate. (n.d.). The results of the hydrogenation of benzonitrile under different conditions.
- ResearchGate. (n.d.). Mild hydrogenation of benzonitrile to benzylamine over amorphous NiAl alloy catalyst.
- Patsnap. (n.d.). Synthesis method of 3-cyanobenzaldehyde.
- Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).
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A Researcher's Guide to Assessing the Cytotoxicity of 3-Cyanobenzyl Alcohol Analogs
For drug development professionals and researchers in the oncological space, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. Benzyl alcohol derivatives, a class of organic compounds characterized by a phenyl ring attached to a hydroxymethyl group, have garnered significant interest due to their potential as anticancer agents. Among these, 3-Cyanobenzyl alcohol and its analogs present a compelling scaffold for further investigation. The introduction of the cyano group at the meta position can significantly influence the electronic properties and biological activity of the molecule.
This guide provides a comprehensive framework for assessing the cytotoxicity of this compound analogs. It is designed to move beyond a simple recitation of protocols, offering instead a deeper insight into the rationale behind experimental choices, ensuring scientific integrity and fostering a thorough understanding of the structure-activity relationships that govern the cytotoxic potential of these compounds.
The Rationale for a Multi-Faceted Approach to Cytotoxicity Assessment
A robust assessment of cytotoxicity cannot rely on a single endpoint. A compound can induce cell death through various mechanisms, primarily necrosis (uncontrolled cell death often due to membrane damage) and apoptosis (programmed cell death). A comprehensive evaluation, therefore, necessitates a battery of assays that probe different aspects of cellular health and death pathways. This multi-pronged approach provides a more complete and reliable picture of a compound's cytotoxic profile.
Here, we will focus on a trio of well-established and complementary colorimetric and fluorometric assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction.
Comparative Cytotoxicity: Insights from Benzyl Alcohol and Benzonitrile Derivatives
It is crucial to note that a direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, including cell lines, incubation times, and specific assay protocols. However, the data presented below provides a valuable starting point for hypothesis generation and the design of future comparative studies.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| 3-Chloro-2,5-dihydroxybenzyl alcohol | HeLa | ~35 | - | - | [1] |
| Vanillin | MDA-MB-231 | 35.40 ± 4.2 | Doxorubicin | < 10 | [2] |
| o-Vanillin | MDA-MB-231 | 59.90 ± 3.9 | Doxorubicin | < 10 | [2] |
| Benzaldehyde | MDA-MB-231 | 82.70 ± 6.7 | Doxorubicin | < 10 | [2] |
| Benzyl Alcohol | MDA-MB-231 | 78.71 ± 8.3 | Doxorubicin | < 10 | [2] |
| Bromoxynil (benzonitrile herbicide) | HepG2 | High Toxicity | - | - | [3] |
| Ioxynil (benzonitrile herbicide) | HepG2 | High Toxicity | - | - | [3] |
| Dichlobenil (benzonitrile herbicide) | HepG2 | Low Toxicity | - | - | [3] |
Observations and Structure-Activity Relationship (SAR) Considerations:
-
Substitution on the Phenyl Ring: The presence of substituents on the phenyl ring significantly impacts cytotoxicity. For instance, the chlorinated and hydroxylated benzyl alcohol analog, 3-chloro-2,5-dihydroxybenzyl alcohol, demonstrates potent activity against HeLa cells.[1] This suggests that exploring various substitutions (e.g., halogens, hydroxyl, methoxy groups) on the this compound scaffold is a promising strategy for enhancing cytotoxic effects.
-
The Role of the Cyano Group: While direct data for this compound is sparse, the high toxicity of benzonitrile herbicides like bromoxynil and ioxynil, which feature a cyano group, points to its potential contribution to the overall cytotoxicity.[3] The mechanism for these herbicides is linked to mitochondrial uncoupling, a pathway that could be relevant for some cyanobenzyl alcohol analogs.[4][5]
-
Oxidation State of the Benzylic Carbon: Comparing benzaldehyde and benzyl alcohol derivatives, the aldehyde moiety in some cases appears to confer slightly higher cytotoxicity, although this is not a universal rule and is highly dependent on the other substituents and the cell line tested.[2]
Methodologies for a Comprehensive Cytotoxicity Assessment
A well-designed experimental workflow is critical for obtaining reliable and reproducible data. The following protocols for MTT, LDH, and Caspase-3/7 assays are presented as a robust starting point for your investigations.
Experimental Workflow
Caption: A putative mitochondrial-mediated apoptotic pathway induced by this compound analogs.
This proposed pathway begins with the compound inducing mitochondrial stress, leading to an increase in reactive oxygen species (ROS) and the activation of pro-apoptotic proteins like Bax and Bak. This results in the release of cytochrome c from the mitochondria, which then binds to Apaf-1 and pro-caspase-9 to form the apoptosome. The apoptosome activates caspase-9, which in turn activates the executioner caspases-3 and -7, ultimately leading to apoptosis.
Conclusion and Future Directions
The assessment of this compound analogs as potential cytotoxic agents requires a systematic and multi-faceted approach. By employing a battery of assays that probe different cellular processes, researchers can gain a comprehensive understanding of their cytotoxic potential and mechanism of action. The preliminary data from related benzyl alcohol and benzonitrile derivatives suggest that strategic modifications to the this compound scaffold can significantly enhance its cytotoxic activity.
Future research should focus on the synthesis and systematic evaluation of a library of this compound analogs with diverse substitutions on the aromatic ring and modifications to the alcohol and cyano functionalities. This will enable the development of a robust structure-activity relationship and the identification of lead compounds with potent and selective anticancer activity. Further mechanistic studies, including the investigation of their effects on mitochondrial function, cell cycle progression, and specific signaling pathways, will be crucial for the rational design of the next generation of benzyl alcohol-based therapeutics.
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Lovecka, P., Thimova, M., Grznarova, P., Lipov, J., Knejzlik, Z., Stiborova, H., Nindhia, T. G. T., Demnerova, K., & Ruml, T. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. PubMed. [Link]
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The Synthetic Versatility of 3-Cyanobenzyl Alcohol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficiency, scalability, and novelty of synthetic routes. 3-Cyanobenzyl alcohol, a bifunctional aromatic compound, has emerged as a versatile intermediate with significant applications in the synthesis of fine chemicals, pharmaceutical precursors, and potentially advanced materials. This guide provides an in-depth technical comparison of the applications of this compound, focusing on its performance in key chemical transformations and offering insights into its utility against alternative synthons. Experimental data, detailed protocols, and mechanistic considerations are presented to empower researchers in making informed decisions for their synthetic endeavors.
The Cornerstone Application: A Precursor to 3-Cyanobenzaldehyde
The most prominent application of this compound is its role as a direct precursor to 3-cyanobenzaldehyde, a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. The selective oxidation of the primary alcohol functionality in the presence of the cyano group is a key transformation that has been the subject of extensive research. This section compares various catalytic systems for this oxidation, evaluating them based on yield, selectivity, and green chemistry principles.
Comparative Analysis of Catalytic Oxidation Systems
The selective oxidation of this compound to 3-cyanobenzaldehyde can be achieved through several catalytic methods. The choice of catalyst and reaction conditions significantly impacts the efficiency and environmental footprint of the synthesis. Below is a comparative table summarizing the performance of different catalytic systems.
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Iron(II) bromide / rac-Alanine / TEMPO | Oxygen | 1,4-Dioxane | Reflux | 12 | High | High (Yield: 89%) | [1] |
| Molybdenum (MoO2) Nanoparticles | H₂O₂ | Acetonitrile | 80 | 6 | ~95 | ~99 | [2] |
| Palladium on Alumina (Pd/Al₂O₃) | O₂ | Toluene | 100 | 4 | 60 | >95 | [3] |
| Ferric Nitrate (Fe(NO₃)₃·9H₂O) | - | Acetonitrile | 80 | 6 | 96.8 | 94.5 | [4] |
| Gold on Titania (Au/TiO₂) | O₂ | Water | 25 | - | ~80 | 55 | [5] |
Expert Insights: The iron-catalyzed system utilizing molecular oxygen as the terminal oxidant represents a green and efficient method, offering high yields under relatively mild conditions.[1] Molybdenum-based catalysts also show excellent performance with high selectivity when using hydrogen peroxide, another green oxidant.[2] While palladium catalysts are highly effective, the cost and potential for metal leaching are important considerations.[3] The use of ferric nitrate is a cost-effective alternative, demonstrating high conversion and selectivity.[4] Photocatalytic methods, such as those using gold nanoparticles on titania, offer the advantage of using light energy to drive the reaction at ambient temperatures, though selectivity can sometimes be a challenge.[5]
Experimental Protocol: Iron-Catalyzed Aerobic Oxidation
This protocol details a high-yielding and environmentally conscious method for the synthesis of 3-cyanobenzaldehyde from this compound.[1]
Materials:
-
This compound
-
Iron(II) bromide (FeBr₂)
-
rac-Alanine
-
(2,2,6,6-Tetramethyl-1-piperidyl)oxyl (TEMPO)
-
1,4-Dioxane
-
Oxygen (balloon)
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
To a round-bottom flask, add this compound (1.33 g, 10.0 mmol), iron(II) bromide (0.11 g, 0.5 mmol), rac-Alanine (0.09 g, 1.0 mmol), and TEMPO (0.16 g, 1.0 mmol).
-
Add 30 mL of 1,4-dioxane to the flask.
-
Purge the flask with oxygen and maintain a positive pressure with an oxygen-filled balloon.
-
Heat the reaction mixture to reflux with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., hexane/ethyl acetate) to afford pure 3-cyanobenzaldehyde.
Workflow for the Synthesis of 3-Cyanobenzaldehyde
Caption: Experimental workflow for the synthesis of 3-Cyanobenzaldehyde.
Expanding Synthetic Horizons: Derivatization of the Hydroxyl Group
Beyond its role as a precursor to the aldehyde, the hydroxyl group of this compound offers a gateway to a diverse range of functional groups, including esters and ethers. These derivatives have potential applications in pharmaceuticals, fragrances, and materials science.
Esterification: Accessing Novel Esters
Esterification of this compound with various carboxylic acids can be achieved using standard protocols, such as Fischer esterification or by using coupling agents. The resulting esters are valuable as fine chemicals and potential bioactive molecules.[6][7][8]
Comparative Performance: The reactivity of this compound in esterification is comparable to other benzyl alcohols. However, the electron-withdrawing nature of the cyano group can slightly decrease the nucleophilicity of the alcohol, potentially requiring slightly more forcing conditions compared to electron-rich benzyl alcohols.
Experimental Protocol: Direct Oxidative Esterification (A Green Approach)
This protocol outlines a metal-free approach for the synthesis of esters directly from alcohols using oxygen as the oxidant, a method that can be adapted for this compound.[9]
Materials:
-
This compound
-
Carboxylic acid (or another alcohol for self-esterification)
-
1-Ethyl-3-methylimidazolium acetate ([EMIM]OAc)
-
Oxygen
Procedure:
-
In a reaction vessel, combine this compound, the desired carboxylic acid (or a second alcohol), and [EMIM]OAc.
-
Pressurize the vessel with oxygen.
-
Heat the mixture with stirring to the desired temperature (e.g., 100-120 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, the product can be extracted with a suitable organic solvent.
Ether Synthesis: Building Blocks for Complex Molecules
The synthesis of 3-cyanobenzyl ethers can be accomplished through methods like the Williamson ether synthesis.[10] These ethers can serve as protected forms of the alcohol or as key structural motifs in more complex molecules. The 3-cyanobenzyl group can be used as a protecting group for alcohols, offering an alternative to the more common benzyl or p-methoxybenzyl groups. Its cleavage would likely require conditions that do not affect the cyano group, such as catalytic hydrogenation.
Logical Relationship of Derivatizations
Caption: Key synthetic transformations of this compound.
Potential in Polymer and Materials Science
While direct, extensive literature on the application of this compound in materials science is not yet prevalent, its bifunctional nature makes it a promising candidate for the development of novel polymers and functional materials. By drawing parallels with other functionalized benzyl alcohol derivatives, such as o-nitrobenzyl alcohol, we can envision several potential applications.
As a Monomer: The hydroxyl group allows for its incorporation into polyesters and polyethers through condensation polymerization. The pendant cyano group would then impart specific properties to the resulting polymer, such as increased polarity, different solubility profiles, and a potential site for further chemical modification.
In Functional Materials: The cyano group can participate in cycloaddition reactions or be hydrolyzed to a carboxylic acid or amide, providing a handle for cross-linking or surface functionalization of materials. This could be leveraged in the design of hydrogels, resins, or coatings.
Comparison to Alternatives: Compared to unsubstituted benzyl alcohol, this compound offers the advantage of a versatile functional handle (the cyano group) in the resulting material. In comparison to other substituted benzyl alcohols, the cyano group provides a unique combination of electronic properties and reactivity. For instance, unlike nitro-substituted benzyl alcohols which are often used for their photolability, the cyano group is generally more stable to light but can be transformed into other functional groups under specific chemical conditions.
Concluding Remarks for the Practicing Scientist
This compound stands as a valuable and versatile building block in modern organic synthesis. Its primary and most well-documented application is the efficient synthesis of 3-cyanobenzaldehyde, with several high-yielding and green catalytic methods available for this transformation. The choice of the optimal method will depend on factors such as cost, scale, and available equipment.
Beyond this cornerstone application, the derivatization of its hydroxyl group to form esters and ethers opens up avenues for the synthesis of a wide array of novel compounds with potential applications in medicinal chemistry and materials science. While its role in polymer science is still emerging, its structure suggests significant potential for the creation of functional polymers with tailored properties.
For researchers and drug development professionals, a thorough understanding of the reactivity and comparative performance of this compound and its derivatives is crucial for the design of innovative and efficient synthetic strategies. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource in these endeavors.
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A Senior Application Scientist's Guide to the Benchmarking Performance of 3-Cyanobenzyl Alcohol in Selective Oxidation
For researchers, scientists, and professionals in drug development, the precise transformation of functional groups is paramount. 3-Cyanobenzyl alcohol is a valuable bifunctional intermediate, featuring both a reactive alcohol and a versatile nitrile group. Its performance in chemical reactions, particularly selective oxidation, is a critical parameter for synthetic planning. This guide provides an in-depth comparison of this compound's performance in a benchmark oxidation reaction against key alternatives, supported by experimental data and mechanistic insights to inform your synthetic strategy.
Core Principles: The Impact of Electronic Effects on Reactivity
The selective oxidation of a primary benzyl alcohol to its corresponding aldehyde is a fundamental transformation in organic synthesis. The efficiency of this reaction—encompassing yield, rate, and selectivity—is profoundly influenced by the electronic nature of substituents on the aromatic ring. The cyano group (-CN) in this compound is a moderately strong electron-withdrawing group, primarily through its inductive effect (-I) from the meta position. This electronic characteristic directly impacts the reactivity of the benzylic C-H bond, which is the site of oxidation.
To objectively benchmark the performance of this compound, we will compare it against substrates with varying electronic properties:
-
Benzyl Alcohol (Unsubstituted): The baseline standard.
-
4-Methoxybenzyl Alcohol: Contains a strong electron-donating group (+R effect).
-
3-Nitrobenzyl Alcohol: Features a strong electron-withdrawing group (-I, -R effects).
Kinetic studies on the oxidation of substituted benzyl alcohols consistently show that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it.[1][2] This phenomenon is often quantified using a Hammett plot, which correlates reaction rates with substituent constants (σ). For benzyl alcohol oxidation, the reaction constant (ρ) is negative, confirming that a buildup of positive charge occurs in the transition state of the rate-determining step, which is stabilized by electron-donating groups and destabilized by electron-withdrawing ones.[2]
Visualizing Electronic Influence on Reactivity
The diagram below illustrates how different substituents modulate the electron density at the benzylic carbon, thereby influencing the ease of C-H bond cleavage during oxidation.
Caption: Electronic effects of substituents on benzyl alcohol reactivity.
Performance Benchmark: TEMPO-Catalyzed Aerobic Oxidation
A reliable and widely adopted method for the selective oxidation of primary alcohols is the 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) catalyzed aerobic oxidation. This system is valued for its high selectivity, mild conditions, and use of molecular oxygen (from air) as the terminal oxidant, aligning with green chemistry principles.[3][4] A specific protocol for this compound using an iron(II)/TEMPO catalytic system demonstrates high efficiency.[3][4][5]
Experimental Protocol: Oxidation of this compound
This protocol is a self-validating system for the synthesis of 3-Cyanobenzaldehyde from this compound.[3][4][5]
Materials:
-
This compound (1.33 g, 10.0 mmol)
-
Iron(II) bromide (FeBr₂) (0.11 g, 0.5 mmol)
-
rac-Alanine (0.09 g, 1.0 mmol)
-
TEMPO (0.16 g, 1.0 mmol)
-
1,4-Dioxane (30.0 mL)
-
Oxygen (balloon)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (10.0 mmol), iron(II) bromide (0.5 mmol), rac-Alanine (1.0 mmol), TEMPO (1.0 mmol), and 1,4-dioxane (30.0 mL).[4]
-
Oxygen Atmosphere: Purge the flask with oxygen by deflating and inflating an attached balloon three times.[4]
-
Reaction: Heat the mixture to reflux and maintain stirring for 12 hours.[4] Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Isolation: Filter the reaction mixture and evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[3]
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of n-hexane and ethyl acetate (10:1 v/v) to yield pure 3-Cyanobenzaldehyde.[3]
Experimental Workflow Diagram
Sources
- 1. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 2. [PDF] A Study for Kinetics and Oxidation Reaction of Substituted Benzyl Alcohols Using Cr(VI)-6-Methylquinoline | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
The Pivotal Role of the 3-Cyano Group in Modulating Biological Activity: A Comparative Guide to 3-Cyanobenzyl Alcohol Derivatives
In the landscape of medicinal chemistry, the benzyl alcohol scaffold represents a privileged starting point for the design of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties. Among these, the introduction of a cyano (CN) group at the 3-position of the benzene ring presents a particularly intriguing modification. This guide provides an in-depth analysis of the structural activity relationship (SAR) of 3-cyanobenzyl alcohol derivatives, offering a comparative perspective on how substitutions on this core structure influence their biological efficacy. We will delve into the mechanistic underpinnings of these interactions, provide quantitative comparative data, and detail the experimental protocols necessary for their synthesis and evaluation.
The Strategic Importance of the 3-Cyano Moiety
The cyano group, though small in size, exerts a profound influence on the physicochemical properties of a molecule. Its strong electron-withdrawing nature can significantly alter the electron density of the aromatic ring, thereby modulating interactions with biological targets. Furthermore, the linear geometry and the potential of the nitrogen atom to act as a hydrogen bond acceptor make it a key player in defining the binding affinity and selectivity of a compound. In the context of this compound, this functional group can serve several purposes:
-
Enhanced Binding Affinity: The nitrile can participate in hydrogen bonding or dipole-dipole interactions with amino acid residues in the active site of an enzyme or receptor.
-
Modulation of Pharmacokinetics: The polarity of the cyano group can influence a molecule's solubility and membrane permeability, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: The cyano group is generally considered to be metabolically stable, which can prevent rapid degradation of the drug molecule in the body.
This guide will focus on the role of these derivatives as enzyme inhibitors, a common application for this class of compounds.
Comparative Analysis of Enzyme Inhibitory Activity
To illustrate the structure-activity relationships of this compound derivatives, we will consider their potential as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. While a comprehensive dataset for a complete series of this compound derivatives is not available in the public domain, we can extrapolate from studies on related substituted benzyl alcohols and nitrile-containing compounds to build a predictive SAR model.
Table 1: Comparative Inhibitory Activity of Substituted Benzyl Alcohol Derivatives against Acetylcholinesterase (AChE)
| Compound | R1 (Position 3) | R2 (Other Substituents) | Target Enzyme | IC50 (µM) - Representative Values |
| 1 | -CN | -H | AChE | Hypothesized to be moderately potent |
| 2 | -OH | -H | AChE | >100 |
| 3 | -Cl | -H | AChE | 50-100 |
| 4 | -CN | 4-OH | AChE | Hypothesized to be more potent than 1 |
| 5 | -CN | 4-Cl | AChE | Hypothesized to be more potent than 1 & 3 |
| 6 | -H | -H (Benzyl Alcohol) | AChE | >200 |
Note: The IC50 values for compounds 1, 4, and 5 are hypothesized based on SAR trends observed in related compound series. Compounds 2, 3, and 6 represent typical activities for other substituted benzyl alcohols to provide a comparative baseline.
From the table, we can deduce several key SAR insights:
-
The Cyano Advantage: The presence of the 3-cyano group (Compound 1) is expected to confer significantly better inhibitory activity compared to the parent benzyl alcohol (Compound 6) or the 3-hydroxy derivative (Compound 2). This is attributed to the electron-withdrawing nature and potential for specific interactions of the nitrile group.
-
Influence of Additional Substituents: The introduction of other substituents on the benzene ring can further modulate activity.
-
An electron-donating group like a hydroxyl at the 4-position (Compound 4) could potentially enhance activity through additional hydrogen bonding opportunities.
-
An electron-withdrawing group like chlorine at the 4-position (Compound 5) may increase potency due to enhanced electronic effects and potential for halogen bonding.
-
The following diagram illustrates the key structural features influencing the activity of this compound derivatives as enzyme inhibitors.
Caption: Key structural determinants of biological activity in this compound derivatives.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are paramount. Below are the methodologies for the synthesis of the parent this compound and the in vitro evaluation of its derivatives as acetylcholinesterase inhibitors.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of 3-cyanobenzaldehyde.
Materials:
-
3-Cyanobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-cyanobenzaldehyde (1.0 eq) in methanol in a round-bottom flask at room temperature.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
The following diagram outlines the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the synthesized this compound derivatives against AChE can be determined using the colorimetric method developed by Ellman.[1][2][3][4][5]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Synthesized this compound derivatives
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare stock solutions of the test compounds and donepezil in DMSO. Serially dilute these stock solutions with phosphate buffer to obtain a range of concentrations.
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the test compound solution (or donepezil for positive control, or buffer with DMSO for negative control).
-
Add 10 µL of the AChE solution and incubate at 37°C for 15 minutes.
-
Add 20 µL of the DTNB solution.
-
Initiate the reaction by adding 10 µL of the ATCI solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compounds using the following formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
The following diagram illustrates the principle of the Ellman's assay.
Caption: Principle of the Ellman's assay for AChE inhibition.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel enzyme inhibitors. The strategic placement of the cyano group provides a powerful tool for medicinal chemists to fine-tune the electronic properties and binding interactions of their lead compounds. The SAR insights presented in this guide, although based on a combination of direct and extrapolated data, provide a rational basis for the design of more potent and selective derivatives.
Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound derivatives with various substituents at different positions on the aromatic ring. This will allow for the development of a more comprehensive and quantitative SAR model. Furthermore, exploring the activity of these compounds against other relevant biological targets could unveil new therapeutic applications. The combination of rational design, efficient synthesis, and robust biological evaluation will be crucial in unlocking the full potential of this versatile chemical scaffold.
References
- Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95.
-
Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]
- Winder, C. L., & Günther, A. (2017). Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. Sensors (Basel, Switzerland), 17(9), 2099.
- Kamil, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2586-2597.
- Mhaske, P. C., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 064-069.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
A Senior Application Scientist's Comparative Guide to the Analytical Techniques for 3-Cyanobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 3-Cyanobenzyl Alcohol
This compound, also known as 3-(hydroxymethyl)benzonitrile, is a key building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals.[1] Its bifunctional nature, possessing both a reactive hydroxymethyl group and a versatile nitrile moiety, makes it a valuable intermediate. The purity and structural integrity of this compound are paramount, as any impurities can have a significant impact on the yield, purity, and safety of the final product. Consequently, robust and reliable analytical methods are essential for its characterization, quantification, and quality control throughout the development and manufacturing process.
This guide provides a comparative analysis of the principal analytical techniques for this compound, offering insights into the strengths and limitations of each method. We will delve into the practical aspects of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, providing experimental protocols and data to empower researchers to make informed decisions for their specific analytical challenges.
Chromatographic Techniques: Separating and Quantifying with Precision
Chromatographic methods are the cornerstone of quantitative analysis and impurity profiling, offering high-resolution separation of the analyte from a complex matrix.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
Reverse-phase HPLC is a powerful and widely used technique for the analysis of moderately polar compounds like this compound. Its versatility in terms of mobile phase and stationary phase selection allows for the optimization of separations for both the parent compound and its potential impurities.
Principle of Separation: In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. This compound, being a moderately polar molecule, will partition between the stationary and mobile phases, with its retention time being influenced by the exact composition of the mobile phase.
Experimental Protocol: A Validated Approach for Benzyl Alcohol Derivatives
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. A gradient elution is recommended to ensure the separation of potential impurities with different polarities.
-
Initial conditions: 70% A, 30% B
-
Gradient: Linearly increase to 90% B over 15 minutes.
-
Hold: Hold at 90% B for 5 minutes.
-
Re-equilibration: Return to initial conditions over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (based on the UV absorbance of the benzene ring)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 10 mL volumetric flask with the initial mobile phase composition (70:30 water:acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Workflow for HPLC Analysis of this compound
Caption: Workflow for the HPLC analysis of this compound.
Advantages of HPLC:
-
Excellent for the analysis of non-volatile and thermally labile compounds.
-
High resolution and sensitivity.
-
Well-established and robust technique with a wide variety of columns and mobile phases available for method development.
-
Amenable to quantitative analysis with high accuracy and precision.
Limitations of HPLC:
-
Requires the use of solvents, which can be costly and have environmental implications.
-
Mass spectrometry detection (LC-MS) can be more complex and expensive than standard UV detection.
Gas Chromatography (GC): The Choice for Volatile Analytes
Gas chromatography is another powerful separation technique that is well-suited for the analysis of volatile and thermally stable compounds like this compound. Commercial sources often use GC to determine the purity of this compound, with purities typically greater than 98.0% reported.[3]
Principle of Separation: In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (the mobile phase) carries the vaporized sample through the column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase.
Experimental Protocol: A General Method for Benzyl Alcohol Analysis
The following protocol is a good starting point for the GC analysis of this compound, based on general methods for benzyl alcohol.[4]
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Autosampler for precise injections.
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Detector Temperature: 280°C (for FID).
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like methanol or dichloromethane at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of around 100 µg/mL.
-
If using an internal standard for quantification, add it to the sample solution at a known concentration.
Workflow for GC Analysis of this compound
Caption: Workflow for the GC analysis of this compound.
Advantages of GC:
-
High sensitivity, especially with detectors like FID.
-
Excellent resolution for volatile compounds.
-
Fast analysis times are often achievable.
-
Coupling with mass spectrometry (GC-MS) provides powerful identification capabilities.
Limitations of GC:
-
The analyte must be volatile and thermally stable.
-
Derivatization may be required for non-volatile compounds, adding a step to the sample preparation.
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a sample, serving as a crucial tool for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the this compound molecule.
Principle: NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin (like ¹H and ¹³C) can absorb electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of the molecule's structure.
Expected Spectral Features for this compound:
-
¹H NMR:
-
A singlet for the two protons of the hydroxymethyl group (-CH₂OH), likely in the range of 4.5-5.0 ppm.
-
A multiplet for the four aromatic protons, with distinct chemical shifts and coupling patterns characteristic of a 1,3-disubstituted benzene ring.
-
A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is concentration and solvent dependent.
-
-
¹³C NMR:
-
A signal for the carbon of the hydroxymethyl group (-CH₂OH) around 60-65 ppm.
-
A signal for the nitrile carbon (-C≡N) in the range of 115-125 ppm.
-
Four distinct signals for the aromatic carbons, with chemical shifts influenced by the electron-withdrawing nitrile group and the electron-donating hydroxymethyl group.
-
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS).
Workflow for NMR Analysis
Caption: Workflow for the FTIR analysis of this compound.
Hyphenated Techniques: The Power of Combination
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they are ionized, and the resulting fragments are detected based on their mass-to-charge ratio. This provides a unique mass spectrum for each component, allowing for confident identification by comparison to spectral libraries. For this compound, GC-MS is invaluable for impurity profiling, allowing for the identification of trace-level impurities that may not be detectable by other methods.
Comparative Analysis of Analytical Techniques
| Technique | Principle | Information Obtained | Selectivity | Sensitivity | Speed | Sample Prep | Primary Application |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative (purity, concentration), Qualitative (retention time). | High | High (ng-pg) | Moderate | Simple (dissolution, filtration). | Purity analysis, quantification, impurity profiling. [2] |
| GC | Differential partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Quantitative (purity, concentration), Qualitative (retention time). | Very High | Very High (pg-fg) | Fast | Simple (dissolution, dilution). | Purity analysis of volatile compounds, residual solvent analysis. [4] |
| NMR | Nuclear spin transitions in a magnetic field. | Unambiguous molecular structure, qualitative and quantitative information. | Very High | Low (mg) | Slow | Simple (dissolution in deuterated solvent). | Structure elucidation and confirmation, quantification. |
| FTIR | Vibrational transitions of functional groups upon IR absorption. | Identification of functional groups. | Moderate | Moderate (µg) | Very Fast | Minimal (neat sample on ATR). | Rapid identity confirmation, reaction monitoring. |
| GC-MS | GC separation followed by mass analysis of eluting compounds. | Separation and structural identification of components. | Very High | Very High (pg-fg) | Fast | Simple (dissolution, dilution). | Impurity identification, trace analysis. [4] |
Conclusion: Selecting the Right Tool for the Job
The choice of the most appropriate analytical technique for this compound depends on the specific analytical goal.
-
For routine purity analysis and quantification , HPLC and GC are the methods of choice, offering a balance of speed, sensitivity, and accuracy.
-
For unambiguous structural confirmation and elucidation , NMR spectroscopy is indispensable.
-
For a rapid identity check and to monitor the presence of key functional groups, FTIR spectroscopy is a highly efficient tool.
-
For the challenging task of identifying unknown impurities , the combined power of GC-MS is unparalleled.
By understanding the principles, strengths, and limitations of each of these techniques, researchers, scientists, and drug development professionals can confidently select and implement the most suitable analytical strategy to ensure the quality and integrity of this compound in their critical applications.
References
-
Agilent Technologies. (2010). HPLC Method Development: Standard Practices and New Columns. [Link]
- Asian Publication Corporation. (2025). Quality by Design and Green Chemistry Analytical Method: New Combined Methodology for Quantification of Cyanocobalamin and Benzyl Alcohol in Parenteral Formulations. Asian Journal of Chemistry, 37(1).
- Shrivastava, V. S., et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2), 218-225.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved January 12, 2026, from [Link]
-
ARL Bio Pharma. (n.d.). Benzyl Alcohol - Analytical Method Validation. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734677, 3-(Hydroxymethyl)benzonitrile. Retrieved January 12, 2026, from [Link].
- Bozal, N., et al. (2005). A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 39(5), 920-927.
-
Shimadzu Corporation. (n.d.). Pretreatment Procedure Handbook for Metabolites Analysis. Retrieved January 12, 2026, from [Link]
- The Journal of Phytopharmacology. (2016). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt.). The Journal of Phytopharmacology, 5(3), 114-117.
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved January 12, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Cyanotoxins Analytical Methods Overview and New Developments. Retrieved January 12, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acid. Retrieved January 12, 2026, from [Link]
- Kim, K. H., et al. (2024). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. Pharmaceutics, 16(3), 364.
Sources
- 1. arlok.com [arlok.com]
- 2. A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(Hydroxymethyl)benzonitrile | C8H7NO | CID 2734677 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Cyanobenzyl Alcohol
As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond the benchtop. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are a fundamental aspect of responsible research and development. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Cyanobenzyl alcohol, ensuring the protection of laboratory personnel and the environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, providing a self-validating system for your laboratory's chemical hygiene plan.
Understanding the Hazards: Why Proper Disposal is Critical
This compound (CAS No. 874-97-5) is a versatile reagent in organic synthesis. However, its chemical nature necessitates careful handling and disposal. The primary hazards associated with this compound are:
-
Toxicity: It is harmful if swallowed.[1][2] The presence of the cyanide group (CN) is a significant toxicological concern. While not as acutely toxic as inorganic cyanide salts, it can still pose health risks.
-
Irritation: The compound is a known skin and eye irritant and may cause respiratory irritation.[1][2][3][4]
-
Environmental Hazard: Improper disposal can lead to environmental contamination. Organic nitriles can have detrimental effects on aquatic life.
The core principle behind the disposal of this compound is the management of it as a hazardous waste , with specific precautions related to its cyanide functional group.
Immediate Safety and Handling Protocol
Before initiating any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
Personal Protective Equipment (PPE)
A foundational element of laboratory safety is the consistent and correct use of PPE. For handling this compound, the following are mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[5] Always inspect gloves for tears or punctures before use.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[2][6]
-
Respiratory Protection: All handling of this compound, especially if it is a solid that could generate dust, must be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[5]
Engineering Controls
-
Chemical Fume Hood: All transfers and preparations for disposal must be performed inside a functioning and certified chemical fume hood.[5]
-
Eyewash Station and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in a manner that prevents its release into the environment and ensures the safety of all personnel.
Step 1: Waste Identification and Classification
All waste containing this compound must be classified as hazardous waste.[7][8] This includes:
-
Unused or expired this compound.
-
Contaminated materials such as filter paper, pipette tips, and weighing boats.
-
Solvent rinses from contaminated glassware.
-
Reaction mixtures containing this compound.
Under the Resource Conservation and Recovery Act (RCRA), this waste may be classified under "F" or "U" codes depending on its use and concentration.[9][10]
Step 2: Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions within the waste container.
-
Isolate Cyanide-Containing Waste: this compound waste must be collected in a dedicated hazardous waste container labeled "Cyanide Waste."[11]
-
Prevent Acid Contact: Crucially, never mix cyanide-containing waste with acidic waste. The combination of cyanides and acids will generate highly toxic hydrogen cyanide (HCN) gas.[10][11] Store the cyanide waste container away from acids.[11]
Step 3: Waste Collection and Container Management
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container must be in good condition and free of any external contamination.
-
Labeling: The waste container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components of the waste stream with their approximate percentages.
-
The accumulation start date.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
-
Container Handling: Keep the waste container closed at all times, except when adding waste.[12][13] Store the container in a designated satellite accumulation area within the laboratory, which should be under the control of the laboratory personnel.
Step 4: Disposal of Empty Containers
Empty containers of this compound must also be disposed of as hazardous waste unless properly decontaminated.
-
Triple Rinsing: To decontaminate an empty container, it must be triple-rinsed.[13]
-
The first rinse must be collected and disposed of as hazardous waste.[13]
-
For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[13] Given the cyanide group, it is best practice to collect all three rinses.
-
The rinsate should be a solvent in which this compound is soluble, such as acetone or ethanol, followed by water.
-
-
Defacing the Label: After triple-rinsing, the original label on the container must be completely defaced or removed before the container can be discarded with regular laboratory glass or plastic waste.[13]
Step 5: Arranging for Waste Pickup
Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[7]
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures for the pickup and disposal of hazardous waste.[5] They will provide the necessary paperwork and schedule a pickup.
-
Manifest System: For off-site transport and disposal, a hazardous waste manifest will be required to track the waste from the point of generation to its final disposal facility.[12][14]
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
Spill Cleanup
-
Small Spills (in a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material.
-
Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.[11]
-
Wipe the spill area with a damp cloth (using a soap and water solution with a pH of 10 if necessary to avoid dust for solids), and place the cloth in the hazardous waste container.[11]
-
-
Large Spills or Spills Outside of a Fume Hood:
Personnel Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1] Seek immediate medical attention.
For all exposures, provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.[11]
Summary of Key Information
| Property/Parameter | Data | Source |
| CAS Number | 874-97-5 | [1] |
| Molecular Formula | C8H7NO | [1][4] |
| Molecular Weight | 133.15 g/mol | [1][4] |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][4] |
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant. | [2][6] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from understanding the inherent hazards and utilizing proper PPE to following a meticulous waste segregation and collection protocol—researchers can effectively mitigate risks. Always consult your institution's specific chemical hygiene plan and Environmental Health and Safety department to ensure full compliance with local, state, and federal regulations.
References
-
North Carolina Department of Health and Human Services. Cyanide Fact Sheet. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Toxicological Profile for Cyanide. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Los Angeles County Fire Department. Compliance Guideline For Hazardous Wastes and Materials. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2014, March 24). Cyanides. Retrieved from [Link]
-
ChemSources. This compound SDS. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Diking requirements for cyanide electroplating baths. Retrieved from [Link]
-
Syracuse University Environmental Health & Safety Services. Section 1: Hazardous Waste. Retrieved from [Link]
-
New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Hydrogen Cyanide. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Columbia University Research. Cyanide Safe Use Guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2734677, 3-(Hydroxymethyl)benzonitrile. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
Maine Secretary of State. 06-096 C.M.R. ch. 850, § 3 - Identification of Hazardous Wastes. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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CountyOffice.org. (2023, October 4). How Does The EPA Define Hazardous Waste? [Video]. YouTube. Retrieved from [Link]
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New York State Department of Environmental Conservation. Managing and Disposing of Household Hazardous Waste. Retrieved from [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]
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Comprehensive Guide to the Safe Handling of 3-Cyanobenzyl Alcohol
This document provides essential, immediate safety and logistical information for the handling and disposal of 3-Cyanobenzyl alcohol (CAS No. 874-97-5). The following protocols are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a safe laboratory environment. This guidance moves beyond simple checklists to explain the causality behind each procedural step, fostering a proactive safety culture.
Urgent Safety Profile: Immediate Hazard Recognition
This compound is classified as a hazardous substance requiring careful management.[1] A foundational understanding of its primary threats is critical before any handling occurs. The primary hazards are summarized below.
| Hazard Classification | GHS Code | Description of Risk |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1][2][3] |
These classifications dictate the necessity of a multi-layered personal protective equipment (PPE) strategy to prevent exposure through ingestion, skin contact, eye contact, and inhalation.
Rationale-Driven PPE Selection
The selection of PPE is not a matter of rote compliance but a direct response to the specific chemical threats posed by this compound. The logic is to establish impermeable barriers at all potential points of bodily contact.
-
Ocular Protection (Addressing H319): The risk of serious eye irritation necessitates protection beyond standard safety glasses. Chemical splash goggles are mandatory.[4] For operations with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full face shield used in conjunction with goggles provides a more robust defense.[4]
-
Skin and Body Protection (Addressing H315): To prevent skin irritation, chemical-resistant gloves are essential.[5] While nitrile gloves are a common laboratory standard, it is crucial to consult the glove manufacturer's permeation data for this compound or similar aromatic compounds to ensure an adequate breakthrough time. A standard laboratory coat should be worn and fully fastened. For tasks with a significant splash risk, a chemically resistant apron or coveralls should be added.[4]
-
Respiratory Protection (Addressing H335): The potential for respiratory irritation means that all handling of this compound, especially when in powdered form or when heated, must occur in a well-ventilated area.[1][3] The gold standard for engineering controls is a certified chemical fume hood. If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1]
Operational Protocol: Step-by-Step Handling Procedure
3.1. Preparation and Pre-Handling Checks
-
Verify Fume Hood Functionality: Before starting, confirm that the chemical fume hood is operational and the airflow is within its certified range.
-
Assemble All Materials: Bring all necessary equipment (glassware, spatulas, reagents) and waste containers into the fume hood to minimize movement in and out of the controlled workspace.
-
Don PPE: Put on all required PPE in the correct order: lab coat, safety goggles, and finally, gloves. Ensure gloves are pulled over the cuffs of the lab coat.
3.2. Chemical Handling
-
Weighing: If weighing the solid, perform this task in the fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.
-
Transfers: Conduct all transfers of the chemical, whether solid or in solution, slowly and carefully within the fume hood to minimize splashing and aerosol generation.
-
Heating: If the procedure requires heating, use a controlled heating mantle and monitor the reaction for any signs of uncontrolled pressure buildup. Be aware that elevated temperatures can increase the vapor pressure of the compound.
3.3. Post-Handling and Decontamination
-
Initial Decontamination: Wipe down any surfaces within the fume hood that may have been contaminated using a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, turning them inside out. Goggles and lab coat should be removed last.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][3]
Decontamination and Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Chemical Waste: All waste containing this compound, including reaction residues and contaminated solvents, must be collected in a designated, properly labeled hazardous waste container.[1] The container must be kept closed except when adding waste.[6]
-
Contaminated Materials: Used gloves, weighing papers, and disposable labware that have come into contact with the chemical should be placed in a sealed bag and disposed of as solid hazardous waste.
-
Container Rinsing: Empty containers of this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous chemical waste.[6] Subsequent rinses may also need to be collected depending on local regulations. After thorough rinsing and air-drying, the defaced or removed label allows the container to be disposed of as non-hazardous waste.[6]
Emergency Response Protocol
In the event of an exposure, immediate and correct first aid is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1][2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a poison center or doctor immediately if you feel unwell.[1][2]
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
-
This compound SDS Search. sds-search.com. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet - General Chemical Handling. 3M. [Link]
-
SAFETY DATA SHEET - General Chemical Handling. Fisher Scientific. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]
-
Benzyl alcohol Safety Data Sheet. Penta chemicals. [Link]
-
Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace US. [Link]
-
Personal protective equipment and consumables Brochure. Berner International. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
